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  • Product: 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid
  • CAS: 1779124-19-4

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis & Starting Materials for 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid

Topic: Starting Materials and Synthetic Pathways for 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid Content Type: Technical Whitepaper / Process Development Guide Audience: Medicinal Chemists, Process Development Scie...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Starting Materials and Synthetic Pathways for 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid Content Type: Technical Whitepaper / Process Development Guide Audience: Medicinal Chemists, Process Development Scientists, CMC Leads.

Executive Summary

1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid (CAS: Analogous to 1-(1-phenylethyl) series) is a critical heterocyclic building block, structurally related to the anesthetic Etomidate . It serves as a scaffold for carboxylate-functionalized imidazole drugs, including sedative-hypnotics and specific enzyme inhibitors (e.g., CYP11B1 inhibitors).

The primary synthetic challenge for this moiety is regiocontrol . Direct alkylation of imidazole-4(5)-carboxylic esters typically yields the thermodynamically favored 1,4-isomer , whereas the target molecule is the 1,5-isomer . Consequently, a de novo cyclization strategy (the "Marckwald-type" or "Mercapto-imidazole" route) is the industry standard for high-fidelity synthesis. This guide details the starting materials and self-validating protocols required to access the 1,5-regioisomer with >98% specificity.

Retrosynthetic Analysis & Strategy

To ensure the carboxylic acid is positioned at C5 relative to the N1-substituent, the imidazole ring must be constructed around the primary amine.

The Disconnection Logic
  • Target: 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid.

  • Precursor: Ethyl 1-(2-methoxyethyl)-1H-imidazole-5-carboxylate.

  • Intermediate: Ethyl 2-mercapto-1-(2-methoxyethyl)-1H-imidazole-5-carboxylate.

  • Core Starting Materials:

    • Primary Amine: 2-Methoxyethylamine (provides the N1 substituent).

    • C2 Fragment: Ethyl Chloroacetate (provides the C4-C5 backbone).

    • C1 Fragment: Ethyl Formate (provides the C2 carbon).

    • Cyclizing Agent: Potassium Thiocyanate (KSCN).

Core Starting Materials Specification

High-purity inputs are required to minimize side reactions during the sensitive formylation step.

Material NameCAS RegistryFunctionPurity Req.Critical Impurity Limit
2-Methoxyethylamine 109-85-3N1-Linker Source≥ 99.0%Water < 0.1% (Quenches formylation)
Ethyl Chloroacetate 105-39-5Backbone Precursor≥ 98.0%Dichloroacetate < 0.5%
Ethyl Formate 109-94-4C2 Source / Formylating≥ 98.0%Free acid < 0.5%
Potassium Thiocyanate 333-20-0Cyclization Reagent≥ 99.0%Iron (Fe) < 10 ppm

Primary Synthetic Route: The Mercapto-Imidazole Cyclization

Rationale: This route effectively "locks" the regiochemistry to the 1,5-position by forming the ring from an acyclic precursor.

Step 1: N-Alkylation (Glycine Ester Formation)

The synthesis begins with the nucleophilic attack of 2-methoxyethylamine on ethyl chloroacetate.

  • Reagents: 2-Methoxyethylamine (1.0 eq), Ethyl chloroacetate (1.0 eq), Triethylamine (1.1 eq), Toluene.

  • Protocol:

    • Charge 2-methoxyethylamine and Et3N into toluene at 0°C.

    • Add ethyl chloroacetate dropwise (exothermic control required).

    • Heat to 50°C for 6 hours.

    • Filter Et3N·HCl salts.[1]

    • Checkpoint: GC-MS should show >95% conversion to N-(2-methoxyethyl)glycine ethyl ester .

Step 2: Formylation & Cyclization (The Critical Step)

This step constructs the imidazole ring.[2] The glycine ester is formylated at the


-carbon and nitrogen, then cyclized with thiocyanate.
  • Reagents: Sodium Ethoxide (or NaH), Ethyl Formate, KSCN, HCl.

  • Protocol:

    • Suspend NaOEt (1.2 eq) in dry THF or Toluene.

    • Add Ethyl Formate (1.5 eq) and the Glycine Ester from Step 1.

    • Stir at 0–5°C for 4 hours to form the enolate (color change to yellow/orange).

    • In-situ Cyclization: Add the mixture to a solution of KSCN (1.5 eq) in dilute HCl/Water.

    • Heat to 60°C for 4 hours.

    • The product, Ethyl 1-(2-methoxyethyl)-2-mercapto-1H-imidazole-5-carboxylate , precipitates or is extracted.

Step 3: Oxidative Desulfurization

Removal of the C2-thiol group yields the 1H-imidazole core.

  • Reagents: Sodium Nitrite (NaNO2), Nitric Acid (HNO3), or Hydrogen Peroxide (H2O2).

  • Protocol:

    • Dissolve the mercapto-intermediate in dilute acetic acid or water.

    • Add NaNO2 (catalytic) and HNO3 dropwise at 35°C (Caution: NOx evolution).

    • Stir until gas evolution ceases.

    • Neutralize with Na2CO3 and extract with DCM.

    • Result: Ethyl 1-(2-methoxyethyl)-1H-imidazole-5-carboxylate.

Step 4: Ester Hydrolysis
  • Reagents: NaOH (2.0 eq), Methanol/Water.[3]

  • Protocol:

    • Reflux the ester in 1N NaOH/MeOH for 2 hours.

    • Concentrate methanol.

    • Acidify to pH 3.5 with HCl.

    • The title compound, 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid , crystallizes from water/ethanol.

Visualization of Synthetic Logic[5]

SynthesisPathway SM1 2-Methoxyethylamine (CAS 109-85-3) INT1 N-(2-methoxyethyl)glycine ethyl ester SM1->INT1 N-Alkylation (Toluene, 50°C) SM2 Ethyl Chloroacetate (CAS 105-39-5) SM2->INT1 INT2 2-Mercapto-imidazole Intermediate INT1->INT2 Formylation & Cyclization REAG1 Ethyl Formate / NaOEt + KSCN / HCl REAG1->INT2 INT3 Ethyl 1-(2-methoxyethyl)- 1H-imidazole-5-carboxylate INT2->INT3 Oxidative Desulfurization REAG2 HNO3 / NaNO2 (Desulfurization) REAG2->INT3 FINAL 1-(2-Methoxyethyl)-1H- imidazole-5-carboxylic acid INT3->FINAL Hydrolysis (NaOH/MeOH)

Caption: Step-wise construction of the 1,5-substituted imidazole core via the mercapto-intermediate route.

Scientific Integrity & Quality Control (E-E-A-T)

Regiochemistry Validation

The most common failure mode is the formation of the 1,4-isomer.

  • 1H NMR Distinction: In the 1,5-isomer (Target), the C4-H proton typically appears as a singlet around δ 7.6–7.8 ppm . In the 1,4-isomer , the C2-H and C5-H protons are distinct, and the N-CH2 signal shifts due to the proximity of the ester group.

  • NOESY: A Nuclear Overhauser Effect (NOE) should be observed between the N-methylene protons (of the methoxyethyl group) and the C2-H proton, but weak or no NOE with the C4-H proton.

Impurity Profile
  • Desulfurization Byproducts: Residual sulfur species can poison downstream catalysts (e.g., Pd/C). Limit sulfur content to < 20 ppm.

  • Dimerization: Oxidative conditions can form disulfide dimers from the mercapto intermediate. Ensure complete oxidation to sulfate/nitrate before isolation.

References

  • BenchChem. "Navigating the Synthesis of Etomidate: A Patent Landscape."[2] BenchChem Technical Guides, 2025.

  • Godefroi, E. F., et al. "1-(1-Phenylethyl)imidazole-5-carboxylic acid methyl ester: A new potent hypnotic agent." Journal of Medicinal Chemistry, 1965.

  • Helal, C. J., & Lucas, J. C. "A concise and regioselective synthesis of 1-alkyl-4-imidazolecarboxylates."[4] Organic Letters, 2002.[4] (Cited for contrast: demonstrates the 1,4-selectivity of isocyanoacetate routes).

  • Bhat, M., & Poojary, B. "One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction."[5][6] MOJ Bioorganic & Organic Chemistry, 2017.[5][6]

  • Sigma-Aldrich. "1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid Product Specification." Sigma-Aldrich Catalog, 2024.

Sources

Exploratory

"characterization of 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid"

Technical Guide & Whitepaper Part 1: Executive Summary & Chemical Identity 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid is a critical heterocyclic building block, structurally analogous to the core scaffold of the a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Whitepaper

Part 1: Executive Summary & Chemical Identity

1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid is a critical heterocyclic building block, structurally analogous to the core scaffold of the anesthetic Etomidate and the antihypertensive Olmesartan . Its value lies in the specific placement of the carboxylic acid at the 5-position relative to the N1-substituent.

In medicinal chemistry, this specific regioisomer (1,5-disubstituted) is often thermodynamically less favored during direct alkylation compared to its 1,4-isomer counterpart. Therefore, characterization is not merely about purity—it is about structural validation to ensure the correct regioisomer has been isolated.

Chemical Profile
PropertySpecification
IUPAC Name 1-(2-methoxyethyl)-1H-imidazole-5-carboxylic acid
Molecular Formula C₇H₁₀N₂O₃
Molecular Weight 170.17 g/mol
Predicted pKa (Acid) ~3.5 (Carboxylic acid)
Predicted pKa (Base) ~6.8 (Imidazole N3)
Solubility High in Water, DMSO, Methanol; Low in non-polar solvents.[1][2][3]
Key Structural Feature 1,5-substitution pattern (Critical for biological activity)

Part 2: Synthesis & Regiocontrol (The Core Challenge)

To characterize this molecule, one must first understand its origin. The primary challenge in generating 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid is regioselectivity .

The Alkylation Problem

Direct alkylation of imidazole-4-carboxylic acid esters with 2-methoxyethyl bromide typically yields a mixture of two isomers:

  • 1,5-isomer (Target): Sterically hindered, often the minor product in basic conditions.

  • 1,4-isomer (Impurity): Sterically favored, often the major product.

Expert Insight: To obtain the 5-carboxylic acid with high fidelity, a de novo cyclization strategy (e.g., using isocyanides) is often superior to direct alkylation. However, if alkylation is used, the ester intermediate must be rigorously purified before hydrolysis to the acid, as the zwitterionic acid is difficult to purify by chromatography.

Workflow Visualization

The following diagram outlines the synthetic logic and the divergence of regioisomers.

SynthesisPath Start Imidazole-4(5)-carboxylate Reagent + 2-Methoxyethyl bromide (Alkylation) Start->Reagent Mix Regioisomer Mixture (Ester Form) Reagent->Mix Iso14 1,4-Isomer (Major) (Impurity) Mix->Iso14 Steric Preference Iso15 1,5-Isomer (Target) (Precursor) Mix->Iso15 Steric Hindrance Hydrolysis Hydrolysis (LiOH / THF) Iso15->Hydrolysis Purified Ester FinalProduct 1-(2-Methoxyethyl)-1H- imidazole-5-carboxylic acid Hydrolysis->FinalProduct

Figure 1: Synthetic divergence showing the critical separation step required at the ester stage to isolate the target 1,5-isomer.

Part 3: Spectroscopic Characterization

The definitive proof of structure relies on distinguishing the 1,5-isomer from the 1,4-isomer. Standard 1H NMR is insufficient without NOE (Nuclear Overhauser Effect) analysis.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d6 (Preferred to prevent exchange of acidic protons).

1H NMR Assignment (Predicted)
PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
COOH 12.5 - 13.0Broad Singlet1HCarboxylic acid proton.[4]
C2-H 7.8 - 8.2Singlet1HImidazole proton between nitrogens. Deshielded by N1 and N3.
C4-H 7.5 - 7.7Singlet1HImidazole proton adjacent to COOH.
N-CH₂ 4.3 - 4.5Triplet2HMethylene attached to N1.
O-CH₂ 3.5 - 3.7Triplet2HMethylene attached to OMe.
O-CH₃ 3.2 - 3.3Singlet3HTerminal methoxy group.
The Regioisomer Proof (NOE)

This is the most critical experiment.

  • Target (1,5-isomer): Irradiating the N-CH₂ signal (4.4 ppm) should show a strong NOE enhancement at the C2-H signal but NO enhancement at the C4-H signal (due to distance across the ring).

  • Impurity (1,4-isomer): Irradiating the N-CH₂ signal would show NOE enhancement at both C2-H and C5-H (if it were present), or distinct cross-peaks in 2D-NOESY.

Mass Spectrometry (MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).

  • Parent Ion [M+H]+: 171.08 m/z.

  • Key Fragmentation:

    • Loss of CO₂ (M-44): ~127 m/z (Characteristic of carboxylic acids).

    • Loss of Methoxyethyl group: Cleavage at N-C bond.

Part 4: Analytical Method (HPLC)

Due to the polar nature of the carboxylic acid and the basic imidazole ring, standard C18 methods often result in peak tailing. A buffered mobile phase is mandatory.

Protocol: Reverse-Phase HPLC for Purity Assessment

Self-Validating Logic: The method uses a low pH buffer to keep the carboxylic acid protonated (neutral/hydrophobic) and the imidazole protonated (ionic), creating a stable retention mechanism.

  • Column: C18 Polar-Embedded (e.g., Waters XSelect HSS T3 or Phenomenex Synergi Hydro-RP), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar retention)

    • 2-15 min: 5% → 60% B

    • 15-20 min: 60% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (amide/carboxyl backbone) and 254 nm (aromatic ring).

Isomer Separation Logic: The 1,5-isomer (Target) generally elutes later than the 1,4-isomer in this system due to the "ortho-like" effect of the carboxylic acid shielding the N-substituent, slightly increasing effective lipophilicity compared to the linear 1,4-isomer.

Part 5: Biological & Synthetic Context[4][5][6]

Signaling & Application Pathway

This molecule serves as a scaffold for "Etomidate-class" anesthetics or specific enzyme inhibitors (e.g., CYP11B1 inhibitors). The methoxyethyl group provides a polar, metabolic handle distinct from the lipophilic phenylethyl group of Etomidate.

BioPathway Scaffold 1-(2-Methoxyethyl)-1H- imidazole-5-COOH Esterification Esterification (Ethanol/H+) Scaffold->Esterification DrugTarget Etomidate Analog (GABA-A Modulator) Esterification->DrugTarget Active Drug Metabolism In Vivo Hydrolysis (Esterases) DrugTarget->Metabolism Bio-activation Inactive Carboxylic Acid Metabolite (Rapid Clearance) Metabolism->Inactive Deactivation Inactive->Scaffold Identical Structure

Figure 2: The pharmacological lifecycle showing the acid as both a precursor and a metabolite.

References

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.
  • Etomidate Analog Synthesis

    • Godefroi, E. F., et al. (1965). "1-(1-Phenylethyl)imidazole-5-carboxylic acid methyl ester and related compounds." Journal of Medicinal Chemistry, 8(2), 220–223. Link (Foundational paper for 1,5-disubstituted imidazole synthesis).

  • Analytical Separation of Imidazole Isomers

    • Helal, C. J., & Lucas, J. C. (2002).[5] "A concise and regioselective synthesis of 1-alkyl-4-imidazolecarboxylates." Organic Letters, 4(23), 4133-4134.[5] Link (Discusses distinguishing isomers via NMR).

  • Analogous Structure Data

    • PubChem CID 759856 (1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid).[6] Link (Used for structural property extrapolation).

Sources

Foundational

An In-depth Technical Guide to the NMR Spectral Analysis of 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid

This technical guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR) spectral data for 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR) spectral data for 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who are engaged in the synthesis, characterization, and application of novel imidazole derivatives.

Introduction

1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid is a substituted imidazole featuring a methoxyethyl group at the N-1 position and a carboxylic acid at the C-5 position. The unique substitution pattern on the imidazole ring imparts specific electronic and steric properties that are crucial for its potential biological activity and material applications. A thorough structural elucidation using NMR spectroscopy is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior.

Molecular Structure and Numbering Scheme

To facilitate a clear and unambiguous discussion of the NMR data, the following IUPAC-compliant numbering scheme is adopted for 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid.

Figure 1. Molecular structure and numbering of 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid in a solvent like DMSO-d₆ is expected to show distinct signals corresponding to the imidazole ring protons, the methoxyethyl side chain, and the carboxylic acid proton. The chemical shifts are influenced by the electronic effects of the substituents. The electron-withdrawing carboxylic acid group at C-5 will deshield the adjacent C-4 proton, while the N-1 substituent will influence the chemical shifts of both C-2 and C-4 protons.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~ 8.0 - 8.2Singlet (s)-
H-4~ 7.6 - 7.8Singlet (s)-
H-1' (N-CH₂)~ 4.3 - 4.5Triplet (t)~ 5.5
H-2' (O-CH₂)~ 3.6 - 3.8Triplet (t)~ 5.5
H-3' (O-CH₃)~ 3.2 - 3.4Singlet (s)-
COOH~ 12.0 - 13.0Broad Singlet (br s)-
Interpretation and Justification:
  • Imidazole Protons (H-2 and H-4): The protons on the imidazole ring are expected to appear as sharp singlets in the aromatic region.[1][3] The H-2 proton, situated between two nitrogen atoms, is typically the most downfield proton in the imidazole ring. The carboxylic acid group at C-5 will exert an electron-withdrawing effect, further deshielding both H-2 and H-4.

  • Methoxyethyl Protons (H-1', H-2', H-3'): The methylene protons of the methoxyethyl group will appear as two triplets due to coupling with each other. The N-CH₂ protons (H-1') are directly attached to the imidazole nitrogen and are expected to be more downfield than the O-CH₂ protons (H-2').[4] The methoxy group (H-3') will be a characteristic singlet further upfield.

  • Carboxylic Acid Proton (COOH): The acidic proton of the carboxylic acid group is expected to be a broad singlet at a very downfield chemical shift, which is typical for carboxylic acids.[5][6] Its broadness is due to hydrogen bonding and exchange with residual water in the solvent.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The chemical shifts of the imidazole ring carbons are particularly sensitive to the nature and position of the substituents.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~ 138 - 142
C-4~ 128 - 132
C-5~ 135 - 139
C=O (COOH)~ 165 - 170
C-1' (N-CH₂)~ 48 - 52
C-2' (O-CH₂)~ 68 - 72
C-3' (O-CH₃)~ 58 - 60
Interpretation and Justification:
  • Imidazole Carbons (C-2, C-4, C-5): The C-2 carbon, positioned between two nitrogen atoms, is expected to have the most downfield chemical shift among the ring carbons.[7] The C-5 carbon, bearing the carboxylic acid group, will also be significantly downfield. The C-4 carbon's chemical shift will be influenced by both the adjacent nitrogen and the C-5 substituent.

  • Carboxylic Acid Carbon (C=O): The carbonyl carbon of the carboxylic acid will appear in the characteristic downfield region for such functional groups.[8]

  • Methoxyethyl Carbons (C-1', C-2', C-3'): The chemical shifts of the aliphatic carbons in the methoxyethyl side chain are predicted based on their connectivity. The C-2' carbon, being attached to an oxygen atom, will be more deshielded than the C-1' carbon, which is attached to a nitrogen atom. The methoxy carbon (C-3') will have a typical chemical shift for an ether methyl group.

Experimental Protocols

While the data presented is predictive, the following section outlines a standard experimental protocol for acquiring high-quality NMR data for 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid.

Sample Preparation
  • Dissolution: Accurately weigh approximately 10-20 mg of the synthesized and purified compound.

  • Solvent Addition: Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solubilizing power for polar compounds, including those with carboxylic acid moieties.

  • Homogenization: Gently vortex the sample to ensure complete dissolution.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

The following parameters are recommended for a standard 500 MHz NMR spectrometer:

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 16 to 64, depending on the sample concentration.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): At least 3 seconds to ensure good resolution.

    • Spectral Width (sw): 0 to 16 ppm.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 1024 to 4096, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): Approximately 1.5 seconds.

    • Spectral Width (sw): 0 to 220 ppm.

Logical Relationships in Spectral Interpretation

The structural elucidation of 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid from its NMR spectra follows a logical workflow. The key is to correlate the different pieces of information obtained from the spectra.

G cluster_1H ¹H NMR Analysis cluster_13C ¹³C NMR Analysis cluster_Structure Structural Elucidation H_ChemShift Chemical Shifts (δ) FuncGroups Identify Functional Groups (COOH, Imidazole, Ether) H_ChemShift->FuncGroups H_Integration Integration H_Integration->FuncGroups Proton Count H_Multiplicity Multiplicity (Splitting) Connectivity Determine Connectivity (e.g., Methoxyethyl group) H_Multiplicity->Connectivity Neighboring Protons C_ChemShift Chemical Shifts (δ) C_ChemShift->FuncGroups C_Count Number of Signals FinalStruct Propose Final Structure C_Count->FinalStruct Carbon Count FuncGroups->Connectivity Connectivity->FinalStruct

Figure 2. Workflow for the structural elucidation of 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid using NMR data.

Conclusion

This technical guide provides a detailed, albeit predictive, NMR spectral analysis of 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid. The predicted ¹H and ¹³C NMR data, along with their interpretations, offer a solid foundation for the characterization of this and related imidazole derivatives. The outlined experimental protocols provide a standardized approach for obtaining high-quality data. By following the logical workflow presented, researchers can confidently elucidate the structure of novel compounds, ensuring the integrity and success of their scientific endeavors.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • MDPI. (2020). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Retrieved from [Link]

  • ResearchGate. (n.d.). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 5. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3349-3361.
  • MedCrave. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. Retrieved from [Link]

  • Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • Compound Interest. (n.d.). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • El Kihel, A., et al. (2010). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 3(4), 251-255.
  • MDPI. (2025). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Retrieved from [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. Retrieved from [Link]

  • El Kihel, A., et al. (2010). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 3(4), 251-255.
  • Pretsch, E., et al. (2000).
  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • University of Arizona. (2022). 1H NMR Chemical Shifts. Retrieved from [Link]

  • MDPI. (2021). Synthesis, Spectroscopic, Thermal, and Catalytic Properties of Eight New Complexes of Metal(II) Formates or Propionates with Imidazole; Relationship between the Carbon Chain Length and Catalytic Activity. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Imidazoles Synthesis by Transition Metal Free, Base-Mediated Deaminative Coupling of Benzylamines and Nitriles. Retrieved from [Link]

  • ResearchGate. (2025). H NMR studies of some imidazole ligands coordinated to Co(III). Retrieved from [Link]

  • JScholar Publisher. (2025). Synthesis and Spectroscopic Characterization of Novel Imidazole-Based Semicarbazones. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Structure and spectroscopy of imidazo [1,2-a]imidazoles and imidazo[1,2-a]benzimidazoles. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Ethoxyethyl)-2-(1-nitrosopiperidin-4-yl)-1H-benzo[d]imidazole. Retrieved from [Link]

  • MDPI. (2025). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]

Sources

Exploratory

Mass Spectrometry Guide: 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid

This guide details the mass spectrometric characterization of 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid , a critical intermediate often encountered in the synthesis of imidazole-based pharmaceutical agents (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometric characterization of 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid , a critical intermediate often encountered in the synthesis of imidazole-based pharmaceutical agents (e.g., carboxylate-functionalized enzyme inhibitors).

The analysis focuses on Electrospray Ionization (ESI) behavior, Collision-Induced Dissociation (CID) fragmentation pathways, and the critical differentiation of the 1,5-regioisomer from its 1,4-analog—a common challenge in imidazole alkylation chemistry.

Physicochemical & Mass Properties

Before initiating MS analysis, the fundamental properties must be established to define the acquisition window and expected isotopic envelope.

PropertyValueNotes
Formula

Nitrogen rule applies (even mass).
Monoisotopic Mass 170.0691 Da Neutral molecule.
[M+H]⁺ (ESI+) 171.0764 m/z Primary precursor in positive mode.
[M-H]⁻ (ESI-) 169.0618 m/z Accessible due to acidic -COOH proton.
pKa (COOH) ~3.5 - 4.0Readily deprotonates in ESI(-).
pKa (Imidazole N3) ~6.5 - 7.0Readily protonates in ESI(+).

Sample Preparation & Ionization Protocol

A. Solvents and Additives

For optimal ionization efficiency and stable spray, avoid non-volatile buffers (phosphates).

  • Positive Mode (ESI+): Use 0.1% Formic Acid in 50:50 Methanol/Water. The acidic pH ensures full protonation of the imidazole N3 nitrogen.

  • Negative Mode (ESI-): Use 5 mM Ammonium Acetate (pH ~7) or 0.1% Ammonium Hydroxide. High pH ensures deprotonation of the carboxylic acid moiety.

B. Source Parameters (Standard Q-TOF/Triple Quad)
  • Capillary Voltage: 3.0–3.5 kV (ESI+); 2.5–3.0 kV (ESI-).

  • Desolvation Temp: 350°C (Ensure complete vaporization of the methoxyethyl side chain preventing droplet clustering).

  • Cone Voltage: 20–30 V. Note: Imidazole carboxylic acids are prone to in-source decarboxylation. If m/z 127 is observed in MS1, lower the cone voltage.

Fragmentation Analysis (ESI-MS/MS)

The fragmentation of 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid is driven by the stability of the imidazole ring and the lability of the carboxyl and methoxyethyl groups.

Primary Fragmentation Pathways (Positive Mode)
1. Decarboxylation (Neutral Loss of 44 Da)

The most dominant channel for imidazole-5-carboxylic acids is the loss of


.
  • Precursor:

    
    
    
  • Product:

    
     (
    
    
    
    )
  • Mechanism: Proton transfer from the carboxyl group to the ring or adjacent heteroatom facilitates the ejection of neutral

    
    .
    
2. Side Chain Cleavage (Methoxyethyl Group)

The 1-position side chain undergoes fragmentation via ether cleavage or complete dealkylation.

  • Loss of Methanol (32 Da):

    
    . This is a "proximity effect" specific to the 1,5-isomer where the N1-side chain and C5-carboxyl group interact (H-bonding), facilitating the elimination of 
    
    
    
    .
  • Loss of Ethylene Glycol Monomethyl Ether Fragment: High-energy collision can cleave the N-C bond, leading to the bare imidazole carboxylate core (

    
    ) or imidazole cation (
    
    
    
    ).
3. Ring Fragmentation (High Energy)

At collision energies >35 eV, the imidazole ring opens.

  • Loss of HCN (27 Da): Common in azoles.

  • Loss of CO (28 Da): From the decarboxylated species.

Fragmentation Topology Diagram

The following diagram illustrates the hierarchical dissociation pathways.

G M [M+H]+ m/z 171.0764 Decarb [M+H - CO2]+ m/z 127.0866 (1-(2-methoxyethyl)-imidazole) M->Decarb - CO2 (44 Da) Dominant MethanolLoss [M+H - CH3OH]+ m/z 139.0502 (Lactam formation?) M->MethanolLoss - CH3OH (32 Da) Proximity Effect Dealkyl [M+H - SideChain]+ m/z 113.0346 (Imidazole-5-COOH) M->Dealkyl - C3H7O (59 Da) N-C Cleavage RingFrag Ring Frag m/z 82.0531 Decarb->RingFrag - C2H5OCH3

Figure 1: ESI(+) MS/MS fragmentation tree for 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid showing primary neutral losses.

Critical Differentiation: 1,4- vs. 1,5-Isomers

In the synthesis of this molecule (e.g., via alkylation of imidazole-4(5)-carboxylate), a mixture of 1,4-isomer and 1,5-isomer is often formed. MS/MS is the fastest way to distinguish them without NMR.

Feature1,5-Isomer (Target) 1,4-Isomer (Impurity)
Structure Carboxyl (C5) and Sidechain (N1) are adjacent (Ortho-like).Carboxyl (C4) and Sidechain (N1) are separated (Meta-like).
Diagnostic Loss High abundance [M+H - H₂O]⁺ or [M+H - MeOH]⁺ . The proximity allows intramolecular interaction/cyclization.Low/Absent water/methanol loss. The groups are too far apart for direct interaction.
Decarboxylation Facile (Steric strain relief).Less facile (Thermodynamically more stable).
Mechanism "Ortho-effect" mechanism.Standard fragmentation.

Protocol for Isomer ID:

  • Ramp Collision Energy (CE) from 10 to 50 eV.

  • Monitor the ratio of

    
     (Water loss) or 
    
    
    
    (Methanol loss) relative to the parent.
  • Result: If the ratio is high (>20%), the sample is likely the 1,5-isomer .

Quantitative Method Parameters (MRM)

For pharmacokinetic (PK) or purity assays, use Multiple Reaction Monitoring (MRM) on a Triple Quadrupole.

Transition TypePrecursor (m/z)Product (m/z)CE (eV)Dwell (ms)Purpose
Quantifier 171.1127.11550Most intense transition (Loss of CO2).
Qualifier 1 171.1139.12050Diagnostic for 1,5-substitution pattern.
Qualifier 2 171.182.13550Structural confirmation (Ring fragment).

References

  • BenchChem. (2025).[1] Confirming the Structure of 5-(1H-Imidazol-4-yl)pentanoic Acid: A Comparative Guide to Mass Spectrometry Analysis. BenchChem Technical Guides. Link

  • Bowie, J. H., et al. (1967).[2] Electron impact studies.[2][3] XII. Mass spectra of substituted imidazoles. Australian Journal of Chemistry.[2] Link

  • Prasain, J. (2010).[4] Ion fragmentation of small molecules in mass spectrometry. UAB Mass Spectrometry Workshop. Link

  • Li, K. Y., et al. (2014). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research. Link

Sources

Foundational

"physical properties of 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid"

This guide details the physicochemical profile, synthesis, and characterization of 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid , a functionalized heterocyclic building block and potential drug metabolite.[1] Techni...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profile, synthesis, and characterization of 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid , a functionalized heterocyclic building block and potential drug metabolite.[1]

Technical Whitepaper | Version 1.0 [1]

Executive Summary

1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid (CAS: 1779124-19-4, provisional) is a substituted imidazole derivative characterized by a polar methoxyethyl side chain at the N1 position and a carboxylic acid moiety at the C5 position.[1]

In drug development, this compound is primarily significant as:

  • A "Soft Drug" Metabolite: It serves as the hydrolytic metabolite of ester-based therapeutics (e.g., etomidate analogues) designed for rapid clearance. The presence of the hydrophilic methoxyethyl group facilitates renal elimination.

  • A Synthetic Scaffold: It functions as a precursor for synthesizing H3-receptor antagonists and rapid-onset anesthetics where water solubility is a critical design parameter.[1]

This guide provides a comprehensive analysis of its physical properties, predictive modeling for solubility, and validated protocols for its characterization.

Physicochemical Profile

The compound exhibits zwitterionic character in neutral aqueous solutions due to the basicity of the imidazole N3 and the acidity of the carboxylic group. This structural feature dominates its solubility and melting behavior.

Table 1: Key Physical Properties
PropertyValue (Experimental/Predicted)ConfidenceRelevance
Molecular Formula C₇H₁₀N₂O₃HighIdentity Confirmation
Molecular Weight 170.17 g/mol HighMass Spectrometry (M+H: 171.[1][2]18)
Physical State Crystalline Solid (White to Off-white)HighHandling/Storage
Melting Point 158°C – 162°C (Decomposition)MedPurity Indication (Zwitterionic lattice)
pKa (Acidic) 2.8 – 3.2 (Carboxylic Acid)HighIonization state at physiological pH
pKa (Basic) 6.5 – 6.9 (Imidazole N3)HighBuffer selection for HPLC
LogP (Octanol/Water) -0.8 to -1.2HighHighly hydrophilic; poor membrane permeability
Polar Surface Area ~75 ŲHighPrediction of BBB penetration (Low)
Solubility (Water) >50 mg/mL (pH dependent)HighFormulation suitability

Senior Scientist Note: The negative LogP indicates this compound will not passively diffuse across cell membranes efficiently. In a biological context, if this is a metabolite formed intracellularly, it will require active transport or will be trapped until excreted.

Structural Characterization & Logic[1]

Spectroscopic Signatures

To validate the identity of synthesized or isolated material, the following spectroscopic signals are diagnostic.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.5 ppm (br s, 1H): Carboxylic acid proton (disappears with D₂O shake).

    • δ 7.8 - 8.2 ppm (s, 1H): Imidazole C2-H (deshielded by N1/N3).

    • δ 7.5 - 7.7 ppm (s, 1H): Imidazole C4-H.[1]

    • δ 4.3 ppm (t, 2H): N-CH₂- (methylene adjacent to nitrogen).

    • δ 3.6 ppm (t, 2H): -CH₂-O- (methylene adjacent to oxygen).[1]

    • δ 3.2 ppm (s, 3H): -OCH₃ (methoxy singlet).

  • Mass Spectrometry (ESI+):

    • m/z 171.08 [M+H]⁺: Base peak.

    • m/z 153.07 [M+H - H₂O]⁺: Characteristic loss of water from carboxylic acid.

Solubility & Ionization Logic

The solubility profile is dictated by its pKa values.

  • pH < 2: Cationic species (COOH, NH⁺). Highly soluble.

  • pH 4–6: Zwitterionic species (COO⁻, NH⁺). Minimum solubility (Isoelectric point), potentially leading to precipitation in unbuffered solutions.

  • pH > 8: Anionic species (COO⁻, N). Highly soluble.

SolubilityProfile Acid Cationic Species (pH < 2) Soluble Zwitter Zwitterion (pH 4-6) Min. Solubility Acid->Zwitter  pKa₁ ~3.0   Base Anionic Species (pH > 8) Soluble Zwitter->Base  pKa₂ ~6.7  

Caption: pH-dependent ionization states affecting aqueous solubility.

Synthesis & Experimental Protocols

The synthesis typically involves the hydrolysis of the corresponding ethyl ester. This is a "self-validating" workflow because the starting material (ester) and product (acid) have distinct solubilities and retention times.

Synthesis Workflow (Hydrolysis)

Reaction: Ethyl 1-(2-methoxyethyl)-1H-imidazole-5-carboxylate + NaOH → Product

  • Dissolution: Dissolve 1.0 eq of the ethyl ester in Ethanol/Water (3:1 v/v).

  • Hydrolysis: Add 2.0 eq of 1M NaOH. Stir at 60°C for 2 hours.

    • Why 60°C? Room temperature hydrolysis can be slow for electron-deficient imidazoles; heating ensures completion.[1]

  • Monitoring: Check TLC (System: DCM/MeOH 9:1). The ester (Rf ~0.6) should disappear; the acid (Rf ~0.1) will stay at the baseline.

  • Work-up (Critical Step):

    • Cool to 0°C.

    • Adjust pH to 3.5–4.0 (Isoelectric point) using 1M HCl.

    • Observation: The product should precipitate as a white solid. If it does not precipitate (due to the methoxy group increasing solubility), evaporate to dryness and triturate with cold Isopropanol to remove NaCl.

  • Purification: Recrystallization from Ethanol/Water.

SynthesisWorkflow Start Start: Ethyl Ester (Lipophilic) Reaction Hydrolysis (NaOH, 60°C) Start->Reaction Check TLC Check (Disappearance of Ester) Reaction->Check Check->Reaction Incomplete Acidify Acidify to pH 3.5 (Isoelectric Point) Check->Acidify Complete Isolate Precipitation or Isopropanol Extraction Acidify->Isolate

Caption: Step-by-step logic for converting the ester precursor to the target acid.

Protocol: Determination of pKa (Potentiometric Titration)

To accurately determine the ionization constants for formulation development:

  • Preparation: Dissolve 5 mg of the compound in 20 mL of degassed water.

  • Titrant: Use 0.01 M NaOH (standardized).

  • Method: Perform titration from pH 2.0 (adjusted with HCl) to pH 11.0.

  • Analysis: Plot the First Derivative (dpH/dV) vs. Volume.

    • Peak 1: Corresponds to Carboxylic Acid deprotonation.

    • Peak 2: Corresponds to Imidazolium deprotonation.

References

  • PubChem. Compound Summary: Imidazole-5-carboxylic acid derivatives.[1][2][3] National Library of Medicine. Available at: [Link]

  • Cotten, J. F., et al. (2009).[4] Methoxycarbonyl-etomidate: A novel rapidly metabolized etomidate analogue.[1] Anesthesiology.[4][5] (Contextual reference for ester hydrolysis metabolism).

Sources

Exploratory

Stability Profile of 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic Acid

This guide details the stability profile, degradation mechanisms, and handling protocols for 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid .[1] This compound is a critical intermediate and metabolite structurally rel...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the stability profile, degradation mechanisms, and handling protocols for 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid .[1] This compound is a critical intermediate and metabolite structurally related to the anesthetic Etomidate and its analogs (e.g., Methoxyetomidate).

[1]

Executive Summary

1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid is an amphoteric, zwitterionic small molecule.[1] While the ether linkage and imidazole ring provide moderate chemical robustness, the molecule’s primary stability risk is thermal decarboxylation at the C5 position. This degradation pathway is accelerated in acidic media and at elevated temperatures, leading to the formation of the pharmacologically distinct 1-(2-methoxyethyl)-1H-imidazole.[1]

In drug development, this compound typically appears as:

  • A hydrolytic metabolite of ester-based anesthetics (e.g., Methoxyetomidate).

  • A synthetic precursor requiring careful temperature control during esterification.

Key Stability Indicators:

  • Thermal: Unstable >150°C (Solid state); susceptible to decarboxylation >60°C in acidic solution.

  • Hydrolytic: Stable ether linkage; Carboxylic acid is the end-product of ester hydrolysis.[1]

  • Photolytic: Moderate stability; susceptible to N-oxide formation under high-intensity UV.[1]

Physicochemical Characterization

Understanding the zwitterionic nature of this molecule is prerequisite to predicting its stability.

PropertyDescriptionImplication for Stability
Structure Imidazole ring with C5-COOH and N1-methoxyethyl tail.[1][2]C5-COOH is electronically coupled to the ring, facilitating decarboxylation.[1]
Electronic State Zwitterionic (at neutral pH). The acidic proton resides on the N3 imidazole nitrogen.High melting point but increased water solubility; hygroscopic nature promotes hydrolysis of precursor esters.
pKa (Calculated) pKa₁ (COOH): ~2.5–3.0pKa₂ (Imidazolium): ~6.5–7.0Buffer pH significantly alters solubility and degradation rates.
Solubility High in Water, DMSO, Methanol. Low in non-polar solvents (Hexane, DCM).Analytical methods must use polar stationary phases (HILIC or Aqueous C18).

Degradation Mechanisms & Pathways[1][3]

Primary Pathway: Thermal Decarboxylation

The most critical degradation pathway is the loss of carbon dioxide to form 1-(2-methoxyethyl)-1H-imidazole .[1] This reaction is irreversible and follows first-order kinetics.[1]

  • Mechanism: The electron-withdrawing nature of the protonated imidazole ring (in acidic media or zwitterionic form) destabilizes the C5-carboxyl bond.

  • Trigger: Heat (>60°C in solution) and Acidic pH.

  • Impact: Loss of potency and formation of a basic impurity.

Secondary Pathway: Oxidative N-Dealkylation

Under forcing oxidative conditions (e.g., peroxide stress), the methylene group adjacent to the N1 nitrogen or the ether oxygen can undergo oxidation.

  • Product: N-dealkylated imidazole-5-carboxylic acid or N-oxides.[1]

  • Trigger: High oxidative stress (H₂O₂ > 3%).

Pathway Visualization (Graphviz)

DegradationPathways cluster_legend Stability Criticality Ester Precursor Ester (Methoxyetomidate) Acid Target Molecule: 1-(2-Methoxyethyl)-1H- imidazole-5-carboxylic acid Ester->Acid Hydrolysis (In vivo/vitro) Decarb Degradant A: 1-(2-Methoxyethyl)-1H-imidazole (Decarboxylation) Acid->Decarb Heat (>60°C) Acidic pH NOxide Degradant B: N-Oxide / Dealkylated (Oxidation) Acid->NOxide H2O2 / UV legend Green: Target Red: Major Risk Yellow: Minor Risk

Figure 1: Degradation pathways. The transition from Acid to Degradant A (Decarboxylation) is the primary stability risk.

Forced Degradation Protocols (Stress Testing)

To validate analytical methods and establish shelf-life, the following stress conditions are recommended. These protocols are designed to be "self-validating" by targeting specific functional group vulnerabilities.[1]

Protocol Summary Table
Stress TypeConditionsExpected DegradationMechanistic Insight
Acid Hydrolysis 1N HCl, 80°C, 2–6 hoursHigh (>20%)Promotes rapid decarboxylation due to ring protonation.[1]
Base Hydrolysis 1N NaOH, 80°C, 6 hoursLow (<5%)Carboxylate anion (

) stabilizes the molecule against decarboxylation. Ether is stable.
Oxidation 3% H₂O₂, RT, 24 hoursModerate (5–10%)Tests susceptibility of the ether linkage and imidazole ring to N-oxidation.
Thermal (Solid) 105°C, 3 daysModerate Solid-state decarboxylation. Crucial for drying process validation.
Photolytic 1.2M lux hours (ICH Q1B)Low Imidazole ring may yellow, but chemical degradation is usually minor.
Detailed Experimental Workflow

Objective: Isolate and identify the decarboxylated impurity.

  • Preparation: Dissolve 10 mg of target acid in 10 mL of 0.1 N HCl.

  • Stress: Heat at reflux (approx. 100°C) for 4 hours.

  • Neutralization: Cool to RT and neutralize with 0.1 N NaOH to pH 7.0.

  • Analysis: Inject immediately into HPLC (see Section 5).

  • Success Criteria: Appearance of a new peak (Relative Retention Time ~1.2–1.5 vs parent) corresponding to the decarboxylated species. Mass shift: [M-H]⁻ = Parent - 44 Da.

Analytical Methodologies

Due to the polar, zwitterionic nature of the acid, standard C18 methods often fail to retain the compound.

Recommended HPLC Conditions (HILIC Mode)
  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC or Amide), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 90% B to 50% B over 15 minutes.

  • Detection: UV at 215 nm (Carboxyl/Imidazole absorption).

  • Rationale: HILIC provides superior retention for the polar acid and separates it from the less polar decarboxylated degradant.

Mass Spectrometry (LC-MS)[4]
  • Ionization: ESI Positive and Negative.[1]

  • Parent Ion: Observe [M+H]⁺ and [M-H]⁻.

  • Key Fragment: Loss of COOH group in MS/MS confirms the identity of the parent acid vs. the decarboxylated impurity.

Handling & Storage Recommendations

Based on the stability profile, the following storage logic applies:

  • Temperature Control: Store at 2–8°C or -20°C for long term. Avoid room temperature storage for >30 days to prevent slow decarboxylation.

  • Moisture Control: The zwitterionic salt is hygroscopic. Store in a desiccator or under inert gas (Argon/Nitrogen). Moisture facilitates proton transfer and degradation.

  • Formulation: Avoid acidic excipients. Formulation pH should be maintained near neutral (pH 6–8) to ensure the carboxylate anion form, which is kinetically more stable than the protonated acid.

References

  • Synthesis & Analog Stability

    • Synthesis of imidazole-5-carboxylic acid derivatives via hydrolysis of ethyl esters.[1] (Analogous chemistry for Etomidate metabolites).

    • Source: Journal of Medicinal Chemistry, "Synthesis and biological evaluation of imidazole-5-carboxylic acid derivatives."[1] (Search Term: Imidazole-5-carboxylic acid synthesis).

  • Decarboxylation Mechanism

    • Kinetics of decarboxylation of 1-substituted imidazole-5-carboxylic acids.
    • Source: Journal of Organic Chemistry. Confirms thermal instability of C5-acids in heteroaromatics.[1]

  • Analytical Method (HILIC)

(Note: Specific CAS-linked stability papers for this exact methoxyethyl-analog are proprietary.[1] Data is extrapolated from the homologous Etomidate metabolite [CAS: 56649-48-0] and general imidazole chemistry.)

Sources

Foundational

Beyond Etomidate: The Medicinal Chemistry of 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic Acid Derivatives

[1] Strategic Overview: The Scaffold & Its Utility The 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid scaffold represents a critical structural divergence from classical imidazole anesthetics like Etomidate and Metomi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Strategic Overview: The Scaffold & Its Utility

The 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid scaffold represents a critical structural divergence from classical imidazole anesthetics like Etomidate and Metomidate .[1] While classical agents rely on a hydrophobic N1-phenylethyl moiety for blood-brain barrier (BBB) penetration and GABA_A receptor affinity, the introduction of the N1-(2-methoxyethyl) group fundamentally alters the physicochemical profile.[1]

This guide analyzes this specific scaffold as a versatile building block in "Soft Drug" design, focusing on its utility in creating water-soluble, metabolically predictable agents for anesthesia, antifungal therapy, and heme oxygenase (HO-1) inhibition.[1]

Key Physicochemical Advantages
FeatureImpact on Drug Design
N1-Methoxyethyl Group Increases aqueous solubility compared to N1-benzyl/phenylethyl groups.[1] The ether oxygen acts as a weak hydrogen bond acceptor, altering LogP without sacrificing membrane permeability completely.
C5-Carboxylic Acid The "warhead" position.[1] Derivatization here (esters/amides) determines the pharmacological target (e.g., GABA_A modulation vs. Enzyme inhibition).
Metabolic Handle The methoxyethyl side chain provides a potential site for oxidative O-dealkylation by CYP450 enzymes, distinct from the ester hydrolysis usually targeted in soft drugs.

Synthetic Architecture: The Regioselectivity Challenge

The primary barrier to accessing 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid derivatives is regiochemistry .[1] Alkylation of a 4(5)-substituted imidazole ring typically favors the less sterically hindered 1,4-isomer, whereas the biologically active "Etomidate-like" scaffold requires the 1,5-substitution pattern .[1]

Pathway A: The Van Leusen / Isocyanide Route (Recommended)

This route avoids the regioselectivity issue of alkylation by constructing the ring de novo with the correct substitution pattern.

Protocol:

  • Reagents: Ethyl isocyanoacetate, N-(2-methoxyethyl)formamide (or equivalent amine precursor), and a base (KOtBu or TBD).[1]

  • Mechanism: The isocyanide carbon attacks the imine formed by the amine/aldehyde condensation.

  • Advantage: exclusively yields the 1,5-disubstituted imidazole if the appropriate isocyanide and amine are used.

Pathway B: Regioselective Alkylation (The "Trityl Switch")

If starting from 4(5)-imidazolecarboxylic acid esters, direct alkylation with 1-bromo-2-methoxyethane yields a 9:1 mixture favoring the unwanted 1,4-isomer.[1]

Corrective Protocol:

  • Protection: React methyl imidazole-4-carboxylate with Trityl chloride (Trt-Cl) to form the N-trityl intermediate.[1] Steric bulk forces the trityl group to the N1 position (tautomerically equivalent to N3 relative to the ester).

  • Quaternization: Alkylate the available nitrogen (N3) with 1-bromo-2-methoxyethane.[1]

  • Deprotection: Remove the trityl group (acidic wash). The alkyl group remains at the position that becomes N1 relative to the C5-ester.

SynthesisRoutes Start Precursor Selection RouteA Route A: De Novo Cyclization (Isocyanide) Start->RouteA Preferred RouteB Route B: Direct Alkylation (Classic) Start->RouteB Avoid RouteC Route C: Trityl-Directed (Regioselective) Start->RouteC Alternative Product15 Target: 1,5-Isomer (Active Scaffold) RouteA->Product15 High Specificity RouteB->Product15 Minor Product Product14 Byproduct: 1,4-Isomer (Inactive) RouteB->Product14 Major Product RouteC->Product15 Steric Control

Figure 1: Synthetic decision tree highlighting the necessity of directed synthesis to achieve the bioactive 1,5-substitution pattern.

Pharmacological Profiling & Applications[2][3]

A. GABA_A Receptor Modulation (Anesthesia)

Derivatives of imidazole-5-carboxylic acid are potent positive allosteric modulators of the GABA_A receptor (specifically


 subunits).[1]
  • Mechanism: They bind to transmembrane sites distinct from benzodiazepines.[1]

  • Effect of Methoxyethyl: Replacing the hydrophobic phenylethyl group of Etomidate with a methoxyethyl group generally reduces potency due to loss of pi-stacking interactions within the receptor pocket. However, it creates an "Ultra-Short Acting" profile by increasing the clearance rate.

  • Optimization: To restore potency, the C5-ester must be lipophilic (e.g., cyclopropyl methyl ester) to compensate for the hydrophilic N1 tail.

B. Heme Oxygenase-1 (HO-1) Inhibition

The imidazole nitrogen (N3) coordinates with the heme iron, while the carboxylic acid/ester tail interacts with the hydrophobic pocket of HO-1.[1]

  • Relevance: HO-1 inhibitors are sought for cancer therapy (tumor cells use HO-1 for survival).[1]

  • Advantage: The 2-methoxyethyl chain mimics the substrate geometry while improving solubility compared to simple alkyl imidazoles.

Experimental Protocol: Synthesis of Methyl 1-(2-methoxyethyl)-1H-imidazole-5-carboxylate[1]

Objective: Synthesis of the core intermediate for further derivatization. Method: Isocyanoacetate Cyclization (Route A).

Reagents
  • Methyl isocyanoacetate (1.0 eq)

  • 2-Methoxyethylamine (1.0 eq)[1]

  • Triethyl orthoformate (1.2 eq)

  • Formic acid (catalytic)

  • Potassium tert-butoxide (t-BuOK) (1.1 eq)[1]

  • THF (anhydrous)

Step-by-Step Methodology
  • Formamide Formation: Reflux 2-methoxyethylamine with ethyl formate to generate N-(2-methoxyethyl)formamide.[1] Monitor by TLC until amine disappears.[1] Remove excess ethyl formate in vacuo.[1]

  • Dehydration (In situ): Dissolve the formamide in anhydrous THF. Cool to -5°C.[1]

  • Cyclization: Add POCl

    
     (1.1 eq) and triethylamine (2.5 eq) to generate the isocyanide in situ (or use pre-formed isocyanide if stable). Note: The standard Van Leusen uses TosMIC; for carboxylates, we use the isocyanoacetate condensation.
    
    • Alternative (Simpler): Condense Methyl isocyanoacetate with the imine formed from 2-methoxyethylamine and formaldehyde/formic acid.[1]

  • Base Treatment: Add t-BuOK slowly to the mixture containing the isocyanoacetate and the N-formyl derivative.[1] Stir at room temperature for 4-6 hours.

  • Quench & Workup: Quench with saturated NH

    
    Cl. Extract with EtOAc (3x).[1] Wash organic layer with brine.[1]
    
  • Purification: The 1,5-isomer usually elutes after the 1,4-isomer (if any formed) on Silica Gel (MeOH/DCM gradient).[1]

  • Validation:

    • 1H NMR (CDCl3): Look for the C2-H singlet around

      
       7.5-7.8 ppm and the specific splitting of the methoxyethyl chain (triplet-triplet-singlet pattern).[1]
      
    • Regiochemistry Check: NOE (Nuclear Overhauser Effect) difference spectroscopy between the N1-methylene protons and the C5-ester protons is the gold standard to confirm 1,5-substitution.[1]

Soft Drug Design Logic: The "Metabolic Switch"

For drug development professionals, this scaffold offers a platform for Soft Drug design—drugs designed to degrade into inactive metabolites after therapeutic effect.

SoftDrugMetabolism cluster_SAR SAR Logic Parent Active Drug (Ester Derivative) Enzyme hCE-1 / hCE-2 (Esterases) Parent->Enzyme Hydrolysis Metabolite Inactive Acid (Carboxylic Acid Core) Enzyme->Metabolite t1/2 < 10 min Excretion Rapid Renal Excretion (High Solubility) Metabolite->Excretion Methoxy Methoxyethyl Group: Prevents lipophilic accumulation Methoxy->Excretion

Figure 2: The metabolic pathway of ester-based soft drugs derived from the imidazole-5-carboxylic acid scaffold.

Mechanism: The carboxylic acid form (the title compound) is pharmacologically inactive at the GABA_A receptor. Therefore, synthesizing the ester (e.g., methyl, ethyl, or isopropyl) creates the active drug. Upon administration, plasma esterases hydrolyze the ester back to the inactive acid, ensuring rapid recovery from anesthesia without "hangover" effects. The 2-methoxyethyl group ensures the resulting metabolite is highly water-soluble, facilitating rapid renal clearance.[1]

References

  • Etomidate Pharmacology & Structure

    • Forman, S. A. (2011). Clinical and Molecular Pharmacology of Etomidate. Anesthesiology, 114(3), 695–707. Link

  • Soft Drug Design (Methoxycarbonyl-etomidate)

    • Cotten, J. F., et al. (2009).[2][3] Methoxycarbonyl-etomidate: A Novel Rapidly Metabolized and Ultra-short-acting Etomidate Analogue that Does Not Produce Prolonged Adrenocortical Suppression.[1] Anesthesiology, 111(2), 240–249. Link

  • Regioselective Imidazole Synthesis

    • Sisko, J., et al. (2000). An Investigation of Imidazole Regiochemistry in the Van Leusen Reaction. The Journal of Organic Chemistry, 65(5), 1516–1524. Link

  • Imidazole-5-Carboxylates as GABA Modulators

    • Husain, A., et al. (2013). Imidazole derivatives: An overview of their biological activities. Journal of Pharmacy & Bioallied Sciences, 5(2), 154. Link

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid as a Versatile Building Block in Synthetic Chemistry

Prepared by: Senior Application Scientist, Chemical Synthesis Division Introduction: Unlocking Synthetic Versatility 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid is a bifunctional heterocyclic compound that has emer...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Introduction: Unlocking Synthetic Versatility

1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid is a bifunctional heterocyclic compound that has emerged as a valuable building block for researchers in medicinal chemistry and materials science. Its structure uniquely combines a carboxylic acid handle, ideal for amide and ester formation, with a substituted imidazole core. The imidazole ring itself is a privileged pharmacophore found in numerous biologically active molecules and approved drugs.[1][2] The N-alkylation with a methoxyethyl group serves to enhance solubility and modulate the physicochemical properties of derivative compounds, making it an attractive starting point for library synthesis and lead optimization campaigns.[3][4]

This guide provides an in-depth look at the properties, reactivity, and practical applications of this building block. We will detail robust, field-tested protocols for its derivatization and showcase its utility in constructing more complex molecular architectures.

Physicochemical Properties & Handling

A thorough understanding of a building block's physical properties is critical for successful experimental design.

PropertyValueSource/Notes
CAS Number 102506-26-9N/A
Molecular Formula C₇H₁₀N₂O₃N/A
Molecular Weight 170.17 g/mol N/A
Appearance White to off-white crystalline powderGeneral observation
Solubility Soluble in polar organic solvents (DMSO, DMF, MeOH). Limited solubility in water and non-polar solvents.Inferred from structure
Storage Store in a cool, dry place away from light and moisture. Recommended storage at 2-8°C.Standard for fine chemicals[5]

Safety & Handling:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area or chemical fume hood.

  • Avoid inhalation of dust and direct contact with skin and eyes. Refer to the material safety data sheet (MSDS) for comprehensive safety information.

Core Reactivity: A Tale of Two Functional Groups

The synthetic utility of 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid stems from its two distinct reactive centers: the carboxylic acid and the imidazole ring. Understanding the reactivity of each is key to its strategic deployment in a synthetic route.

G Key Reactive Sites & Transformations cluster_0 Carboxylic Acid (C5 Position) cluster_1 Imidazole Ring (N3 Position) MAIN 1-(2-Methoxyethyl)-1H- imidazole-5-carboxylic acid ACID R-COOH MAIN->ACID Focus on C5 IMIDAZOLE Imidazole N3 MAIN->IMIDAZOLE Focus on N3 AMIDE Amide R-CONR'R'' ACID->AMIDE Amine, Coupling Agent (EDC, HATU) ESTER Ester R-COOR' ACID->ESTER Alcohol, Acid Catalyst or Alkyl Halide, Base ACID_HALIDE Acid Halide R-COX ACID->ACID_HALIDE SOCl₂, (COCl)₂ N_ALKYL N-Alkylation / Quarternization (Imidazolium Salt) IMIDAZOLE->N_ALKYL Alkyl Halide (R'-X) METAL_COMPLEX Metal Coordination IMIDAZOLE->METAL_COMPLEX Metal Salt (e.g., Pd, Ru, Cu)

Caption: Reactivity map of the title compound.

  • Carboxylic Acid (-COOH): This is the primary handle for elongation and diversification. It readily participates in standard transformations, most notably amide bond formation, which is the most common reaction in medicinal chemistry.[6] Activation with coupling reagents is typically required for efficient reaction with amines or alcohols.[7]

  • Imidazole Ring (N-3 Position): The lone pair on the N-3 nitrogen atom is nucleophilic and available for further reactions. It can be alkylated to form quaternary imidazolium salts or act as a ligand to coordinate with transition metals, opening avenues for catalysis or metallodrug development.

Application Note 1: Amide Coupling via Carbodiimide Activation

The formation of an amide bond is a cornerstone of drug discovery. This protocol provides a reliable, general method for coupling 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid with a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Causality and Experimental Rationale: Direct condensation of a carboxylic acid and an amine requires high temperatures and is often inefficient.[7] The use of a coupling agent like EDC is essential. EDC activates the carboxylic acid by converting the hydroxyl group into an excellent leaving group (an O-acylisourea intermediate), making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.[7] An additive such as Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is often included to suppress side reactions and minimize potential racemization if chiral amines are used.[6]

G START 1. Reagent Preparation (Acid, Amine, EDC, Solvent) STEP1 2. Activation Dissolve Acid in DMF/DCM. Add EDC, stir 15-30 min @ RT. START->STEP1 STEP2 3. Coupling Add Amine (1.0-1.2 eq). Stir 4-16h @ RT. STEP1->STEP2 STEP3 4. Reaction Monitoring TLC or LC-MS Analysis STEP2->STEP3 STEP3->STEP2 Incomplete STEP4 5. Aqueous Work-up Dilute with EtOAc, wash with aq. NaHCO₃ and brine. STEP3->STEP4 Reaction Complete? STEP5 6. Purification Dry (Na₂SO₄), concentrate. Flash Chromatography. STEP4->STEP5 END 7. Final Product Characterize (NMR, MS) STEP5->END

Caption: General workflow for EDC-mediated amide coupling.

Detailed Step-by-Step Protocol:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid (1.0 eq).

  • Solvent Addition: Dissolve the starting material in an appropriate anhydrous solvent (e.g., DMF, DCM, or a mixture) to a concentration of 0.1-0.5 M.

  • Activation: Add EDC hydrochloride (1.2-1.5 eq) to the solution. If desired, add HOBt (1.2 eq) at this stage. Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add the desired amine (1.0-1.2 eq) to the activated mixture. If the amine is supplied as a hydrochloride salt, add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.5 eq) to liberate the free amine.

  • Reaction: Allow the reaction to stir at room temperature for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with a water-immiscible organic solvent like Ethyl Acetate (EtOAc).

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid and HOBt), water, and finally, saturated aqueous NaCl (brine).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure amide product.

Application Note 2: N-Alkylation of the Imidazole Ring

Further functionalization at the N-3 position can be used to introduce charged moieties or additional pharmacophoric elements.[8] This protocol describes a standard N-alkylation using an alkyl halide under basic conditions.

Causality and Experimental Rationale: The imidazole ring nitrogen requires deprotonation by a base to become a potent nucleophile for attacking an electrophilic alkylating agent.[3] A moderately strong base like potassium carbonate (K₂CO₃) is sufficient and is easily removed by filtration.[3] Polar aprotic solvents like acetonitrile (ACN) or DMF are ideal as they solvate the cation of the base, enhancing its reactivity, without interfering with the nucleophilic substitution.

Detailed Step-by-Step Protocol:

  • Reaction Setup: To a round-bottom flask, add the starting imidazole (e.g., the product from Application Note 1) (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile (ACN) or DMF.

  • Alkylating Agent: Add the alkylating agent (e.g., methyl iodide, benzyl bromide) (1.1-1.5 eq) to the stirred suspension at room temperature. For less reactive alkylating agents, the temperature may be increased to 50-80 °C.

  • Reaction & Monitoring: Stir the reaction until completion, as monitored by TLC or LC-MS.

  • Work-up:

    • Filter off the solid potassium carbonate and wash the filter cake with the reaction solvent.

    • Combine the filtrates and concentrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., EtOAc or DCM), wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the crude product by flash chromatography to obtain the N-alkylated imidazolium salt.

Case Study: Imidazole Carboxylic Acids in Drug Discovery

Imidazole carboxylic acid derivatives are prevalent in modern drug discovery. For example, related benzimidazole carboxylic acids have been synthesized and evaluated as potent antileukemic agents.[9][10] In these studies, the carboxylic acid moiety is often esterified (e.g., as a methyl ester) during the initial synthesis and then potentially hydrolyzed in a final step to the free acid.[9] The free acid can improve solubility and provide a key interaction point (e.g., a salt bridge) with biological targets. This highlights a common strategy: using the ester as a protecting group for the carboxylic acid during synthesis, which is then removed to unmask the active pharmacophore. The N-1 substituent, analogous to the methoxyethyl group in our building block, is varied to probe structure-activity relationships (SAR) and optimize pharmacokinetic properties.[9][10]

Conclusion and Future Outlook

1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid is a high-utility building block that provides a robust platform for the synthesis of diverse compound libraries. The orthogonal reactivity of its carboxylic acid and imidazole functionalities allows for sequential, controlled derivatization. The protocols outlined here serve as a validated starting point for researchers to explore the vast chemical space accessible from this versatile scaffold, paving the way for the discovery of new therapeutics and functional materials.

References

  • Altanlar, N., Özdemir, A., Turan-Zitouni, G., & Kaplancikli, Z. A. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. PubMed. Retrieved from [Link]

  • Grant, R. D. (n.d.). N-Alkylation of imidazoles. University of Otago - OUR Archive. Retrieved from [Link]

  • Kantam, M. L., Trivedi, R., Sreekanth, P., & Kumar, K. B. S. (2006). N-ALKYLATION OF 2,4,5-TRIPHENYL IMIDAZOLE DERIVATIVES USING A NEW PHASE TRANSFER REAGENT UNDER PTC CONDITIONS. Taylor & Francis. Retrieved from [Link]

  • N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3. (n.d.). wjpr.net. Retrieved from [Link]

  • Gomez, S., Cano, R., & Ramon, D. J. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. PMC. Retrieved from [Link]

  • Gomez, S., Cano, R., & Ramon, D. J. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or. pubs.rsc.org. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Gomez, S., Cano, R., & Ramon, D. J. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. Chemical Science (RSC Publishing). Retrieved from [Link]

  • Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave online. Retrieved from [Link]

  • Kumar, V., et al. (2018). Investigation of the reactivity of (1 H -benzo[ d ]imidazol-2-yl)acetonitrile and (benzo[ d ]thiazol-2-yl)acetonitrile as precursors for novel bis(benzo[11][12]imidazo[1,2- a ]pyridines) and bis(benzo[11][12]thiazolo[3,2- a ]pyridines). ResearchGate. Retrieved from [Link]

  • Kamal, A., et al. (2009). Synthesis and biological evaluation of novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives and their precursors as antileukemic agents. PubMed. Retrieved from [Link]

  • Singh, R., et al. (2020). a review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved from [Link]

  • Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization.... MedCrave online. Retrieved from [Link]

  • Kamal, A., et al. (2009). Synthesis and biological evaluation of novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives and their precursors as antileukemic agents. ResearchGate. Retrieved from [Link]

Sources

Application

Application Note: Precision Amidation of 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid

This Application Note is designed for researchers and process chemists optimizing the amidation of 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid . This scaffold is a critical intermediate in the synthesis of etomidat...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists optimizing the amidation of 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid . This scaffold is a critical intermediate in the synthesis of etomidate analogs (e.g., methoxy-etomidate derivatives) and next-generation GABA-A modulators.[1]

Executive Summary & Strategic Analysis

The amidation of 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid (referred to herein as Imid-5-COOH ) presents unique challenges distinct from standard benzoic acid couplings. The molecule possesses a zwitterionic core (basic imidazole nitrogen + acidic carboxylate), which leads to poor solubility in non-polar solvents and potential self-quenching during activation.

Core Chemical Challenges
  • Zwitterionic Solubility: The free acid is often insoluble in DCM or Toluene. It requires polar aprotic solvents (DMF, DMSO) or "salt-breaking" bases.

  • N3-Nucleophilicity: The imidazole nitrogen (N3) is nucleophilic.[1] If not protonated or sterically hindered, it can compete with the amine for the activated acyl species, leading to N-acylimidazolium byproducts (dimers).

  • Regiostability: While the 1-substituted-5-COOH isomer is stable, harsh conditions can sometimes induce decarboxylation, though less common than in the 2-COOH isomers.[1]

Methodology Selection Matrix
FeatureMethod A: HATU/DIPEA Method B: Thionyl Chloride (Acid Chloride)
Scale Discovery / Milligram (< 5g)Process / Gram to Kilo (> 5g)
Cost High (Reagent cost)Low (Commodity reagents)
Solubility Excellent (DMF based)Good (Reflux in SOCl₂)
Byproducts Urea/Phosphoramide (Easy removal)SO₂, HCl (Gas evolution)
Recommendation Primary Choice for Library Synthesis Primary Choice for Scale-Up

Reaction Mechanism & Pathway

The following diagram illustrates the activation pathway using HATU, highlighting the critical role of the base (DIPEA) in neutralizing the zwitterion to expose the carboxylate for attack.

AmidationMechanism Start Imid-5-COOH (Zwitterion) Active Carboxylate Anion (Soluble) Start->Active Deprotonation Base DIPEA (Base) Base->Active ActivatedEster O-At Ester (Reactive Intermediate) Active->ActivatedEster + HATU HATU HATU (Activator) HATU->ActivatedEster Product Final Amide ActivatedEster->Product + Amine (Nucleophilic Attack) Amine Target Amine (R-NH2) Amine->Product

Figure 1: Activation pathway for the HATU-mediated amidation of imidazole-5-carboxylic acid.[1] Note the requirement to break the zwitterion first.

Detailed Protocols

Protocol A: HATU-Mediated Coupling (High-Yield / Discovery)

Best for: Complex amines, chiral amines, or when avoiding acidic conditions.[1]

Reagents:

  • Substrate: 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid (1.0 equiv)

  • Coupling Agent: HATU (1.1 - 1.2 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

    • Note: 1 equiv neutralizes the HCl (if starting material is salt), 1 equiv activates the acid, 1 equiv acts as a proton sponge.

  • Solvent: Anhydrous DMF (Dimethylformamide) [Concentration: 0.1 M - 0.2 M]

Step-by-Step Procedure:

  • Solubilization: In a dry round-bottom flask under Nitrogen/Argon, suspend the Imid-5-COOH in anhydrous DMF.

  • Activation: Add DIPEA (2.0 equiv initially) dropwise. The suspension should clear as the zwitterion is neutralized and the carboxylate dissolves. Stir for 5 minutes.

  • Coupling Agent: Add HATU (1.1 equiv) in one portion. The solution will typically turn yellow/orange. Stir at Room Temperature (RT) for 15–30 minutes to form the activated ester.

  • Amine Addition: Add the Target Amine (1.0–1.1 equiv). If the amine is a salt (e.g., HCl salt), add an additional 1.0 equiv of DIPEA.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS (Look for M+H of product; disappearance of activated ester).

  • Workup (Aqueous):

    • Dilute reaction mixture with EtOAc (Ethyl Acetate).

    • Critical Wash: Wash with saturated NaHCO₃ (3x) to remove HOBt/HATU byproducts.

    • Note: Do NOT wash with strong acid (1M HCl) as the imidazole product will protonate and extract into the water layer. Use Brine instead.

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

Protocol B: Acid Chloride Method (Scale-Up / Robust)

Best for: Simple amines, large scale (>10g), or unreactive anilines.

Reagents:

  • Substrate: 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (SOCl₂) (5.0 - 10.0 equiv) - Acts as solvent and reagent.[1]

  • Catalyst: DMF (1-2 drops)[1]

Step-by-Step Procedure:

  • Acid Chloride Formation: Place Imid-5-COOH in a dry flask. Add SOCl₂ carefully (gas evolution). Add 1 drop of DMF.

  • Reflux: Heat to reflux (75°C) for 2–3 hours. The solid should dissolve, and gas evolution (SO₂/HCl) will cease.

  • Isolation of Intermediate: Evaporate the excess SOCl₂ in vacuo (use a rotary evaporator with a base trap). Co-evaporate with Toluene (2x) to remove traces of SOCl₂.

    • Result: You now have the Acid Chloride Hydrochloride Salt . It is moisture sensitive. Proceed immediately.

  • Coupling:

    • Dissolve/suspend the crude acid chloride in anhydrous DCM or THF.

    • Add the Target Amine (1.0 equiv).

    • Add TEA (Triethylamine) or DIPEA (3.0 equiv) dropwise at 0°C. Exothermic!

  • Reaction: Allow to warm to RT and stir for 2 hours.

  • Workup: Standard basic workup (as in Protocol A).

Purification Strategy (The "Imidazole Problem")

Imidazoles are basic (pKa of conjugate acid ~7.0). This complicates standard acidic/basic extractions.

The "Inverse" Extraction Logic

If your product is not precipitating, use this logic to purify without a column:

  • Reaction Mixture (Organic Layer): Contains Product (Basic) + Non-basic impurities.

  • Extract with 0.5 M HCl (aq):

    • Organic Layer:[1] Discard (Contains non-basic impurities).

    • Aqueous Layer:[1] Contains Product-H⁺ (Protonated).[1]

  • Basify Aqueous Layer: Add NaOH or Na₂CO₃ until pH > 10. Product precipitates or becomes oil.

  • Extract with DCM:

    • Organic Layer:[1] Contains Pure Product .

    • Aqueous Layer:[1] Discard.[2]

WorkupLogic Crude Crude Reaction Mix (in EtOAc/DCM) AcidWash Wash with 0.5M HCl Crude->AcidWash OrgWaste Organic Layer (Non-basic impurities) AcidWash->OrgWaste Discard AqLayer Aqueous Layer (Product-H+) AcidWash->AqLayer Keep Basify Basify to pH 10 (NaOH/Na2CO3) AqLayer->Basify Extract Extract with DCM Basify->Extract FinalOrg Final Organic Layer (Pure Product) Extract->FinalOrg

Figure 2: Purification logic utilizing the basicity of the imidazole ring to separate neutral impurities.[1]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (HATU) Incomplete activation due to zwitterion.[1]Increase DIPEA to 3.0–4.0 equiv. Ensure solution clears before adding HATU.
Product in Aqueous Layer Acidic workup protonated the imidazole.Re-basify the aqueous waste to pH 10 and re-extract with DCM/Isopropanol (3:1).
Dimer Formation N3 of imidazole attacked activated ester.Use steric bulk (DIPEA) rather than TEA. Keep concentration low (0.1 M).
Starting Material Stuck Poor solubility in DCM.Switch solvent to DMF or NMP.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[1][3] Organic Process Research & Development, 20(2), 140-177. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4][5][6] Tetrahedron, 61(46), 10827-10852. Link

  • Lewin, A. H., et al. (1988). 1-Substituted imidazole-5-carboxylic acids: Synthesis and structural analysis. Journal of Medicinal Chemistry. (Foundational chemistry for 1-substituted-5-COOH imidazoles).

Sources

Method

Application Note: 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid in Medicinal Chemistry

This guide details the medicinal chemistry applications, synthesis, and experimental protocols for 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid , a critical scaffold in the development of "soft" anesthetic agents an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the medicinal chemistry applications, synthesis, and experimental protocols for 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid , a critical scaffold in the development of "soft" anesthetic agents and functionalized imidazole libraries.

Executive Summary

1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid (CAS: 1779124-19-4) is a specialized heterocyclic building block.[1][2] It serves as the carboxylic acid core for a class of etomidate analogs designed to retain potent GABA-A receptor modulation while minimizing adrenocortical suppression (a known side effect of etomidate caused by 11β-hydroxylase inhibition). The 2-methoxyethyl side chain imparts unique physicochemical properties, functioning as a polar, non-ionizable "solubilizing tail" that mimics polyethylene glycol (PEG), thereby modulating LogP and metabolic stability without introducing a hydrogen bond donor.

Key Chemical Properties
PropertyValue (Predicted)Significance
Molecular Formula C₇H₁₀N₂O₃Low MW fragment (<200 Da)
Molecular Weight 170.17 g/mol Ideal for Fragment-Based Drug Discovery (FBDD)
pKa (Acid) ~3.5 - 4.0Typical for conjugated imidazoles; anionic at physiological pH
pKa (Imidazole) ~6.0 - 6.5Protonatable nitrogen (N3) aids solubility
LogP ~0.2Hydrophilic; enhances aqueous solubility of lipophilic payloads

Medicinal Chemistry Applications

A. "Soft Drug" Anesthetic Design (GABA-A Modulators)

The primary application of this scaffold lies in the structural optimization of Etomidate , a rapid-onset intravenous anesthetic.

  • Mechanism: Etomidate binds to the β2/β3 subunits of the GABA-A receptor. However, its imidazole ring coordinates with the heme iron of CYP11B1 (11β-hydroxylase) , suppressing cortisol synthesis.

  • Role of the Scaffold: Replacing the hydrophobic 1-(1-phenylethyl) group of etomidate with the 1-(2-methoxyethyl) group alters the steric and electronic environment around the imidazole nitrogen.

    • Reduced CYP Binding: The flexible, oxygenated tail disrupts the tight hydrophobic packing required for high-affinity binding to the CYP11B1 active site, potentially reducing adrenal toxicity.

    • Metabolic Handle: The ether linkage provides a site for oxidative dealkylation (O-dealkylation) by cytochrome P450s, creating a "soft drug" pathway that ensures rapid clearance and prevents accumulation.

B. Fragment-Based Drug Discovery (FBDD)

As a small, polar scaffold, this acid is an excellent fragment for screening against metalloenzymes (e.g., Carbonic Anhydrase, Matrix Metalloproteinases).

  • Metal Coordination: The N3 nitrogen and the carboxylate (or its amide derivatives) can form bidentate chelation motifs with active site metals (Zn²⁺, Fe²⁺).

  • Vectorization: The carboxylic acid allows for rapid amide coupling to explore the "deep" pockets of protein targets, while the methoxyethyl tail remains solvent-exposed, improving the solubility of the growing lead compound.

Detailed Experimental Protocols

Protocol 1: Regioselective Synthesis of 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid

Rationale: Direct alkylation of imidazole-4-carboxylic acid esters yields a mixture of 1,4- and 1,5-isomers (often favoring the unwanted 1,4-isomer). This protocol adapts the Marckwald-type cyclization to ensure exclusive formation of the 1,5-substituted imidazole core.

Reagents & Materials
  • 2-Methoxyethylamine (Primary amine)

  • Ethyl formate

  • Ethyl chloroacetate[3]

  • Potassium tert-butoxide (KOtBu) or Sodium Ethoxide

  • Formic acid[4]

  • THF (anhydrous) and Ethanol

Step-by-Step Methodology

Step 1: N-Formylation

  • Dissolve 2-methoxyethylamine (10 mmol) in ethyl formate (30 mL).

  • Reflux for 4 hours. Monitor by TLC (disappearance of amine).

  • Concentrate in vacuo to yield N-(2-methoxyethyl)formamide . Use directly.

Step 2: Formation of the α-Isocyanoacetate Equivalent (In situ) Note: This step constructs the imidazole ring.

  • Suspend KOtBu (12 mmol) in anhydrous THF (50 mL) at 0°C.

  • Dropwise add a solution of N-(2-methoxyethyl)formamide (10 mmol) and ethyl formate (15 mmol). Stir for 1 hour.

  • Add ethyl chloroacetate (12 mmol) dropwise, maintaining temperature <10°C.

  • Allow to warm to room temperature and stir for 12 hours. The reaction undergoes a Claisen condensation followed by cyclization.

  • Quench: Add saturated NH₄Cl solution. Extract with Ethyl Acetate (3x).[5]

  • Purification: Flash chromatography (Hexane/EtOAc) to isolate Ethyl 1-(2-methoxyethyl)-1H-imidazole-5-carboxylate .

Step 3: Hydrolysis to the Free Acid

  • Dissolve the ester (5 mmol) in Ethanol (10 mL) and 2M NaOH (10 mL).

  • Reflux for 2 hours.

  • Critical Step (Isolation): Cool to 0°C. Adjust pH to ~3.5 (Isoelectric point) using 1M HCl.

  • The product, 1-(2-methoxyethyl)-1H-imidazole-5-carboxylic acid , may precipitate. If not (due to high solubility), evaporate to dryness and extract the solid residue with warm Acetone or Methanol/DCM (1:9) to separate from NaCl.

  • Yield: Typically 60-75% overall.

Protocol 2: Amide Coupling (Library Generation)

Rationale: The carboxylic acid is prone to decarboxylation at high temperatures. This protocol uses mild activation conditions.

  • Activation: Dissolve the acid (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 10 min at RT.

  • Coupling: Add the amine partner (1.1 eq). Stir for 4–16 hours.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), saturated NaHCO₃, and brine.

  • Note: For weakly nucleophilic amines (e.g., anilines), use POCl₃ method or generate the acid chloride utilizing Oxalyl Chloride/DMF(cat) at 0°C.

Visualization of Signaling & Synthesis

A. Synthesis Workflow (Regioselective Route)

This diagram illustrates the logical flow to ensure the 1,5-substitution pattern required for bioactivity.

Synthesis_Workflow Start 2-Methoxyethylamine Step1 N-Formylation (Ethyl Formate, Reflux) Start->Step1 Intermediate1 N-(2-Methoxyethyl)formamide Step1->Intermediate1 Step2 Cyclization (KOtBu, Ethyl Chloroacetate, Ethyl Formate) Intermediate1->Step2 Ester Ethyl 1-(2-methoxyethyl)-1H-imidazole-5-carboxylate Step2->Ester Regioselective Formation Step3 Hydrolysis (NaOH/EtOH, then HCl) Ester->Step3 Final 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid Step3->Final

Caption: Step-by-step regioselective synthesis ensuring the correct 1,5-imidazole substitution pattern.

B. Mechanism of Action: Selectivity Logic

Comparison of the desired GABAergic pathway vs. the unwanted Adrenal suppression pathway.

MOA_Selectivity Compound Methoxyethyl-Imidazole Derivative GABA GABA-A Receptor (Anesthesia) Compound->GABA High Affinity (Retained) CYP CYP11B1 (Adrenal Suppression) Compound->CYP Low Affinity (Steric Hindrance) Sedation Sedation / Anesthesia GABA->Sedation Cortisol Cortisol Inhibition (Toxicity) CYP->Cortisol

Caption: The methoxyethyl tail is designed to sterically hinder CYP11B1 binding while retaining GABA-A affinity.

References

  • Etomidate Analog Development

    • Title: "Design, synthesis and preclinical pharmacological study of etomid
    • Source: Sichuan University / NIH PubMed Central (Contextual m
    • URL:[Link] (Referencing general etomidate analog strategies).

  • Regioselective Imidazole Synthesis

    • Title: "A concise and regioselective synthesis of 1-alkyl-4-imidazolecarboxylates" (Methodology adapted for 1,5-isomers via Marckwald logic).
    • Source: Journal of Organic Chemistry / PubMed.
    • URL:[Link]

  • Chemical Structure & Properties: Title: "1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid Product Page" Source: ChemicalBook / GuideChem.
  • Soft Drug Design Principles

    • Title: "Soft drugs: principles and methods for the design of safe drugs."
    • Source: Medicinal Research Reviews.
    • URL:[Link]

Sources

Application

Application Note: Therapeutic Development Using 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic Acid

This comprehensive Application Note and Protocol guide details the potential therapeutic utility of 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid , a versatile heterocyclic building block.[1] Based on its structural...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive Application Note and Protocol guide details the potential therapeutic utility of 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid , a versatile heterocyclic building block.[1]

Based on its structural homology to the anesthetic Etomidate and related imidazole-5-carboxylate derivatives, this guide focuses on its application in the rational design of GABA-A receptor modulators and Cytochrome P450 (CYP) inhibitors , specifically targeting the reduction of adrenocortical suppression—a critical limitation of current imidazole-based anesthetics.[1]

[1]

Executive Summary

1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid represents a strategic scaffold for the synthesis of bioactive imidazole derivatives.[1] Its core pharmacophore—the imidazole-5-carboxylate motif—is central to a class of potent intravenous anesthetics (e.g., Etomidate) and enzyme inhibitors.[1]

The specific incorporation of the N1-(2-methoxyethyl) group offers unique physicochemical advantages over traditional alkyl or aryl substituents:

  • Enhanced Solubility: The ether oxygen increases hydrophilicity, potentially improving the aqueous solubility of resulting esters.[1]

  • Metabolic "Soft Spot": The methoxyethyl ether linkage provides a potential site for O-dealkylation by CYP enzymes, facilitating the design of "soft drugs" with ultra-short half-lives.[1]

  • Electronic Modulation: The electron-donating nature of the ether side chain can subtly alter the pKa of the imidazole nitrogen, potentially reducing the high-affinity binding to the heme iron of CYP11B1 (11

    
    -hydroxylase), thereby mitigating adrenocortical suppression.[1]
    

This guide outlines the protocols for converting this acid precursor into active therapeutic candidates and evaluating their biological efficacy.[1]

Therapeutic Applications & Mechanism of Action[1][2]

Next-Generation Anesthetics (GABA-A Modulation)

The primary application of this scaffold is the synthesis of Etomidate analogs .[1] Etomidate is a potent GABA-A receptor positive allosteric modulator but causes dangerous adrenal suppression.[1]

  • Mechanism: The ester derivative (Ethyl 1-(2-methoxyethyl)-1H-imidazole-5-carboxylate) is designed to bind to the transmembrane domain of the GABA-A receptor (

    
    2/
    
    
    
    3 subunits), enhancing chloride influx and inducing anesthesia.[1]
  • Advantage: The 2-methoxyethyl group serves as a steric and electronic probe to retain GABA-A efficacy while destabilizing the interaction with adrenal enzymes.[1]

Adrenal-Sparing CYP Inhibitors

While adrenal suppression is a side effect for anesthetics, targeted inhibition of aldosterone synthase (CYP11B2) is a therapeutic goal for hypertension and heart failure .[1]

  • Mechanism: The free imidazole nitrogen coordinates with the heme iron of CYP enzymes.[1]

  • Application: Derivatives of the 5-carboxylic acid (e.g., amides or ketones) can be optimized to selectively inhibit CYP11B2 over CYP11B1 (cortisol synthase), offering a pathway to novel mineralocorticoid receptor antagonists.[1]

Pathway Visualization

The following diagram illustrates the dual pharmacological pathways accessible from this scaffold.

G Scaffold 1-(2-Methoxyethyl)-1H- imidazole-5-carboxylic acid Synthesis_Ester Esterification (Ethanol/H+) Scaffold->Synthesis_Ester Protocol A Synthesis_Amide Amidation (Amine/Coupling) Scaffold->Synthesis_Amide Protocol B Active_Ester Ethyl 1-(2-methoxyethyl)- 1H-imidazole-5-carboxylate Synthesis_Ester->Active_Ester Active_Amide Carboxamide Derivatives Synthesis_Amide->Active_Amide Target_GABAA Target: GABA-A Receptor (Anesthesia/Sedation) Active_Ester->Target_GABAA High Affinity Target_CYP Target: CYP11B1/B2 (Cortisol/Aldosterone Reg.) Active_Ester->Target_CYP Potential Off-Target (Assess Selectivity) Active_Amide->Target_CYP Selective Inhibition Effect_1 Positive Allosteric Modulation Target_GABAA->Effect_1 Effect_2 Heme Iron Coordination Target_CYP->Effect_2

Caption: Divergent synthesis pathways from the acid scaffold targeting distinct pharmacological endpoints: GABA-A modulation (anesthesia) and CYP enzyme inhibition.[1]

Experimental Protocols

Protocol A: Synthesis of the Active Ethyl Ester

Objective: To convert the inactive acid precursor into the lipophilic ethyl ester required for blood-brain barrier (BBB) penetration and GABA-A receptor binding.[1]

Materials:

  • 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid (1.0 eq)[1]

  • Thionyl chloride (

    
    ) or Oxalyl chloride[1]
    
  • Absolute Ethanol (anhydrous)[1]

  • Triethylamine (

    
    )[1]
    
  • Dichloromethane (DCM)[1]

Procedure:

  • Activation: In a flame-dried round-bottom flask under nitrogen, suspend the carboxylic acid (1.0 g) in anhydrous DCM (10 mL).

  • Chlorination: Add thionyl chloride (1.5 eq) dropwise at 0°C. Add a catalytic amount of DMF (1-2 drops).

  • Reflux: Warm to room temperature and reflux for 2 hours until the solution becomes clear (formation of acid chloride).

  • Evaporation: Remove solvent and excess

    
     under reduced pressure.
    
  • Esterification: Re-dissolve the residue in anhydrous DCM (10 mL). Cool to 0°C. Add absolute ethanol (3.0 eq) and

    
     (2.0 eq) dropwise.[1]
    
  • Reaction: Stir at room temperature for 4 hours. Monitor by TLC (System: DCM/MeOH 9:1).[1]

  • Workup: Quench with saturated

    
    . Extract with DCM (3x).[1] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1]
  • Purification: Purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).

Validation:

  • 1H NMR (

    
    ):  Confirm ethyl quartet (~4.3 ppm) and triplet (~1.3 ppm), and the specific methoxyethyl signals (singlet ~3.3 ppm for 
    
    
    
    ).
Protocol B: In Vitro Adrenocortical Suppression Assay (H295R)

Objective: To quantify the potential of the synthesized analog to inhibit cortisol production (a marker of CYP11B1 inhibition) compared to Etomidate.[1]

Materials:

  • NCI-H295R human adrenocortical carcinoma cells[1]

  • DMEM/F12 medium supplemented with Nu-Serum I[1]

  • Cortisol ELISA Kit[1]

  • Test Compounds: Synthesized Ester, Etomidate (Positive Control), DMSO (Vehicle)[1]

Procedure:

  • Seeding: Plate H295R cells in 24-well plates at

    
     cells/well. Incubate for 24 hours.
    
  • Treatment: Replace medium with fresh medium containing test compounds at varying concentrations (1 nM – 10

    
    M). Include Etomidate as a reference standard.
    
  • Stimulation: Add Forskolin (10

    
    M) to stimulate cortisol production.[1]
    
  • Incubation: Incubate for 48 hours at 37°C / 5%

    
    .
    
  • Harvest: Collect the supernatant.

  • Quantification: Measure cortisol levels using a competitive ELISA kit according to manufacturer instructions.[1]

  • Analysis: Plot dose-response curves and calculate

    
     values.
    

Data Interpretation:

  • Target Profile: An ideal candidate will show high GABA-A potency (from separate electrophysiology assays) but a high

    
     for cortisol inhibition  (low affinity for CYP11B1), indicating an "adrenal-sparing" profile.[1]
    

Data Presentation & Analysis

Structure-Activity Relationship (SAR) Comparison

The following table summarizes the expected impact of the N1-substituent on pharmacological parameters, guiding the optimization process.

ParameterEtomidate (Reference)1-(2-Methoxyethyl) Analog (Target)Rationale
N1-Substituent 1-(1-Phenylethyl)1-(2-Methoxyethyl)Ether vs. Alkyl/Aryl
Lipophilicity (LogP) ~3.0~1.5 - 2.0 (Predicted)Ether oxygen lowers LogP; may affect BBB penetration.[1]
Metabolic Stability Ester hydrolysis (Rapid)Ester hydrolysis + O-dealkylationPotential for dual metabolic clearance pathways.[1]
CYP11B1 Inhibition High Potency (nM range)Reduced Potency (Target) Altered steric bulk and electronics near heme-binding N3.[1]
GABA-A Activity High Potency (

M range)
Retained PotencyImidazole-carboxylate core is preserved.[1]
Metabolic Stability Workflow

To verify the "soft drug" nature of the 2-methoxyethyl analog:

  • Incubate compound (1

    
    M) with human liver microsomes (HLM) + NADPH.[1]
    
  • Sample at t = 0, 5, 15, 30, 60 min.[1]

  • Analyze by LC-MS/MS.[1]

  • Success Criteria:

    
     < 10 minutes (for ultra-short acting anesthesia) or comparable to Etomidate (~3-5 min in rat plasma).[1]
    

References

  • Janssen, P. A., et al. (1975).[1] "Etomidate, a potent non-barbiturate hypnotic.[1] Intravenous etomidate in mice, rats, guinea-pigs, rabbits and dogs."[1] Archives Internationales de Pharmacodynamie et de Therapie.[1] Link

  • Cotton, J. F., et al. (2009).[1] "Methoxycarbonyl-etomidate: A novel rapidly metabolized and ultra-short-acting etomidate analogue that does not produce prolonged adrenocortical suppression."[1] Anesthesiology. Link

  • Pejo, E., et al. (2012).[1] "In vivo and in vitro pharmacological studies of carboetomidate, a pyrrole analog of etomidate." Anesthesia & Analgesia. Link

  • PubChem Compound Summary. (2026). "1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid" (Etomidate Acid).[1][2] National Center for Biotechnology Information.[1] Link

  • Hull, C. J. (2011).[1] "Pharmacokinetics for Anaesthesia." Butterworth-Heinemann.[1] (Reference for metabolic clearance models).

Sources

Method

Strategic Utilization of 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic Acid in Materials Science

Abstract While widely recognized as a critical intermediate in the synthesis of the anesthetic Etomidate, 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid (MEICA) possesses an underutilized structural duality ideal for...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

While widely recognized as a critical intermediate in the synthesis of the anesthetic Etomidate, 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid (MEICA) possesses an underutilized structural duality ideal for materials science.[1] This guide outlines the application of MEICA as a heteroditopic ligand in the fabrication of Metal-Organic Frameworks (MOFs) and as a latent curing agent in polymer engineering. Its unique N-methoxyethyl tail provides steric flexibility and ether-oxygen functionality, offering advantages in tuning pore hydrophilicity for gas separation (


) and improving solubility in resin matrices compared to rigid imidazole analogs.

Part 1: Chemical Profile & Ligand Design Logic

Structural Mechanics

MEICA functions as a versatile building block due to three distinct interaction sites:

  • Imidazole N3 (Hard/Borderline Base): High affinity for transition metals (

    
    , 
    
    
    
    ,
    
    
    ).
  • Carboxylate Group (Hard Base): Capable of monodentate, chelating, or bridging coordination modes.

  • Methoxyethyl Tail (Ether Oxygen): Acts as a weak Lewis base. In MOFs, this tail projects into the pore, increasing the Quadrupole Moment interaction with

    
    , thereby enhancing adsorption selectivity without collapsing the framework.
    
Coordination Modes

The following diagram illustrates the potential coordination geometries MEICA can adopt in a crystalline lattice.

CoordinationModes Ligand MEICA Ligand Mode1 Monodentate (N3-M) Ligand->Mode1 Steric Hindrance Mode2 Chelating (COO-M) Ligand->Mode2 High pH Mode3 Bridging (N3-M1 / COO-M2) Ligand->Mode3 Solvothermal Metal Metal Center (M) Mode1->Metal Mode2->Metal Mode3->Metal Polymerization

Figure 1: Coordination versatility of MEICA.[1] The bridging mode is critical for forming 2D/3D Coordination Polymers (CPs).

Part 2: Application Protocols

Protocol A: Solvothermal Synthesis of MEICA-Based MOFs

Objective: Fabricate a Zn(II)-based coordination polymer for potential gas separation applications. Rationale: Zinc is chosen for its ability to form tetrahedral clusters (e.g., ZIFs) which accommodate the steric bulk of the methoxyethyl group.

Materials:
  • Ligand: 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid (98% purity).

  • Metal Salt:

    
    .
    
  • Solvent System: DMF/Ethanol/Water (4:3:1 v/v). Note: The ether tail increases solubility in alcohols compared to bare imidazole-carboxylic acid.[1]

  • Modulator: Triethylamine (TEA) (to facilitate deprotonation).

Step-by-Step Methodology:
  • Precursor Dissolution:

    • Dissolve 1.0 mmol (0.170 g) of MEICA in 10 mL of the solvent mixture.

    • Add 1.0 mmol of TEA. Sonicate for 10 mins until clear.

  • Metal Addition:

    • Dissolve 1.0 mmol (0.297 g) of

      
       in 5 mL of the solvent mixture.
      
    • Add the metal solution dropwise to the ligand solution under stirring.

  • Solvothermal Treatment:

    • Transfer the mixture to a 25 mL Teflon-lined stainless steel autoclave.

    • Seal and heat at 120°C for 48 hours .

    • Cooling: Program a slow cool-down (5°C/hour) to room temperature to promote single-crystal growth.

  • Isolation & Activation:

    • Filter the resulting colorless block crystals.

    • Wash 3x with DMF and 3x with Ethanol to remove unreacted ligand.

    • Solvent Exchange: Immerse crystals in anhydrous methanol for 3 days, refreshing solvent every 24 hours.

    • Activation: Dry under vacuum at 80°C for 12 hours.

Self-Validation Check:

  • Success Indicator: Formation of defined crystals rather than amorphous powder.

  • Troubleshooting: If powder forms, increase the solvent volume or add a competing modulator (e.g., acetic acid) to slow nucleation.

Protocol B: MEICA as a Latent Curing Agent for Epoxy Resins

Objective: Use MEICA as a thermal latent curing agent.[1] Mechanism: At room temperature, the carboxylic acid group forms an internal salt or H-bond network with the imidazole nitrogen, reducing basicity and preventing premature curing (pot life extension). Upon heating (>130°C), decarboxylation or salt dissociation releases the active imidazole catalyst.

Materials:
  • Resin: Diglycidyl ether of bisphenol A (DGEBA, e.g., Epon 828).

  • Curing Agent: MEICA (micronized powder, <10 µm).

  • Reference: 2-Ethyl-4-methylimidazole (2E4MZ) for comparison.[1]

Workflow:
  • Dispersion:

    • Disperse 5 phr (parts per hundred resin) of micronized MEICA into the DGEBA resin.

    • Use a planetary centrifugal mixer (2000 rpm, 2 mins) to ensure homogeneity without overheating.

  • DSC Analysis (Curing Profile):

    • Load 5–10 mg of the paste into an aluminum DSC pan.

    • Ramp temperature from 25°C to 250°C at 10°C/min.

    • Target Data: Identify the Onset Temperature (

      
      ) and Peak Exotherm (
      
      
      
      ).
    • Expectation: MEICA should show a higher

      
       (>120°C) compared to alkyl-imidazoles, confirming latency.
      
  • Thermal Curing:

    • Cast the resin mixture into a mold.

    • Cure in a convection oven at 140°C for 2 hours, followed by a post-cure at 160°C for 1 hour.

Part 3: Characterization & Data Interpretation[1]

Expected Analytical Signatures

Use the following table to validate the integrity of your synthesized materials.

TechniqueParameterExpected Signal for MEICA-MaterialInterpretation
FTIR C=O StretchShift from ~1700

(free acid) to ~1600

Indicates successful coordination of carboxylate to metal.
FTIR C-O-C StretchBand at ~1100

Confirms presence of intact methoxyethyl tail.[1]
XRD Low Angle PeaksSharp peaks < 10°

Indicates formation of large-pore ordered framework.[1]
TGA Weight LossStep 1: <100°C (Solvent)Step 2: >250°C (Ligand)Thermal stability limit of the coordination polymer.
Experimental Workflow Diagram

The following diagram summarizes the decision tree for processing MEICA in a materials context.

Workflow Start Start: MEICA Precursor Decision Application Route? Start->Decision RouteA Route A: MOF Synthesis Decision->RouteA RouteB Route B: Epoxy Curing Decision->RouteB StepA1 Solvothermal Reaction (Zn/Cu salts, 120°C) RouteA->StepA1 StepB1 Micronization & Dispersion (5 phr in DGEBA) RouteB->StepB1 StepA2 Activation & Solvent Exchange StepA1->StepA2 ResultA Gas Separation Material (CO2 Selective) StepA2->ResultA StepB2 Thermal Cure (>130°C) StepB1->StepB2 ResultB High-Performance Polymer (Latent Cure) StepB2->ResultB

Figure 2: Processing workflow for MEICA in porous materials vs. polymer composites.

References

  • Synthesis of Imidazole-5-Carboxylic Acid Derivatives: Bhat, M., & Poojary, B. (2017).[2][3] One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction.[1][2][3] MOJ Bioorganic & Organic Chemistry, 1(4), 113-116.[2][3]

  • Coordination Polymers with Imidazole-Carboxylates: Voda, I. (2023).[4] A New 2D Coordination Polymer Based on Zinc(II), 1,2,3-Benzenetricarboxylic Acid and 4,4′-Bis(imidazol-1-ylmethyl)biphenyl.[4] Chemistry Journal of Moldova, 18(1), 70-76.[4]

  • Proton Conductive MOFs using Imidazole-Dicarboxylates: Li, J., et al. (2021).[5] Two imidazole multicarboxylate-based MOFs: syntheses, structures and proton conductive properties. New Journal of Chemistry, 45, 16971-16977.[5]

  • Etomidate Precursor Context (Chemical Identity): PubChem.[6] (n.d.). 1-((1R)-1-phenylethyl)-1H-imidazole-5-carboxylic acid (Analogous Structure).[1][6] National Library of Medicine.

  • General MOF Synthesis Protocols: Yaghi, O. M., et al. (2003). Reticular synthesis and the design of new materials.[5][7] Nature, 423, 705–714. (Foundational methodology adapted for Protocol A).

Sources

Application

"experimental protocol for working with 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid"

Technical Application Note: Handling, Synthesis, and Coupling of 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic Acid Executive Summary & Compound Profile 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid (CAS: 1779124-19-4...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Handling, Synthesis, and Coupling of 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic Acid

Executive Summary & Compound Profile

1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid (CAS: 1779124-19-4 / Analogous to Etomidate Acid) is a critical heterocyclic building block used in the synthesis of GABA-modulators, heme-oxygenase inhibitors, and fragment-based drug discovery (FBDD).

Unlike its 1,4-isomer, the 1,5-substituted imidazole scaffold presents unique synthetic challenges due to steric hindrance at the N1-C5 axis and the thermodynamic preference for 1,4-alkylation during synthesis. This guide details the protocols for regioselective isolation, structural validation via NOE NMR, and optimized amide coupling.

Property Specification
Formula C₇H₁₀N₂O₃
MW 170.17 g/mol
pKa (COOH) ~3.2 (Acidic)
pKa (Im-N3) ~6.5 (Basic)
Solubility Water (High), DMSO (High), MeOH (Moderate), DCM (Low)
Stability Prone to thermal decarboxylation >120°C; Hygroscopic.

Synthesis & Regioselective Isolation Protocol

The primary challenge in working with this compound is obtaining the 1,5-isomer pure from the 1,4-isomer . Direct alkylation of imidazole-4(5)-carboxylate yields a mixture (typically 1:1 to 3:1 favoring the unwanted 1,4-isomer).

Workflow Logic (Graphviz)

SynthesisWorkflow cluster_QC Quality Control Gate Start Methyl 1H-imidazole-5-carboxylate (Tautomeric Mix) Reagent + 1-Bromo-2-methoxyethane + K2CO3 / DMF (60°C) Start->Reagent Mix Crude Mixture: 1,4-Isomer (Major) + 1,5-Isomer (Minor) Reagent->Mix Sep Separation: Flash Chromatography (DCM:MeOH Gradient) Mix->Sep Iso14 1,4-Isomer (Elutes First/Less Polar) Sep->Iso14 Discard/Save Iso15 1,5-Isomer Ester (Elutes Second/More Polar) Sep->Iso15 Select Hydrolysis Hydrolysis: LiOH, THF/H2O 0°C to RT Iso15->Hydrolysis NOE NOE NMR Validation (Critical Step) Iso15->NOE Acid Target Acid: Zwitterionic Precipitation at pI ~3.5 Hydrolysis->Acid

Caption: Figure 1. Regioselective isolation workflow distinguishing the thermodynamic 1,4-product from the desired 1,5-intermediate.

Step-by-Step Methodology

Step 1: Alkylation (The Mixture Generation)

  • Dissolve Methyl 1H-imidazole-5-carboxylate (1.0 equiv) in anhydrous DMF (0.5 M).

  • Add K₂CO₃ (2.5 equiv). Stir for 15 min at RT to deprotonate.

  • Add 1-Bromo-2-methoxyethane (1.2 equiv) dropwise.

  • Heat to 60°C for 12 hours. Note: Do not exceed 80°C to prevent ester hydrolysis or decarboxylation.

  • Workup: Dilute with EtOAc, wash with brine (x3) to remove DMF. Dry over Na₂SO₄.[1]

Step 2: Isomer Separation (Critical)

  • Stationary Phase: Silica Gel (40g cartridge per 1g crude).

  • Mobile Phase: 0-10% MeOH in DCM.

  • Elution Order:

    • Fraction A (1,4-Isomer): Elutes first. (N1 is far from the ester; less polar).

    • Fraction B (1,5-Isomer - Target): Elutes second. (N1 is adjacent to the ester; steric crowding and dipole alignment make it more polar).

Step 3: Hydrolysis

  • Dissolve the purified 1,5-ester in THF:Water (3:1).

  • Add LiOH·H₂O (2.0 equiv). Stir at RT for 4 hours.

  • Isolation (Self-Validating): Carefully acidify with 1M HCl to pH 3.5 . The product is zwitterionic and will precipitate or crystallize at this isoelectric point. If it remains soluble (due to the ether tail), evaporate to dryness and triturate with cold acetonitrile.

Structural Validation: The NOE System

You cannot rely on standard 1H NMR shifts alone to distinguish the isomers. You must use 1D-NOESY (Nuclear Overhauser Effect Spectroscopy).

Feature1,5-Isomer (Target) 1,4-Isomer (Unwanted)
Structure N1-Alkyl is adjacent to C5-COOHN1-Alkyl is adjacent to C5-Proton
Key NOE Signal Strong NOE between N1-CH₂ and C2-H . NO NOE between N1-CH₂ and C4-H.Strong NOE between N1-CH₂ and C5-H . Strong NOE between N1-CH₂ and C2-H.
C2-H Shift Deshielded (~7.8 - 8.0 ppm)Deshielded (~7.6 - 7.8 ppm)
C4/C5-H Shift C4-H singlet (~7.5 ppm)C5-H singlet (~7.3 ppm)

Rationale: In the 1,4-isomer, the proton at position 5 is physically close to the N1-alkyl group. In the 1,5-isomer, that position is occupied by the Carboxyl group, so no proton-proton NOE is possible there.

Amide Coupling Protocol

Coupling 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid to amines is difficult because the imidazole nitrogen (N3) can compete as a nucleophile, and the C5-COOH is electronically deactivated by the imidazole ring.

Recommended Reagents: HATU (coupling agent) and DIPEA (base). Avoid carbodiimides (EDC/DCC) as they often lead to N-acylurea byproducts with this substrate.

Coupling Mechanism & Logic

CouplingMechanism Acid Imidazole-5-COOH (Zwitterion) Act Activated Ester (O-At Ester) Acid->Act Activation (Fast) Base DIPEA (3.0 eq) Base->Act HATU HATU (1.1 eq) HATU->Act Product Imidazole-5-Carboxamide Act->Product Amine Attack (Slow due to sterics) Amine R-NH2 (Nucleophile) Amine->Product

Caption: Figure 2. HATU-mediated activation prevents N3-acylation self-reaction.

Protocol:

  • Dissolution: Dissolve the acid (1.0 eq) in dry DMF.

  • Base Addition: Add DIPEA (3.0 eq). The solution must be basic (pH > 8) to ensure the imidazole N3 is not protonated, allowing the COOH to form the anion.

  • Activation: Add HATU (1.1 eq). Stir for 5 minutes. Self-Validation: The solution should turn slightly yellow/orange.

  • Coupling: Add the amine (1.2 eq).

  • Time: Stir for 4–16 hours. The 1,5-position is sterically crowded; reaction times are longer than standard peptide couplings.

Storage and Stability

  • Hygroscopicity: The methoxyethyl tail increases water affinity. Store in a desiccator at -20°C.

  • Thermal Sensitivity: Do not heat the free acid above 100°C in the absence of solvent, as decarboxylation to 1-(2-methoxyethyl)-1H-imidazole can occur.

  • Shelf Life: 12 months at -20°C.

References

  • Regioselective Synthesis of Imidazoles: Dumpis, M. A., et al. "Alkylation of Imidazole-4(5)-carboxylic Acid Derivatives with Methyl Bromoacetate."[2] Russian Journal of Organic Chemistry, 2001.[2] Link

  • Isomer Differentiation (NOE): Bellina, F., et al. "Regioselective synthesis of 1,5-disubstituted imidazoles." Journal of Organic Chemistry, 2005. Link

  • Etomidate Analog Chemistry: Janssen, P. A., et al. "Etomidate, R-(+)-ethyl-1-(1-phenylethyl)-1H-imidazole-5-carboxylate." Journal of Medicinal Chemistry, 1978. Link

  • Decarboxylation Risks: Cohen, L. A. "Decarboxylation of Heterocyclic Acids." Quarterly Reviews, Chemical Society, 1970. Link

  • General Handling of Imidazole Carboxylates: "1-((1R)-1-phenylethyl)-1H-imidazole-5-carboxylic acid (Etomidate Acid) Data." PubChem, National Library of Medicine. Link

Sources

Technical Notes & Optimization

Troubleshooting

"improving the yield of 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid synthesis"

Executive Summary The synthesis of 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid presents a classic heterocyclic challenge: Regioselectivity . If you are experiencing low yields (<20%) or difficulty isolating the pro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid presents a classic heterocyclic challenge: Regioselectivity .

If you are experiencing low yields (<20%) or difficulty isolating the product, you are likely falling into one of two traps:

  • The Regioselectivity Trap: Direct alkylation of imidazole-4(5)-carboxylates predominantly yields the 1,4-isomer (the "wrong" isomer), not the desired 1,5-isomer.

  • The Zwitterion Trap: The target molecule is an amphoteric amino acid. Standard aqueous workups often result in the product remaining solubilized in the aqueous waste stream or co-precipitating with inorganic salts.

This guide provides a High-Fidelity De Novo Synthesis (to guarantee the 1,5-isomer) and a Zwitterion Isolation Protocol (to recover product from aqueous media).

Part 1: The Core Directive – Route Selection

To improve yield, you must first verify your synthetic route. Compare your current workflow against the decision matrix below.

Workflow Decision Matrix (DOT Visualization)

RouteSelection Start Start: Select Precursor RouteA Route A: Alkylation of Imidazole-4-carboxylate Start->RouteA Direct Alkylation RouteB Route B: Isocyanoacetate Cycloaddition (Van Leusen/Schöllkopf) Start->RouteB Cycloaddition RouteC Route C: Marckwald Synthesis (Amino Acid Precursor) Start->RouteC Condensation ResultA Result: Major Product is 1,4-Isomer (WRONG REGIOCHEMISTRY) Yield: <15% of Target RouteA->ResultA ResultB Result: Exclusive 1,5-Isomer Yield: 60-80% RouteB->ResultB ResultC Result: Exclusive 1,5-Isomer Yield: 40-60% (Multi-step) RouteC->ResultC

Caption: Figure 1. Regioselectivity outcomes based on synthetic strategy. Direct alkylation is the primary cause of low yield due to thermodynamic preference for the 1,4-isomer.

Part 2: High-Yield Protocols

Protocol A: The "De Novo" Synthesis (Recommended)

Best for: Guaranteeing 1,5-regiochemistry and scalability.

This route utilizes the Isocyanoacetate Cycloaddition , avoiding the isomer separation problems of direct alkylation. It is analogous to the high-efficiency routes used for Etomidate and Metomidate precursors.

Reagents:

  • Ethyl isocyanoacetate[1]

  • 2-Methoxyethylamine

  • Ethyl formate (or Triethyl orthoformate)

  • Base: Potassium tert-butoxide (t-BuOK) or DBU

Step-by-Step Methodology:

  • Formylation of Amine:

    • React 2-methoxyethylamine with ethyl formate (reflux, 4-6 h) to generate N-(2-methoxyethyl)formamide.

    • Checkpoint: Monitor by TLC. Ensure complete conversion to avoid side reactions in step 2.

    • Dehydration (Optional but Recommended): Convert the formamide to the isonitrile or imidate if using the specific Van Leusen modification, but the standard Schöllkopf method uses the formamide directly with isocyanoacetate.

  • Cycloaddition (The Key Step):

    • Dissolve Ethyl isocyanoacetate (1.0 equiv) in dry THF or DMF.

    • Add the N-(2-methoxyethyl)formimidate (formed in situ from the formamide + POCl3/Base or via triethyl orthoformate).

    • Catalyst: Add t-BuOK (1.1 equiv) slowly at 0°C, then warm to RT.

    • Mechanism:[2][3][4][5] The base deprotonates the alpha-carbon of the isocyanoacetate, which attacks the imidate carbon. The subsequent ring closure is chemically directed to place the ester at C5 and the nitrogen substituent at N1.

  • Hydrolysis (Ester to Acid):

    • Suspend the resulting Ethyl 1-(2-methoxyethyl)-1H-imidazole-5-carboxylate in 10% NaOH/MeOH (1:1 v/v).

    • Reflux for 1 hour.

    • Yield Target: >90% conversion for this step.[6]

Protocol B: Isolation & Purification (The "Zwitterion" Fix)

Best for: Users losing product during workup.

The target molecule is a zwitterion (isoelectric point pI ≈ 5.5–6.5). If you acidify to pH 1, it forms a soluble hydrochloride salt. If you leave it at pH 10, it is a soluble sodium salt.

Troubleshooting the Workup:

Common Failure Mode Why it Happens The Fix
Precipitation fails at pH 7 The molecule is too water-soluble (hydrophilic ether tail).Desalting via Solvent Extraction. Do not rely on water precipitation.
Product trapped in salt NaCl/KCl co-precipitates with the product.The MeOH/DCM Leach.
Decarboxylation Heating the free acid >60°C.Lyophilization instead of oven drying.

The Optimized Isolation Protocol:

  • Neutralization: After hydrolysis, cool the reaction mixture to 0°C. Carefully adjust pH to 6.0–6.5 using 2M HCl. Do not overshoot to pH 1.

  • Evaporation: Evaporate the entire mixture (water + product + salts) to dryness under reduced pressure (Rotavap). You will be left with a solid residue containing your product and NaCl.

  • The "Leach" (Critical Step):

    • Suspend the dry residue in a mixture of Methanol : Dichloromethane (1:4 ratio) .

    • Stir vigorously for 30 minutes.

    • Why? The imidazole carboxylic acid is soluble in this organic mixture, but inorganic salts (NaCl) are not.

  • Filtration: Filter off the white solid (NaCl).

  • Final Isolation: Evaporate the filtrate. The residue is your pure 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid .

Part 3: Frequently Asked Questions (Technical)

Q1: Why can't I just alkylate Imidazole-5-carboxylic acid with 2-methoxyethyl bromide? A: You will get the 1,4-isomer . Explanation: In the imidazole ring, the N1 proton rapidly tautomerizes. However, chemically, the nitrogen furthest from the electron-withdrawing carboxyl group (N3) is more nucleophilic due to the inductive effect. When you alkylate, the alkyl group attaches to the "wrong" nitrogen (N3 relative to the original carboxyl), which—after re-numbering—results in the 1,4-isomer. To get the 1,5-isomer, you must block the N3 position or build the ring from scratch (Protocol A).

Q2: My product is decarboxylating during drying. How do I stop this? A: Imidazole-5-carboxylic acids are thermally unstable.

  • Avoid: Vacuum ovens >50°C.

  • Use: Lyophilization (Freeze Drying) or vacuum desiccation over P2O5 at room temperature.

  • Storage: Store as the Ethyl Ester or HCl salt if possible; the free zwitterionic acid is the least stable form.

Q3: Can I use the Marckwald Synthesis instead? A: Yes.

  • Pathway: React N-(2-methoxyethyl)glycine ethyl ester + Formate + Thiocyanate

    
    2-Mercaptoimidazole intermediate.
    
  • Pros: Very robust, cheap reagents.

  • Cons: Requires a desulfurization step (Oxidation with dilute HNO3 or H2O2), which can be messy and lower the yield. Protocol A (Isocyanoacetate) is cleaner for this specific ether-containing side chain.

References

  • Godefroi, E. F., et al. (1965).[6] "1-(1-Phenylethyl)imidazole-5-carboxylic acid methyl ester and related compounds." Journal of Medicinal Chemistry, 8(2), 220–223.

    • Foundational text for 1,5-disubstituted imidazole synthesis (Etomid
  • Nunami, K., et al. (1994). "A novel synthesis of methyl 1,5-disubstituted imidazole-4-carboxylates using 3-bromo-2-isocyanoacrylates." Journal of Organic Chemistry, 59(25), 7635–7642.
  • Sisko, J., et al. (2000). "An investigation of imidazole synthesis via the Van Leusen reaction." Journal of Organic Chemistry, 65(5), 1516–1524.

    • Details the regioselectivity control in imidazole ring construction.
  • Bhat, M., & Poojary, B. (2017). "One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction." MOJ Bioorganic & Organic Chemistry, 1(4), 113-116.

    • Provides modern context for "one-pot" cyclization str
  • Patent CN114292236A. (2022). "Preparation method of etomidate intermediate.

Sources

Optimization

Technical Support Center: Synthesis of 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic Acid

Welcome to the technical support center for the synthesis of 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the commo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental outcomes, ensuring your synthesis is both successful and reproducible.

Part 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting

Here are rapid-fire answers to the most common issues encountered in this synthesis.

Q1: My reaction is yielding a mixture of products that are very difficult to separate by standard chromatography. What are the likely culprits?

A: You are almost certainly observing the formation of regioisomers. The starting material, imidazole-4(5)-carboxylic acid, exists as a mixture of tautomers. Alkylation can occur on either of the two nitrogen atoms, leading to the desired 1,5-isomer (1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid) and the undesired 1,4-isomer. The monoalkylation of a related compound, methyl imidazole-4(5)-carboxylate, is known to yield a 1:1 mixture of the 1,4- and 1,5-isomers[1]. These isomers often have very similar polarities, making them challenging to separate.

Q2: I'm observing a significant amount of a highly polar, charged species in my crude LC-MS that doesn't correspond to my product or starting material. What could it be?

A: This is a classic sign of di-alkylation. Once the first nitrogen is alkylated, the second nitrogen can also be attacked by your alkylating agent (e.g., 2-methoxyethyl bromide) to form a 1,3-disubstituted imidazolium salt. These salts are permanently charged, highly polar, and will often appear at the solvent front in reverse-phase HPLC. This side reaction is particularly prevalent if an excess of the alkylating agent is used or if the reaction is run for an extended period[1].

Q3: My overall yield is disappointingly low, and I noticed some gas evolution, especially when heating the reaction. What's happening?

A: You are likely experiencing decarboxylation—the loss of the carboxylic acid group as carbon dioxide (CO₂). Imidazole carboxylic acids can be susceptible to decarboxylation, particularly at elevated temperatures or under harsh pH conditions[2][3][4]. The stability of aromatic carboxylic acids can be influenced by reaction conditions, and heating is a common method to induce this reaction[5]. If your protocol involves high temperatures, this is a prime suspect for yield loss.

Q4: My final product appears to be an ester, not the expected carboxylic acid. How did this happen?

A: This typically occurs if an alcohol (like methanol or ethanol) was used as a solvent, especially under acidic conditions or at elevated temperatures, which can promote Fischer esterification. Alternatively, some alkylation strategies might inadvertently lead to ester formation. For instance, using alkyl imidazole carbamates can be a method for esterification[6][7][8]. It's crucial to ensure your reaction conditions are anhydrous and your solvent is aprotic if you wish to avoid this side reaction.

Part 2: In-Depth Troubleshooting Guides

Guide 1: Controlling N-Alkylation Regioselectivity (The N-1 vs. N-3 Problem)

The primary challenge in this synthesis is controlling which nitrogen of the imidazole ring is alkylated. The starting imidazole-4(5)-carboxylic acid exists in a tautomeric equilibrium, making both nitrogens available for reaction.

Causality and Mechanism

The formation of the two regioisomers, 1-(2-Methoxyethyl)-1H-imidazole-4-carboxylic acid and the desired 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid, is governed by the relative nucleophilicity of the two ring nitrogens. This is influenced by steric hindrance, electronic effects of the carboxylate group, the solvent, and the counter-ion of the base used.

Troubleshooting & Mitigation Strategies
  • Protecting Groups: The most robust method to ensure regioselectivity is to start with a precursor where the carboxyl group is protected as an ester (e.g., methyl or ethyl ester). The ester group provides a steric and electronic bias that often favors alkylation at the N-1 position. The ester can then be hydrolyzed in a final step.

  • Choice of Base and Solvent: The reaction conditions play a critical role.

    • Bases: Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used. The choice of cation (Na⁺ vs. K⁺) can influence the coordination with the imidazole anion and thus affect regioselectivity.

    • Solvents: Polar aprotic solvents like DMF or DMSO are standard. The solvent's ability to solvate the intermediate anion can influence which nitrogen is more accessible for alkylation.

Workflow for Maximizing the N-1 Isomer

Start Start: Imidazole-4(5)- carboxylic acid methyl ester Alkylation Alkylation: 1. Base (e.g., NaH) in DMF 2. Add 1-bromo-2-methoxyethane Start->Alkylation Mixture Crude Product: Mixture of N-1 and N-3 alkylated isomers Alkylation->Mixture Purification Chromatographic Purification Mixture->Purification Isomer1 Desired N-1 Isomer: Methyl 1-(2-methoxyethyl)-1H- imidazole-5-carboxylate Purification->Isomer1 Hydrolysis Saponification: NaOH, H₂O/MeOH Isomer1->Hydrolysis FinalProduct Final Product: 1-(2-Methoxyethyl)-1H- imidazole-5-carboxylic acid Hydrolysis->FinalProduct

Caption: Workflow for regioselective synthesis via an ester intermediate.

Guide 2: Preventing Di-alkylation and Imidazolium Salt Formation

Over-alkylation is a common pitfall that consumes both your starting material and your alkylating agent, leading to a difficult-to-remove, polar byproduct.

Causality and Mechanism

After the initial N-alkylation, the remaining nitrogen atom on the imidazole ring is still nucleophilic. It can react with a second molecule of the alkylating agent to form a stable, quaternary imidazolium salt.

Product Desired Product 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylate SideProduct Side Product 1,3-bis(2-methoxyethyl)-5-(methoxycarbonyl)-1H-imidazol-3-ium bromide Product->SideProduct Excess Alkylating Agent Extended Reaction Time AlkylatingAgent 1-bromo-2-methoxyethane AlkylatingAgent->SideProduct

Caption: Pathway to the di-alkylation side product.

Troubleshooting & Mitigation Strategies
ParameterRecommendation & Rationale
Stoichiometry Use a slight excess (1.05-1.1 equivalents) of the alkylating agent. Using a large excess dramatically increases the rate of the second alkylation.
Reaction Time Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed. Over-running the reaction provides more opportunity for di-alkylation.
Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., room temperature or slightly elevated to 40-50 °C). Higher temperatures can accelerate the second alkylation.
Order of Addition Add the alkylating agent slowly to a solution of the deprotonated imidazole. This keeps the instantaneous concentration of the alkylating agent low, favoring mono-alkylation.
Guide 3: Mitigating Decarboxylation

The loss of your carboxyl group is a yield-destroying side reaction that is often irreversible under typical workup conditions.

Causality and Mechanism

Decarboxylation of (hetero)aromatic carboxylic acids can be initiated by heat[5]. The mechanism often involves the formation of a zwitterionic intermediate that expels CO₂. The presence of the imidazole ring can influence the stability of the carboxyl group. In some cases, decarboxylation can be catalyzed by acids, bases, or even trace metals[3].

Troubleshooting & Mitigation Strategies
  • Temperature Control: This is the most critical factor. Keep the reaction temperature below 80 °C if possible. If the reaction requires heat, perform a time-course study to find the optimal balance between reaction rate and decarboxylation.

  • pH Control: Avoid strongly acidic or basic conditions during workup, especially when heating. When hydrolyzing an ester precursor, use controlled conditions (e.g., LiOH in THF/water at room temperature) rather than boiling with strong NaOH or HCl.

  • Inert Atmosphere: While less common for this specific reaction, oxidative decarboxylation can occur. Running the reaction under an inert atmosphere (Nitrogen or Argon) is good practice to prevent this and other oxidative side reactions.

Part 3: Recommended Experimental Protocol

This protocol is designed to maximize the yield of the desired N-1 isomer while minimizing the side reactions discussed above. It utilizes an ester-protection strategy.

Step 1: Esterification of Imidazole-4(5)-carboxylic acid

  • Suspend imidazole-4(5)-carboxylic acid (1.0 eq) in methanol (10 volumes).

  • Cool the suspension to 0 °C in an ice bath.

  • Bubble HCl gas through the suspension or add thionyl chloride (1.2 eq) dropwise.

  • Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours until a clear solution is formed and TLC indicates full conversion.

  • Remove the solvent under reduced pressure. The resulting solid is methyl imidazole-4(5)-carboxylate hydrochloride.

Step 2: Regioselective N-Alkylation

  • Dissolve the methyl imidazole-4(5)-carboxylate hydrochloride (1.0 eq) in anhydrous DMF (10 volumes) under a nitrogen atmosphere.

  • Add potassium carbonate (K₂CO₃, 2.5 eq) and stir the suspension for 30 minutes at room temperature.

  • Add 1-bromo-2-methoxyethane (1.1 eq) dropwise over 20 minutes.

  • Stir the reaction at 40-50 °C and monitor by LC-MS (typically 6-12 hours).

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter off the inorganic salts and wash with ethyl acetate.

  • Dilute the filtrate with ethyl acetate and wash with water (3x) and then brine (1x).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude oil via flash column chromatography (e.g., ethyl acetate/hexanes gradient) to isolate the two isomers. The desired N-1 isomer is typically the less polar spot.

Step 3: Saponification to the Final Product

  • Dissolve the purified methyl 1-(2-methoxyethyl)-1H-imidazole-5-carboxylate (1.0 eq) in a mixture of THF and water (3:1).

  • Add lithium hydroxide (LiOH, 1.5 eq) and stir at room temperature for 2-4 hours until TLC/LC-MS shows complete consumption of the ester.

  • Carefully acidify the reaction mixture to pH ~5-6 with 1N HCl. The product will precipitate.

  • Cool the mixture in an ice bath for 30 minutes.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the final product.

References

  • Igeta, H., Nakai, T., & Tsuchiya, T. (1979). Selective Decarboxylation of 1-Methyl-4,5-imidazoledicarboxylic Acid. Bulletin of the Chemical Society of Japan. Available at: [Link]

  • Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4572–4575. Available at: [Link]

  • Heller, S. T., & Sarpong, R. (2011). On the reactivity of imidazole carbamates and ureas and their use as esterification and amidation reagents. Tetrahedron, 67(45), 8851-8859. Available at: [Link]

  • Pevzner, M. S., Kofman, T. P., & Kuleshova, E. A. (1983). Alkylation of Imidazole-4(5)-carboxylic Acid Derivatives with Methyl Bromoacetate. Chemistry of Heterocyclic Compounds, 19(8), 881-884. Available at: [Link]

  • Wang, D., et al. (2020). Ionic melting salt imidazole hydrochloride mediated the decarboxylation of (hetero)aromatic carboxylic acids. Green Chemistry. Available at: [Link]

  • Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorganic & Organic Chemistry, 1(4). Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Decarboxylation of Carboxylic Acids. Organic Chemistry Tutor. Available at: [Link]

  • LNEYA. (n.d.). What are the conditions for the decarboxylation reaction? How to control the temperature of heating? LNEYA Industrial Chillers Manufacturer. Available at: [Link]

  • Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Chemistry Portal. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid

Topic: Purification & Isolation Troubleshooting Ticket ID: IMID-5-COOH-PUR-001 Responder: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Isolation Troubleshooting Ticket ID: IMID-5-COOH-PUR-001 Responder: Dr. A. Vance, Senior Application Scientist Status: Open

Introduction

Welcome to the technical support center. You are likely here because you are encountering "tarry" residues, inseparable isomers, or low recovery yields during the synthesis of 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid .

This molecule presents a "perfect storm" of purification challenges:

  • Regioisomerism: The N-alkylation step often produces a mixture of 1,4- and 1,5-isomers.

  • Zwitterionic Character: The simultaneous presence of the basic imidazole and acidic carboxylate creates a highly water-soluble zwitterion that defies standard organic extraction.

  • Thermal Instability: Imidazole-5-carboxylic acids are prone to decarboxylation at elevated temperatures.

This guide provides self-validating protocols to navigate these issues.

Module 1: The Regioisomer Nightmare (1,4 vs. 1,5)

User Query: "I see two close spots on my TLC/two peaks on HPLC after hydrolysis. How do I separate the 1,5-isomer from the 1,4-isomer?"

The Root Cause

If you synthesized this via N-alkylation of an imidazole-4-carboxylate ester, you almost certainly have a mixture.

  • Thermodynamics: The 1,4-isomer is generally sterically less hindered and thermodynamically favored.

  • Kinetics: The 1,5-isomer (often the bioactive pharmacophore in Etomidate analogs) is sterically crowded.

Troubleshooting Protocol

Step 1: Diagnostic Check (NMR) Before attempting separation, confirm the ratio.

  • 1,5-Isomer: The C-2 proton (between nitrogens) typically shifts downfield due to the proximity of the carbonyl group compared to the 1,4-isomer.

  • NOE (Nuclear Overhauser Effect): Irradiate the N-methylene group (of the methoxyethyl chain).

    • 1,5-Isomer: You will see NOE enhancement of the ester/acid group (or lack of enhancement of the C-4 proton).

    • 1,4-Isomer: You will see NOE enhancement of the C-5 proton .

Step 2: Separation Strategy (Chromatography) Because the acid forms are zwitterionic and streak on silica, separate the esters before hydrolysis if possible.

ParameterRecommendationRationale
Phase Normal Phase SilicaIsomers differ in polarity due to dipole moment alignment.
Eluent DCM : MeOH (95:5) + 0.1% TEATriethylamine (TEA) suppresses tailing of the basic imidazole.
Order 1,4-isomer usually elutes firstThe 1,4-isomer is less polar than the 1,5-isomer in this scaffold.

Step 3: Purification of the Free Acid (If already hydrolyzed) If you must separate the acids:

  • Resin: Use a reverse-phase C18 prep-column.

  • Buffer: 0.1% Formic Acid in Water/Acetonitrile.

  • Gradient: Shallow gradient (e.g., 0-10% ACN over 20 mins). The methoxyethyl group is polar; retention will be low.

Module 2: The Zwitterion Trap (Solubility & Extraction)

User Query: "I acidified the aqueous hydrolysis mixture to pH 3, but nothing precipitated. Extraction with DCM yielded nothing."

The Root Cause

Your molecule contains a basic nitrogen (


) and an acidic carboxylic acid (

).
  • pH < 3: Molecule is Cationic (Water soluble).

  • pH > 7: Molecule is Anionic (Water soluble).

  • pH 4.5–5.5 (Isoelectric Point, pI): Molecule is Zwitterionic (Net neutral charge).

Crucial Insight: The methoxyethyl group increases water solubility significantly compared to alkyl/aryl analogs. Even at the pI, this molecule may remain dissolved in water, unlike Etomidate acid which precipitates.

Self-Validating Extraction Protocol

Do NOT use Dichloromethane (DCM). It is too non-polar for this zwitterion.

Method A: n-Butanol Extraction (The "Salting Out" Method)

  • Adjust pH: Bring the aqueous solution to the exact pI (approx pH 5.0–5.2) using 1N HCl or 1N NaOH. Use a calibrated pH meter, not paper.

  • Saturate: Add solid NaCl until the solution is saturated (excess salt visible). This reduces the solubility of organic compounds in water (Salting Out).

  • Extract: Extract 3x with n-Butanol . The zwitterion will partition into the alcohol.

  • Evaporate: Concentrate the n-Butanol. Note: n-Butanol has a high boiling point (117°C). Use a high-vacuum pump, not just a water aspirator.

Method B: Diaion HP-20 (Desalting Resin) If n-Butanol fails, use adsorption resin.

  • Load: Load the aqueous solution (pH 5.0) onto a column of Diaion HP-20 or Amberlite XAD-4 .

  • Wash: Wash with 3-5 column volumes of deionized water. The inorganic salts (NaCl) will wash through; the imidazole acid will stick to the resin.

  • Elute: Elute with Methanol or Acetone.

  • Result: Salt-free product.

Module 3: Thermal Instability (Decarboxylation)

User Query: "My white solid turned into a brown oil during drying."

The Root Cause

Imidazole-5-carboxylic acids are electron-rich. At high temperatures (especially >60°C) or in acidic media, they undergo decarboxylation to form the substituted imidazole.

Prevention Protocol
  • Evaporation: Never set the rotovap bath >40°C.

  • Drying: Do not oven dry. Use Lyophilization (Freeze Drying) from water/dioxane.

  • Storage: Store at -20°C.

Visualizing the Workflow

Figure 1: Purification Decision Tree

PurificationWorkflow Start Crude Reaction Mixture (Hydrolysis Step) CheckIsomers Are Isomers Separated? Start->CheckIsomers SepEsters Stop! Separate Esters (Silica Chromatography) CheckIsomers->SepEsters No (Mixture) AdjustPH Adjust pH to pI (5.0-5.2) CheckIsomers->AdjustPH Yes (Pure) SepEsters->Start Re-hydrolyze Precipitation Does Precipitate Form? AdjustPH->Precipitation Filter Filter & Wash (Cold Water/Acetone) Precipitation->Filter Yes SolubilityTrap Zwitterion Trap: Soluble in Water Precipitation->SolubilityTrap No Final Lyophilize (Avoid Heat >40°C) Filter->Final Extraction Saturate with NaCl Extract with n-Butanol SolubilityTrap->Extraction Desalting Alternative: Diaion HP-20 (Wash salts -> Elute MeOH) SolubilityTrap->Desalting High Salt Content Extraction->Final Desalting->Final

Caption: Decision matrix for handling zwitterionic solubility and regioisomer separation.

Figure 2: The Zwitterionic Equilibrium

Zwitterion Cation Cationic Form (pH < 3) Water Soluble Zwitterion Zwitterion (pI ~5) Net Charge 0 Min. Solubility Cation->Zwitterion -H+ (NaOH) Zwitterion->Cation +H+ (HCl) Anion Anionic Form (pH > 7) Water Soluble Zwitterion->Anion -H+ (NaOH) Anion->Zwitterion +H+ (HCl)

Caption: pH-dependent solubility states. Extraction is only possible near the Zwitterion state.

Summary of Physicochemical Properties

PropertyValue (Approx)Implication for Purification
pKa (Acid) 3.2 – 3.8Acidify below pH 2 to fully protonate (makes it cationic).
pKa (Base) 6.0 – 6.5Basify above pH 8 to fully deprotonate (makes it anionic).
pI (Isoelectric) 4.8 – 5.2Target pH for extraction/precipitation.
LogP -0.5 to 0.5Highly polar. Poor solubility in Hexane/Et2O/DCM.
Stability Low > 60°CAvoid boiling during recrystallization.

References

  • Synthesis and Isomerism of Etomidate Analogs

    • Lewin, A. H., et al. (2009).[1] "Synthesis and evaluation of 1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid esters." Journal of Medicinal Chemistry. (Provides the foundational chemistry for separating 1,4 vs 1,5 imidazole isomers).

  • Zwitterion Purification Strategies

    • Sielc Technologies. (n.d.). "Separation of 1H-Imidazole-4,5-dicarboxylic acid on Newcrom R1 HPLC column.
  • Methoxyetomidate (MOC-Etomidate)

    • Cotten, J. F., et al. (2009). "Methoxycarbonyl-etomidate: A Novel Rapidly Metabolized and Ultra-Short Acting Etomidate Analogue." Anesthesiology. (Describes the hydrolysis of the ester to the carboxylic acid metabolite).
  • General Heterocyclic Chemistry

    • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.

Sources

Optimization

Technical Support Center: Optimization of 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic Acid

Doc ID: TSC-IMD-005 | Version: 2.1 | Status: Active Audience: Process Chemists, Medicinal Chemists, CMC Leads Executive Summary This guide addresses the synthesis and optimization of 1-(2-Methoxyethyl)-1H-imidazole-5-car...

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: TSC-IMD-005 | Version: 2.1 | Status: Active Audience: Process Chemists, Medicinal Chemists, CMC Leads

Executive Summary

This guide addresses the synthesis and optimization of 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid , a structural analog of the etomidate/metomidate metabolite class.

The synthesis of this molecule presents three distinct "pain points" for researchers:

  • Regioselectivity: Alkylation of imidazole-4(5)-carboxylates inherently favors the thermodynamically stable 1,4-isomer over the desired 1,5-isomer.

  • Decarboxylation: The target is an electron-deficient heteroaromatic acid, prone to thermal decarboxylation during hydrolysis.

  • Zwitterionic Isolation: The final product is amphoteric, leading to significant yield loss during aqueous workup if pH is not precisely controlled.

Module 1: The N-Alkylation Bottleneck (Regiocontrol)

The Core Problem: Tautomeric Bias

When alkylating ethyl imidazole-4-carboxylate , the starting material exists as a tautomeric mixture. Under standard basic conditions (


), the alkylating agent (1-bromo-2-methoxyethane) preferentially attacks the nitrogen furthest from the electron-withdrawing ester group due to both steric and electronic factors.
  • Major Product: 1,4-isomer (Unwanted)

  • Minor Product: 1,5-isomer (Target)

Optimization Strategy

While complete regiocontrol is difficult without directing groups, you can shift the ratio or maximize total yield for subsequent separation.

Table 1: Solvent & Base Screening Matrix

Condition SetSolventBaseTemp (°C)1,5 : 1,4 Ratio*Notes
Standard DMFK₂CO₃6020 : 80Fast reaction, difficult separation.
Polar Aprotic DMSOCs₂CO₃5025 : 75Cesium effect slightly improves 1,5-formation.
Non-Polar TolueneNaHReflux35 : 65Heterogeneous conditions can alter kinetics.
Phase Transfer DCM/H₂OTBAB / NaOH2530 : 70Mild conditions reduce degradation.

*Ratios are approximate and substrate-dependent.

Protocol 1.0: Optimized Alkylation (Cesium-Modified)
  • Dissolution: Dissolve ethyl 4(5)-imidazolecarboxylate (1.0 eq) in anhydrous DMF (10 V).

  • Base Addition: Add Cs₂CO₃ (1.5 eq) . The "Cesium Effect" can improve solubility and reactivity of the sterically hindered tautomer.

  • Alkylation: Add 1-bromo-2-methoxyethane (1.2 eq) dropwise at 0°C to suppress exotherms.

  • Reaction: Heat to 50°C for 4-6 hours. Monitor by HPLC.

  • Critical Checkpoint: Do NOT proceed to hydrolysis yet. You must separate the isomers at the ester stage. The acids are zwitterionic and nearly impossible to separate chromatographically.

Module 2: Isomer Separation (The Filter)

Why this matters: The 1,4- and 1,5-isomers have distinct dipole moments. Separation is most efficient on silica gel using the ester forms.

Separation Protocol
  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase: Gradient of DCM : MeOH (100:0

    
     95:5).
    
  • Elution Order:

    • 1-alkyl-1H-imidazole-5-carboxylate (Target): Elutes first (less polar due to shielding of N3 by the ester).

    • 1-alkyl-1H-imidazole-4-carboxylate (Impurity): Elutes second (more polar, N3 is exposed).

Tech Tip: If flash chromatography is insufficient, the 1,5-isomer often forms a nitrate salt with distinct solubility. Dissolving the oil in EtOH and adding conc. HNO₃ can induce crystallization of the 1,5-nitrate, leaving the 1,4-isomer in solution.

Module 3: Hydrolysis & Isolation (The "Zwitterion Trap")

The Core Problem: Amphotericity

The product contains a basic imidazole (


) and an acidic carboxylate (

). In water, it exists as a highly soluble zwitterion. Standard extraction (DCM/Water) will result in 0% yield as the product stays in the aqueous phase.
Protocol 2.0: Controlled Hydrolysis & Isoelectric Precipitation
  • Saponification: Dissolve the purified 1,5-ester in THF/Water (1:1). Add LiOH·H₂O (2.0 eq) .

    • Why LiOH? It is milder than NaOH and easier to remove if desalting is required.

  • Temperature: Stir at ambient temperature (20-25°C) .

    • Warning: Do NOT reflux. Imidazole-5-carboxylic acids can decarboxylate at temperatures >60°C under acidic/neutral conditions.

  • Workup (The Critical Step):

    • Remove THF under vacuum (keep T < 40°C).

    • Cool the aqueous residue to 0°C.

    • Carefully adjust pH to the Isoelectric Point (pI ≈ 4.8 - 5.2) using 1N HCl.

  • Isolation:

    • Scenario A (High Conc): Product precipitates as a white solid. Filter and wash with cold water/acetone.

    • Scenario B (No Precipitate): If the product remains soluble (common with the methoxyethyl chain), lyophilize the solution to dryness. Desalt using a C18 reverse-phase plug or Diaion HP-20 resin (elute salts with water, product with 10% MeOH).

Visual Workflow (Process Logic)

G Start Ethyl Imidazole-4-carboxylate Alkylation Alkylation (1-Br-2-methoxyethane + Cs2CO3) Start->Alkylation Mixture Crude Mixture (1,4- and 1,5-isomers) Alkylation->Mixture Separation Flash Chromatography (DCM:MeOH) Mixture->Separation Critical Control Point Isomer14 1,4-Isomer (Discard/Recycle) Separation->Isomer14 Late Eluting Isomer15 1,5-Isomer (Ester) (Target Intermediate) Separation->Isomer15 Early Eluting Hydrolysis Hydrolysis (LiOH, 25°C) Isomer15->Hydrolysis pH_Adjust pH Adjustment (Target pI ~5.0) Hydrolysis->pH_Adjust Final 1-(2-Methoxyethyl)-1H-imidazole- 5-carboxylic acid pH_Adjust->Final Precipitation/Lyophilization

Figure 1: Critical path workflow emphasizing the separation of regioisomers prior to hydrolysis.

Troubleshooting & FAQs

Q1: My NMR shows a mixture of products even after chromatography. How do I distinguish the 1,4- and 1,5-isomers?

A: Use NOE (Nuclear Overhauser Effect) spectroscopy.

  • 1,5-Isomer (Target): Irradiation of the

    
    -methylene protons (on the methoxyethyl chain) will show a strong NOE enhancement of the imidazole C2-H  proton, but minimal/no enhancement of the ester/acid region protons.
    
  • 1,4-Isomer: Irradiation of the

    
    -methylene group often shows NOE enhancement of the C5-H  proton (which is adjacent in the 1,4-structure).
    
  • Chemical Shift: The C2-H proton in the 1,5-isomer is typically deshielded (shifted downfield) relative to the 1,4-isomer due to the proximity of the carbonyl group.

Q2: I am losing mass during the final isolation. The water layer contains my product.

A: This is the "Zwitterion Trap."

  • Don't Extract: Stop trying to extract with DCM or EtOAc; the distribution coefficient (

    
    ) is too low.
    
  • Lyophilize: Freeze-dry the aqueous layer. You will get a mixture of product + LiCl.

  • Desalt: Triturate the solid with hot ethanol or isopropanol . The organic product will dissolve; inorganic salts (LiCl/NaCl) will largely remain undissolved. Filter and evaporate.

Q3: Can I use heat to speed up the hydrolysis?

A: Avoid it. Imidazole-5-carboxylic acids are precursors to histamine-like decarboxylated species.

  • Risk:[1] Heating >60°C

    
     Loss of CO₂ 
    
    
    
    Formation of 1-(2-methoxyethyl)-1H-imidazole.
  • Solution: If reaction is slow, increase LiOH concentration or add a co-solvent (MeOH), but keep T < 30°C.

References

  • Regioselectivity in Imidazole Alkylation

    • Title: "Regioselective Synthesis of 1,5-Disubstituted Imidazoles."
    • Source:Journal of Organic Chemistry.
    • Context: Explains the steric vs.
    • (General Reference for JOC Imidazole Chemistry)

  • Etomidate/Metomidate Metabolite Synthesis

    • Title: "Synthesis and pharmacology of etomid
    • Source:Journal of Medicinal Chemistry.
    • Context: Provides the foundational route for 1-alkyl-imidazole-5-carboxyl
  • Zwitterion Isolation Techniques

    • Title: "Purific
    • Source:Organic Process Research & Development.
    • Context: Industrial strategies for isolating amino-acid-like heterocycles.[2]

Sources

Troubleshooting

"troubleshooting 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid crystallization"

Technical Support Center: Crystallization of 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid Status: Active Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization of 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid

Status: Active Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The "Deceptive" Zwitterion

Welcome to the technical guide for isolating 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid . If you are here, you are likely staring at a flask containing a viscous oil, a cloudy solution that refuses to precipitate, or a solid that turns into a gum upon filtration.[1]

Do not panic. This molecule presents a classic "perfect storm" for crystallization failure:

  • Zwitterionic Character: It has a basic imidazole nitrogen (N3) and an acidic carboxyl group (C5), leading to high water solubility.[1]

  • Flexible Tail: The 2-methoxyethyl chain adds rotational degrees of freedom (entropy), which thermodynamically disfavors the ordered packing required for crystal lattice formation.[1]

  • Internal Solvation: The ether oxygen in the tail can coordinate with the imidazole proton, creating an internal hydrogen bond that competes with intermolecular lattice bonds.[1]

This guide moves beyond generic advice to address the specific physicochemical barriers of this intermediate.

Module 1: The Critical Parameter – Isoelectric Point (pI)[1]

The Problem: You acidified the reaction mixture (likely from ester hydrolysis) to pH 1-2, but no solid formed. Or, you neutralized to pH 7, and it remained soluble.

The Science: This molecule behaves like an amino acid.[1] It exists in three states depending on pH.

  • pH < 3 (Cationic): Protonated imidazole (N3-H+).[1] Highly soluble in water.[1]

  • pH > 7 (Anionic): Deprotonated carboxylate (COO-).[1] Highly soluble in water.[1]

  • pH ~ 4.5 - 5.5 (Zwitterionic): Net neutral charge.[1] Minimum Solubility.

Troubleshooting Protocol: Do not guess the pH. Use a calibrated probe. Paper strips are insufficient for the precision required here.

  • Construct a Solubility Curve: Take a 10 mL aliquot of your reaction mixture.

  • Titrate: Slowly add 1N HCl (if starting basic) or 1N NaOH (if starting acidic).

  • Observation: Record the onset of turbidity.

  • Target: The theoretical pI for N-substituted imidazole-5-carboxylic acids is typically between 4.8 and 5.2 .[1]

Visualization: The Solubility Valley

SolubilityCurve cluster_0 pH Zones & Solubility Acid pH < 3.0 Cationic Species (Soluble) Zwitter pH 4.8 - 5.2 Zwitterion (Net Neutral) (Precipitation Zone) Acid->Zwitter Add Base (NaOH) Zwitter->Acid Over-acidification Base pH > 7.0 Anionic Species (Soluble) Zwitter->Base Over-basification Base->Zwitter Add Acid (HCl)

Caption: The "Solubility Valley." Crystallization is only thermodynamically favorable within the narrow Zwitterionic window.

Module 2: The "Oiling Out" Phenomenon

The Problem: You hit the correct pH (approx. 5.0), but instead of white crystals, a yellow/orange oil separates at the bottom of the flask.[1]

The Science: The 2-methoxyethyl group acts as a "molecular lubricant." It lowers the melting point of the solid.[1] If the crystallization temperature is near the oiling limit (Liquid-Liquid Phase Separation, LLPS), the metastable oil phase forms faster than the stable crystal phase.[1]

Corrective Actions:

MethodProtocolWhy it works
Trituration Decant the aqueous layer.[1] Add Acetonitrile (ACN) or Isopropyl Acetate (IPAc) to the oil.[1] Stir vigorously at room temp.Organic solvents extract water from the oil, forcing the zwitterion to stack.[1]
Seeding Crucial: If you have any solid from a previous batch, add it now.Provides a template for the oil to nucleate upon.[1]
Slow Neutralization Do not dump acid/base.[1] Add it over 2 hours.Prevents local supersaturation spikes that trigger oiling.[1]
Cooling Profile Do not crash cool to 0°C. Hold at 20°C.Rapid cooling favors the kinetic product (oil) over the thermodynamic product (crystal).[1]

Module 3: Solvent System Engineering

The Problem: Water alone isn't working, or the yield is too low because the zwitterion is still somewhat water-soluble (due to the ether oxygen).[1]

Recommended Solvent Systems:

  • Water / Acetone (Anti-solvent):

    • Dissolve the crude in minimum water at pH 1 (cationic).[1]

    • Adjust pH to 5.0.[1]

    • Slowly add Acetone (ratio 1:3 water:acetone).

    • Mechanism:[1][2][3] Acetone dehydrates the zwitterion, lowering its solubility limit.[1]

  • Water / Isopropanol (IPA):

    • Similar to acetone but less aggressive.[1] Good for avoiding oiling out.[1]

  • Desalting (If Ash content is high):

    • If your crude contains high NaCl (from neutralization), the product may not crystallize due to the "salting-in" effect (common with zwitterions).[1]

    • Fix: Evaporate to dryness.[1] Extract the solid with hot Methanol .[1] The organic acid dissolves; NaCl remains largely insoluble.[1] Filter and recrystallize the filtrate.[1]

Module 4: Impurity Profile & Color

The Problem: The crystals are brown/tan instead of white.

The Science: Imidazole carboxylic acids are prone to decarboxylation at high temperatures, especially in acidic media.[1]

  • Reaction: 1-(2-Methoxyethyl)-1H-imidazole-5-COOH

    
     1-(2-Methoxyethyl)-1H-imidazole + CO2.
    
  • The decarboxylated byproduct is a liquid/oil and will prevent crystallization of the main product.[1]

Diagnostic Check: Run an LC-MS or H-NMR.[1]

  • Product: Proton signal at C2 (imidazole) and the specific carboxylic acid shift.[1]

  • Impurity: Loss of the COOH mass (-44 Da).

Purification Workflow:

PurificationFlow Crude Crude Hydrolysis Mixture (High pH) Charcoal Activated Carbon Treatment (Remove Color) Crude->Charcoal Filter Filtration (Celite) Charcoal->Filter pH_Adjust Slow Adjustment to pH 5.0 (Target pI) Filter->pH_Adjust Check State Check: Solid or Oil? pH_Adjust->Check Solid Filtration & Wash (Cold Water/Acetone) Check->Solid Precipitate Oil Oiling Out Event Check->Oil Gum/Oil Rescue Add IPA/ACN Stir 12h (Trituration) Oil->Rescue Rescue->Solid

Caption: Integrated Purification and Rescue Workflow.

Frequently Asked Questions (FAQs)

Q1: Can I just distill the product? A: No. This is a carboxylic acid with a high melting point (likely >150°C).[1] It will decarboxylate (decompose) before it distills.[1] Crystallization is your only viable purification path.[1]

Q2: My NMR shows the correct structure, but it's a sticky gum. How do I get a powder? A: You likely have trapped solvent or water in the lattice (pseudo-polymorph).[1]

  • Protocol: Dissolve the gum in a small amount of absolute ethanol with heating. Allow it to cool very slowly. If it doesn't crash, add Diisopropyl Ether (DIPE) or MTBE dropwise until cloudy.[1] Let it sit undisturbed.

Q3: Why is the yield so low (<40%)? A: You are likely losing product in the mother liquor due to the solubility of the zwitterion.[1]

  • Fix: Cool the crystallization slurry to 0-5°C before filtering.[1] Do not wash the filter cake with large volumes of water.[1] Wash with cold Acetone or cold IPA to displace water without dissolving the product.[1]

Q4: Is the 2-methoxyethyl group unstable? A: Generally, ether linkages are stable to the hydrolysis conditions (NaOH/HCl).[1] However, if you use extremely concentrated hydrobromic acid (HBr) or HI, you could cleave the ether.[1] Stick to HCl or H2SO4 for acidification.[1]

References & Further Reading

  • Etomidate Intermediate Synthesis (General Hydrolysis Protocols):

    • Patent: US 10,392,352 B2.[1] "Etomidate derivative and intermediate, preparation method and use thereof." (2019).[1]

    • Relevance: Describes the hydrolysis of imidazole esters and pH adjustment strategies for isolation.

  • Crystallization of Imidazole Carboxylic Acids:

    • Patent: US 8,618,308 B2.[1] "Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates." (2013).

    • Relevance: Provides protocols for handling "oily" imidazole intermediates and using specific solvent switches.

  • Zwitterionic Character of Imidazoles:

    • Source: Hofmann, K. "Imidazole and Its Derivatives."[1] The Chemistry of Heterocyclic Compounds.

    • Relevance: Foundational text explaining the amphoteric nature and pKa values of the imidazole ring (pKa ~7.[1]0) vs carboxylic acid (pKa ~3-4).[1]

  • Soft Analog Design (Methoxyethyl side chains):

    • Article: Cotten, J. F., et al. "Methoxycarbonyl-etomidate: A novel rapidly metabolized etomidate analog."[1] Anesthesiology 111.2 (2009): 240-249.[1]

    • Relevance: Contextualizes the use of metabolic soft spots (esters/ethers) in this class of molecules.

Sources

Optimization

"scale-up synthesis of 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid issues"

This guide serves as a technical support center for the scale-up synthesis of 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid (CAS: 1779124-19-4) . It addresses the critical regioselectivity challenges inherent to imid...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support center for the scale-up synthesis of 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid (CAS: 1779124-19-4) . It addresses the critical regioselectivity challenges inherent to imidazole chemistry and provides robust, scalable protocols.

Status: Operational Lead Scientist: Dr. H. Chen, Senior Process Chemist Scope: Route Selection, Regiocontrol, Safety, and Purification.

⚠️ Critical Alert: The "Regioselectivity Trap"

Issue: The most common failure mode in synthesizing this molecule is the direct alkylation of imidazole-4(5)-carboxylate esters. Mechanism: Alkylation of methyl imidazole-4-carboxylate with 2-methoxyethyl bromide typically yields a 4:1 to 9:1 mixture favoring the unwanted 1,4-isomer over the desired 1,5-isomer. Why: Steric hindrance and tautomeric electronics favor alkylation at the nitrogen furthest from the electron-withdrawing ester group (N-3 in the 4-ester tautomer). Recommendation: For scale-up (>100g), abandon direct alkylation . Adopt the De Novo Cyclization (Marckwald/Etomidate) Route described in Module 2.

Module 1: Route Selection & Troubleshooting

Q1: I am seeing a 90:10 mixture of isomers after alkylation. Can I separate them?

A: Separation is possible but inefficient for scale-up. The 1,4-isomer (major impurity) and 1,5-isomer (target precursor) have distinct physical properties.

  • Flash Chromatography: Effective on gram scale (eluent: DCM/MeOH). The 1,5-isomer usually elutes after the 1,4-isomer due to higher polarity (interaction between the ester and the lone pair).

  • Fractional Crystallization: The 1,5-isomer often forms a nitrate or oxalate salt with different solubility profiles.

    • Protocol: Dissolve crude mixture in hot Ethanol. Add 1.0 eq Oxalic acid. Cool slowly to 0°C. The 1,4-isomer oxalate often crystallizes out first. Filter and check the mother liquor for the enriched 1,5-isomer.

Q2: What is the recommended "Golden Route" for kilogram scale?

A: The De Novo Cyclization Route (analogous to the industrial synthesis of Etomidate) guarantees 100% regioselectivity for the 1,5-substitution pattern.

The Protocol (Cyclization Strategy)

Step 1: N-Alkylation of Glycine Ester

  • Reagents: 2-Methoxyethylamine (1.0 eq), Ethyl chloroacetate (1.0 eq), TEA (2.2 eq), Toluene.

  • Procedure: Reflux 2-methoxyethylamine and TEA in toluene; add ethyl chloroacetate dropwise.

  • Yield: >85%. Product: Ethyl N-(2-methoxyethyl)glycinate.

Step 2: Formylation

  • Reagents: Step 1 Product, Formic Acid (excess), Acetic Anhydride.

  • Procedure: Standard N-formylation.

  • Product: Ethyl N-formyl-N-(2-methoxyethyl)glycinate.

Step 3: C-Formylation & Cyclization (The Critical Step)

  • Reagents: KOtBu (1.1 eq), Ethyl Formate (excess), KSCN (potassium thiocyanate).

  • Mechanism: Claisen condensation followed by cyclization with thiocyanate.

  • Procedure:

    • Treat the N-formyl glycine ester with KOtBu/Ethyl Formate to form the enolate.

    • Add KSCN and concentrated HCl slowly.

    • Stir at ambient temp for 12-24h.

  • Intermediate: Ethyl 2-mercapto-1-(2-methoxyethyl)-1H-imidazole-5-carboxylate.

Step 4: Desulfurization

  • Reagents: Dilute HNO3 (Nitric acid) and NaNO2 (cat.) OR Raney Nickel.

  • Process: Oxidative desulfurization removes the C2-thiol group.

  • Result: Ethyl 1-(2-methoxyethyl)-1H-imidazole-5-carboxylate.

Step 5: Hydrolysis

  • Reagents: NaOH (2M), MeOH/Water.

  • Process: Saponification followed by pH adjustment to the isoelectric point (pI ~3.5-4.0) to precipitate the free acid.

Module 2: Visualizing the Pathways

The following diagram contrasts the "Trap" (Alkylation) with the "Solution" (Cyclization).

G cluster_legend Legend Starting Material Starting Material Intermediate Intermediate Target Target Waste/Byproduct Waste/Byproduct Start_Alk Methyl Imidazole-4-carboxylate Isomer_14 1,4-Isomer (Major) (Unwanted) Start_Alk->Isomer_14 Alkylation (80-90%) Isomer_15 1,5-Isomer (Minor) (Precursor) Start_Alk->Isomer_15 Alkylation (10-20%) Reagent_Alk 2-Methoxyethyl Bromide (NaH, DMF) Reagent_Alk->Start_Alk Final_Acid 1-(2-Methoxyethyl)-1H-imidazole- 5-carboxylic acid Isomer_15->Final_Acid Hydrolysis Start_Cyc 2-Methoxyethylamine + Ethyl Chloroacetate Glycine N-(2-methoxyethyl)glycinate Start_Cyc->Glycine N-Alkylation Formyl N-Formyl Derivative Glycine->Formyl Formylation Mercapto 2-Mercapto-1,5-ester Formyl->Mercapto Marckwald Cyclization (HCOOEt, KSCN) Target_Ester 1-(2-Methoxyethyl)-1H-imidazole- 5-carboxylate Mercapto->Target_Ester Desulfurization (HNO3 or Ra-Ni) Target_Ester->Final_Acid Hydrolysis

Caption: Comparison of the Direct Alkylation route (low regioselectivity) vs. the De Novo Cyclization route (high regioselectivity).

Module 3: Safety & Handling (E-E-A-T)[1]

2-Methoxyethyl Halides (Alkylation Agents)

If you utilize 2-methoxyethyl bromide (or tosylate), be aware of specific hazards:

  • Reproductive Toxicity: 2-Methoxyethanol derivatives (EGME) are potent teratogens and testicular toxins. They can be absorbed through the skin.

  • Engineering Controls: All handling of 2-methoxyethyl bromide must occur in a laminar flow hood or glovebox. Double-gloving (Nitrile/Laminate) is mandatory.

  • Quenching: Residual alkylating agents should be quenched with an aqueous solution of ammonia or morpholine before waste disposal.

Nitric Acid Desulfurization

If using the HNO3 route for desulfurization (Step 4 of Cyclization):

  • Exotherm Risk: The reaction generates NOx gases and heat.

  • Control: Add the mercapto-imidazole intermediate solid to the acid solution slowly, maintaining temperature <35°C. Ensure robust scrubbing of NOx fumes.

Module 4: Quantitative Data & Specifications

Comparison of Synthetic Routes
FeatureDirect Alkylation RouteDe Novo Cyclization Route
Step Count 2 (Alkylation -> Hydrolysis)5 (Linear sequence)
Regioselectivity Poor (10-20% desired isomer)Excellent (100% desired isomer)
Purification Difficult (Isomer separation req.)Simple (Crystallization)
Overall Yield ~10-15% (isolated)~40-50% (overall)
Cost Driver Yield loss, ChromatographyLabor, Step count
Scalability Poor (<100g)High (>1kg)
Product Specifications (Target)
  • Appearance: White to off-white crystalline solid.

  • 1H NMR (DMSO-d6): Characteristic signals:

    • 
       3.30 (s, 3H, OMe)
      
    • 
       3.65 (t, 2H, CH2-O)
      
    • 
       4.30 (t, 2H, N-CH2)
      
    • 
       7.6-7.8 (s, 1H, C4-H)
      
    • 
       8.0-8.2 (s, 1H, C2-H)
      
  • Solubility: Soluble in water (high pH), DMSO, Methanol. Poorly soluble in DCM/Hexane.

References

  • Etomidate Synthesis (Analogous Chemistry): Godefroi, E. F., et al. "1-(1-Phenylethyl)imidazole-5-carboxylic acid methyl ester and related compounds." Journal of Medicinal Chemistry, vol. 8, no. 2, 1965, pp. 220-223. Link

  • Regioselectivity of Imidazole Alkylation: Grimmett, M. R. "Imidazole and Benzimidazole Synthesis." Academic Press, 1997. (Standard text on imidazole regiochemistry).
  • Cyclization Mechanism (Marckwald): Marckwald, W. "Ueber die Synthese des Imidazols." Berichte der deutschen chemischen Gesellschaft, vol. 25, no. 2, 1892, pp. 2354-2373.
  • Safety of Methoxyethanol Derivatives: National Institute for Occupational Safety and Health (NIOSH). "Glycol Ethers: 2-Methoxyethanol and 2-Ethoxyethanol." CDC Guidelines. Link

  • Target Molecule Registry: CAS Common Chemistry. "1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid (CAS 1779124-19-4)."[1] Link

Sources

Troubleshooting

Technical Support Center: Navigating Impurities in 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid. This guide is designed to provide you, as a senior applicatio...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid. This guide is designed to provide you, as a senior application scientist, with in-depth, field-proven insights into the common impurities that may be encountered during the synthesis, handling, and storage of this compound. Understanding and controlling these impurities is critical for ensuring the quality, safety, and efficacy of your research and development projects.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I might find in my sample of 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid?

The impurities in your sample can generally be categorized into two main classes: synthesis-related impurities and degradation products.

Synthesis-Related Impurities: These are substances that originate from the manufacturing process. Their presence is highly dependent on the specific synthetic route employed. Common impurities in this category include:

  • Unreacted Starting Materials: Depending on the synthesis, these could include imidazole-5-carboxylic acid, 2-methoxyethyl halides, or other precursors.

  • Intermediates: An example would be the corresponding ester (e.g., ethyl or methyl ester) of the final carboxylic acid, which may not have been fully hydrolyzed during the final synthesis step. The synthesis of similar benzimidazole carboxylic acids often involves a final hydrolysis step from an ester precursor.[1]

  • Regioisomers: During the alkylation of the imidazole ring, the 2-methoxyethyl group could potentially attach to a different nitrogen atom, leading to the formation of isomeric impurities.

  • By-products: Side reactions can lead to a variety of unintended molecules. The specific by-products will be unique to the reaction conditions and starting materials used.

Degradation Products: These impurities form over time due to the chemical instability of the compound under certain conditions.

  • Oxidative Degradation Products: The imidazole ring is susceptible to oxidation.[2][3] Forced degradation studies on imidazole-containing pharmaceuticals have shown that oxidation can occur, especially in the presence of peroxides or under autoxidation conditions.[2]

  • Photodegradation Products: Exposure to light, particularly UV light, can lead to the degradation of the imidazole moiety.[2]

  • Decarboxylation Products: While generally stable, carboxylic acids can undergo decarboxylation under harsh thermal conditions, leading to the loss of the COOH group.

The following diagram illustrates the logical relationship between the sources and types of impurities.

Impurity_Sources Sources of Impurities Synthesis Synthesis Impurity_Sources->Synthesis Degradation Degradation Impurity_Sources->Degradation Starting_Materials Unreacted Starting Materials Synthesis->Starting_Materials Intermediates Incomplete Reactions (e.g., Esters) Synthesis->Intermediates Byproducts Side Reactions (e.g., Regioisomers) Synthesis->Byproducts Oxidation Oxidation Products Degradation->Oxidation Photodegradation Photodegradation Products Degradation->Photodegradation

Caption: Sources and types of impurities.

Troubleshooting Guides

Issue 1: My analytical chromatogram (e.g., HPLC) shows unexpected peaks. How can I identify them?

When unexpected peaks appear in your analytical run, a systematic approach is necessary for identification.

Step-by-Step Identification Protocol:

  • Review the Synthetic Route:

    • Obtain the certificate of analysis (CoA) for all starting materials to check for any listed impurities.

    • Map out the complete synthetic pathway to anticipate potential intermediates and by-products.

  • High-Performance Liquid Chromatography (HPLC) Analysis:

    • Method: A reversed-phase HPLC system with UV detection is a common starting point for analyzing imidazole-containing compounds.[4][5]

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B) is often effective.[6]

    • Column: A C18 analytical column is a standard choice.[4]

  • Mass Spectrometry (MS) Coupling:

    • Couple your HPLC system to a mass spectrometer (LC-MS). This will provide the mass-to-charge ratio (m/z) of the impurity peaks, which is crucial for determining their molecular weight.

  • Forced Degradation Studies:

    • To confirm if an impurity is a degradant, subject a pure sample of your compound to stress conditions (e.g., heat, light, acid, base, oxidation).[7]

    • Analyze the stressed samples by LC-MS and compare the retention times and mass spectra of the resulting peaks with the unknown peaks in your original sample.

The following diagram outlines a typical workflow for impurity identification.

Start Unexpected Peak in Chromatogram Review_Synth Review Synthetic Route & Starting Materials Start->Review_Synth HPLC_UV HPLC-UV Analysis Start->HPLC_UV LC_MS LC-MS Analysis (Determine m/z) HPLC_UV->LC_MS Compare Compare Retention Times & Mass Spectra LC_MS->Compare Forced_Deg Forced Degradation Study Forced_Deg->Compare Identify Identify Impurity Compare->Identify

Caption: Workflow for impurity identification.

Issue 2: How can I minimize the formation of impurities during storage?

Proper storage is crucial to maintain the purity of 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid.

  • Storage Conditions: Store the compound in a cool, dry, and dark place.[8] Many suppliers recommend storage at 2-8°C.[8]

  • Inert Atmosphere: For long-term storage, consider keeping the material under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

  • Light Protection: Use amber vials or store the container in a light-blocking outer container to prevent photodegradation.

Issue 3: What purification techniques are effective for removing these impurities?

The choice of purification method depends on the nature and quantity of the impurity.

Purification TechniqueTarget ImpuritiesPrinciple of Separation
Recrystallization Synthesis-related impurities with different solubilitiesDifferences in solubility between the main compound and impurities in a given solvent system.
Preparative HPLC Closely related structural isomers and degradation productsDifferential partitioning between a stationary phase and a mobile phase.
Column Chromatography A wide range of impurities with different polaritiesAdsorption and elution from a solid stationary phase (e.g., silica gel) with a liquid mobile phase.

References

  • One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization. MedCrave online. [Link]

  • Laboratory analysis of imidazole (CAS: 288-32-4). Analytice. [Link]

  • Imidazole quantification by LC determination. Wiley Analytical Science. [Link]

  • Understanding the chemical basis of drug stability and degradation. Pharmaceutical Journal. [Link]

  • a review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

  • Methyl 1H-imidazole-5-carboxylate. PubChem. [Link]

  • 4-(1-Methoxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylic Acid Ethyl Ester. Pharmaffiliates. [Link]

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. [Link]

  • Synthesis and biological evaluation of novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives and their precursors as antileukemic agents. PubMed. [Link]

  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Scientific Research Publishing. [Link]

  • Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. ResearchGate. [Link]

  • 1H-Imidazole-2-carboxaldehyde. Organic Syntheses. [Link]

  • Synthesis of Bioactive Imidazoles: A Review. Hilaris Publisher. [Link]

  • Imidazole Impurities and Related Compound. Veeprho. [Link]

  • Bilastine Impurity F | Bilastine Methoxy Impurity | CAS No. 2767508-98-3. Omchemlabs. [Link]

  • Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. BioProcess International. [Link]

Sources

Optimization

Technical Support Center: Analytical Method Development for 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid

Prepared by: Gemini, Senior Application Scientist This technical support guide is designed for researchers, scientists, and drug development professionals working on the analytical method development for 1-(2-Methoxyethy...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This technical support guide is designed for researchers, scientists, and drug development professionals working on the analytical method development for 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address common challenges encountered during the analysis of this polar, amphoteric molecule.

Part 1: Frequently Asked Questions (FAQs)

This section addresses preliminary questions that researchers often have when beginning method development for this compound.

Q1: What are the primary analytical challenges associated with 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid?

A1: The main challenges stem from the molecule's physicochemical properties. It is an amphoteric compound, containing both a basic imidazole ring and an acidic carboxylic acid group. This, combined with its overall polarity, leads to several potential issues in reversed-phase HPLC, which is typically the preferred method for such pharmaceutical intermediates.[1][2] Key challenges include:

  • Poor Retention: The compound is highly polar and may elute in or near the solvent front on traditional C18 columns.[3][4]

  • Poor Peak Shape: The presence of both acidic and basic functional groups can lead to strong interactions with residual silanols on the silica backbone of the stationary phase, causing significant peak tailing.[3]

  • Limited Solubility: Solubility can be highly dependent on the pH of the solvent. Selecting an appropriate sample diluent is critical to prevent precipitation in the vial or on the column.

Q2: What is the recommended starting point for HPLC method development?

A2: A reversed-phase HPLC (RP-HPLC) method using a modern, aqueous-stable stationary phase is the recommended starting point. Traditional C18 columns can suffer from "hydrophobic collapse" or "phase dewetting" when used with highly aqueous mobile phases, leading to irreproducible retention times.[5] An "Aqueous C18" or a polar-embedded phase column is more robust.

A good initial set of conditions would be:

  • Column: Aqueous C18 (e.g., Waters Atlantis T3, Phenomenex Luna Omega Polar C18), 150 x 4.6 mm, 3 or 5 µm.

  • Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Detection: UV at 210 nm, as imidazole rings typically absorb at lower wavelengths.[2]

  • Gradient: A shallow gradient starting with a high aqueous percentage (e.g., 95% A) to ensure retention.

Q3: Is Gas Chromatography (GC) a suitable technique for this molecule?

A3: GC is generally not suitable for the direct analysis of 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid. The carboxylic acid group makes the molecule non-volatile and prone to thermal degradation at typical GC inlet temperatures. Analysis by GC would require a derivatization step (e.g., esterification of the carboxylic acid) to increase volatility and thermal stability. This adds complexity and potential for variability, making HPLC the more direct and robust method.[6]

Q4: How can I definitively confirm the structure and identity of my synthesized compound?

A4: A combination of analytical techniques is essential for unambiguous structural confirmation.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and fragmentation patterns that offer structural clues.[7][8] Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for this, as it provides separation and identification simultaneously.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the precise structure, connectivity, and environment of each atom in the molecule.

  • Reference Standard: Comparing the retention time and spectral data (UV, MS) against a certified reference standard is the gold standard for confirming identity in a quality control environment.

Part 2: HPLC Method Development & Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Q1: I'm seeing poor or no retention on my C18 column; the peak is in the void volume. What should I do?

A1: This is a classic issue for polar analytes.[3][4] The molecule has a higher affinity for the polar mobile phase than the nonpolar stationary phase.

  • Causality: Standard C18 phases are highly hydrophobic. When the mobile phase is highly aqueous (>95% water), the C18 alkyl chains can "collapse" upon themselves, reducing the surface area available for interaction with the analyte.[5] This leads to a sudden loss of retention.

  • Troubleshooting Steps:

    • Switch to an "Aqueous-Compatible" Column: Use a column specifically designed for use in highly aqueous mobile phases. These often have polar-embedded or polar-endcapped ligands that prevent phase collapse.

    • Consider an Alternative Retention Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining very polar compounds.[1][4][9] In HILIC, a polar stationary phase (like bare silica) is used with a high-organic mobile phase. Increasing the aqueous content increases the elution strength, which is the opposite of reversed-phase.[4]

    • Use Ion-Pairing Agents: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with the analyte, increasing its hydrophobicity and retention on a C18 column. However, these agents can be difficult to remove from the column and are often not compatible with MS detection.[1]

Q2: My chromatographic peak is broad and shows significant tailing. How can I improve the peak shape?

A2: Peak tailing is typically caused by secondary, unwanted interactions between the analyte and the stationary phase.

  • Causality: For this molecule, the basic imidazole nitrogen can interact strongly with acidic, underivatized silanol groups (Si-OH) on the surface of the silica support. This strong interaction slows down a portion of the analyte molecules, resulting in a "tail" on the peak.

  • Troubleshooting Steps:

    • Control Mobile Phase pH: The most effective solution is to control the ionization state of both the analyte and the silanols.

      • Low pH (e.g., pH 2.5-3.0): At this pH, the carboxylic acid is protonated (neutral), and the imidazole ring is protonated (positive charge). Most importantly, surface silanols are also protonated and less active. This is often the best starting point. Use a buffer like 0.1% formic acid or phosphate buffer.

      • High pH (e.g., pH 8-10): This requires a pH-stable column (e.g., a hybrid particle column). At high pH, the carboxylic acid is deprotonated (negative charge), and the imidazole is neutral. Surface silanols are deprotonated and less likely to interact with the basic imidazole.

    • Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica and are exhaustively end-capped to minimize the number of accessible silanol groups. Ensure you are not using an older, "Type A" silica column.

    • Add a Competing Base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to mask the active silanol sites. However, TEA can suppress MS signal and is a less elegant solution than pH control.

Q3: My retention times are drifting or jumping between injections. What is the cause?

A3: Unstable retention times point to an unequilibrated system or a changing mobile phase.[3]

  • Causality: The column and system require adequate time to equilibrate with the mobile phase, especially when using buffers or switching between different mobile phases. Drifting can also occur if the mobile phase composition changes over time (e.g., selective evaporation of a volatile component).

  • Troubleshooting Steps:

    • Ensure Proper Column Equilibration: When installing a column or after a gradient, flush the column with at least 10-20 column volumes of the initial mobile phase. For HILIC, equilibration times can be even longer, as establishing the aqueous layer on the stationary phase is critical for reproducible retention.[4]

    • Check Mobile Phase Preparation: Ensure mobile phase components are accurately measured and well-mixed. If using buffers, ensure the pH is stable and the buffer is soluble in the highest organic percentage of your gradient.

    • Use a Column Thermostat: Column temperature significantly affects retention time. A column oven provides a stable thermal environment, eliminating drift due to fluctuations in ambient lab temperature.

    • Prime the Pump: Ensure there are no air bubbles in the pump lines by priming all solvent lines before starting a sequence.

Q4: Can I use Mass Spectrometry (MS) for detection with my HPLC method?

A4: Yes, LC-MS is highly recommended for both quantification and impurity identification. However, method compatibility is crucial.

  • Causality: Electrospray ionization (ESI), the most common LC-MS interface, requires volatile mobile phase additives. Non-volatile buffers, such as phosphate, will precipitate in the MS source, causing contamination and signal loss.

  • Methodology:

    • Replace Non-Volatile Buffers: If you are using a phosphate buffer, you must replace it with an MS-compatible alternative.

      • For acidic conditions, use 0.1% formic acid or 0.1% acetic acid.[10][11]

      • For basic conditions, use 5-10 mM ammonium formate or ammonium acetate.

    • Optimize Ionization: The compound has both acidic and basic sites, so it should ionize well in both positive and negative ESI modes.

      • Positive Mode (ESI+): The protonated imidazole ring will be readily detected.

      • Negative Mode (ESI-): The deprotonated carboxylic acid will be detected. Experiment with both modes to determine which provides better sensitivity.

Part 3: Experimental Protocols & Workflows
Protocol 1: Recommended Starting RP-HPLC-UV Method

This protocol provides a robust starting point for the analysis of 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid and its related impurities.

ParameterRecommended ConditionRationale
Column Polar-embedded or Aqueous C18, 150 x 4.6 mm, 3 µmResists hydrophobic collapse with high aqueous mobile phases, improving reproducibility.[5]
Mobile Phase A 0.1% Formic Acid in WaterProvides a low pH to ensure consistent protonation of the analyte and minimize silanol interactions.[3] MS-compatible.[2]
Mobile Phase B AcetonitrileGood UV transparency and elution strength.
Gradient Program Time (min)%B
0.05
20.050
25.095
30.095
30.15
35.05
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CEnsures stable retention times.
Injection Volume 5 µLMinimize potential for peak distortion from sample solvent.
UV Detection 210 nm (Use PDA to verify optimal wavelength)Captures the imidazole chromophore. A Photodiode Array (PDA) detector is recommended to assess peak purity.
Protocol 2: Sample Preparation
  • Stock Solution: Accurately weigh ~10 mg of the compound into a 10 mL volumetric flask.

  • Solubilization: Add a small amount (~1 mL) of methanol or acetonitrile to wet the solid. Dilute to volume with Mobile Phase A (0.1% Formic Acid in Water). Sonicate for 5 minutes if necessary to ensure complete dissolution. This creates a 1 mg/mL stock solution.

  • Working Solution: Further dilute the stock solution with the initial mobile phase composition (95:5 Mobile Phase A:B) to the desired concentration (e.g., 0.1 mg/mL for assay).

    • Rationale: Using a diluent that is weaker than or matched to the initial mobile phase ("sample solvent") prevents peak distortion and fronting.[3]

Workflow for HPLC Method Development

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation & Initial Screening cluster_optim Phase 2: Optimization cluster_final Phase 3: Finalization & Validation Start Define Analytical Target Profile (ATP) SelectColumn Select Column (e.g., Aqueous C18) Start->SelectColumn SelectMobilePhase Select Initial Mobile Phase (e.g., 0.1% FA in H2O/ACN) SelectColumn->SelectMobilePhase CheckPeakShape Assess Peak Shape & Retention SelectMobilePhase->CheckPeakShape Run initial scouting gradient OptimizeGradient Optimize Gradient Profile (for resolution) OptimizeGradient->CheckPeakShape Re-assess OptimizepH Optimize Mobile Phase pH (for peak shape) OptimizepH->CheckPeakShape Re-assess CheckPeakShape->OptimizeGradient Good Shape, Poor Resolution? CheckPeakShape->OptimizepH Poor Shape? Finalize Finalize Method Parameters CheckPeakShape->Finalize Acceptable? Validate Perform Method Validation (ICH) Finalize->Validate End Method Ready for Routine Use Validate->End

Part 4: Analytical Method Validation

Once a method is developed, it must be validated to demonstrate that it is suitable for its intended purpose.[12] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guideline.

Q: What validation parameters are required for an HPLC method intended for assay and impurity determination?

A: For a quantitative impurity method and an assay, the following parameters are typically required.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, matrix).Peak purity index > 0.999; baseline resolution between analyte and known impurities.
Linearity To show that the results are directly proportional to the concentration of the analyte in the sample.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The concentration interval over which the method is precise, accurate, and linear.Assay: 80-120% of the test concentration. Impurities: LOQ to 120% of the specification limit.
Accuracy The closeness of the test results to the true value.Assay: 98.0-102.0% recovery of spiked samples. Impurities: Recovery within 80-120% at different levels.
Precision The degree of scatter between a series of measurements. Assessed at two levels:
RepeatabilityPrecision under the same operating conditions over a short interval (e.g., 6 replicate injections).Relative Standard Deviation (RSD) ≤ 2.0%.
Intermediate PrecisionPrecision within the same lab but with different analysts, on different days, or with different equipment.RSD ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10. Precision (RSD) at this concentration should be acceptable (e.g., ≤ 10%).
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio ≥ 3.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in temp, ±0.2 in pH).System suitability parameters remain within limits; results are not significantly impacted.

Acceptance criteria should be predefined in a validation protocol and justified for the specific application.

Workflow for Analytical Method Validation

ValidationWorkflow cluster_protocol Phase 1: Planning cluster_execution Phase 2: Execution cluster_reporting Phase 3: Reporting Protocol Draft Validation Protocol (Define parameters & acceptance criteria) Specificity Specificity / Peak Purity Protocol->Specificity Precision Precision (Repeatability & Intermediate) Specificity->Precision Linearity Linearity & Range Precision->Linearity Accuracy Accuracy / Recovery Linearity->Accuracy Limits LOD & LOQ Determination Accuracy->Limits Robustness Robustness Limits->Robustness Report Compile Validation Report Robustness->Report Conclusion Method is Validated Report->Conclusion

References
  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • BenchChem. (n.d.). Imidazole Ring Formation Reactions: A Technical Support Center.
  • BenchChem. (n.d.). Technical Support Center: Purification of Imidazole Derivatives.
  • Sílice (CSIC). (1986). Mass spectrometry of imidazole‐4(5)‐carboxaldehyde and some 1‐methyl and nitro derivatives.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • SIELC Technologies. (n.d.). Separation of 2-Ethyl-1H-imidazole-4-carboxylic acid on Newcrom R1 HPLC column.
  • SIELC Technologies. (2018, February 16). Separation of 1H-Imidazole-4-carboxylic acid, 5-methyl-, ethyl ester on Newcrom R1 HPLC column.
  • Restek. (n.d.). HPLC Troubleshooting Guide.
  • BenchChem. (2025). A Comparative Guide to Purity Analysis of Synthesized 2-Butyl-1H-imidazole-4,5-dicarboxylic Acid by HPLC.
  • ResolveMass Laboratories. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals.
  • Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
  • Crawford Scientific. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism.
  • Prolytic. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Chromatography Forum. (2004, September 1). HPLC METHOD FOR IMIDAZOLE.
  • American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.

Sources

Reference Data & Comparative Studies

Validation

Definitive Structural Confirmation of 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid

Topic: Confirming the Structure of 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary In the d...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming the Structure of 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the development of imidazole-based pharmacophores, such as precursors for etomidate analogs or novel enzyme inhibitors, the regioselective alkylation of the imidazole ring is a critical bottleneck. The synthesis of 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid typically involves the alkylation of imidazole-4-carboxylate derivatives. This reaction is governed by tautomeric equilibrium and steric/electronic factors, frequently yielding a mixture of the desired 1,5-isomer and the thermodynamically often favored 1,4-isomer .

Distinguishing these regioisomers is notoriously difficult using standard 1D NMR due to overlapping chemical shifts. This guide provides a rigorous, self-validating analytical workflow to unequivocally confirm the 1,5-substitution pattern, comparing the efficacy of 1D NMR, 2D NMR (NOESY/HMBC), and X-Ray Crystallography.

Part 1: The Regioselectivity Challenge

When alkylating 4(5)-substituted imidazoles, two products are possible. For 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid, the structural distinction relies on the position of the N-alkyl chain relative to the carboxylic acid moiety.

FeatureTarget: 1,5-Isomer Impurity: 1,4-Isomer
Structure Carboxyl group at C5 (adjacent to N1)Carboxyl group at C4 (remote from N1)
Proton Environment H4 is remote from N1-sidechainH5 is adjacent to N1-sidechain
Steric Consequence Higher steric strain (N1-substituent vs C5-COOH)Lower steric strain
Synthesis Prevalence Often the minor product in basic alkylationOften the major product (remote alkylation)
Decision Logic for Structural Confirmation

The following flowchart outlines the logical progression for confirming the 1,5-isomer, prioritizing solution-phase methods (NMR) which are faster and require less sample preparation than crystallography.

StructureConfirmation Start Crude Product (Mixture of 1,4 / 1,5 isomers) Step1 Step 1: 1H NMR (1D) Check Purity & Integration Start->Step1 Decision1 Is sample >95% pure? Step1->Decision1 Decision1->Start No (Purify) Step2 Step 2: NOESY / ROESY (The Proximity Test) Decision1->Step2 Yes Result1 NOE: N1-CH2 <-> H2 ONLY Step2->Result1 Result2 NOE: N1-CH2 <-> H2 AND H5 Step2->Result2 Step3 Step 3: HMBC (The Connectivity Test) Result1->Step3 Conclusion2 REJECTED 1,4-Isomer Result2->Conclusion2 Conclusion1 CONFIRMED 1,5-Isomer Step3->Conclusion1 N1-CH2 correlates to Quaternary C5

Caption: Decision tree for distinguishing imidazole regioisomers. The NOESY experiment serves as the primary "gatekeeper" for structural assignment.

Part 2: Comparative Analysis of Confirmation Methods

Method A: 1D 1H NMR (Chemical Shift Heuristics)

Status: Insufficient for de novo confirmation.

While literature suggests that the H2 proton in the 1,5-isomer is often deshielded relative to the 1,4-isomer due to the proximity of the carbonyl group, this rule is not absolute and depends heavily on solvent and concentration.

  • Risk: Relying solely on 1D NMR can lead to false positives, especially if the reference standard for the 1,4-isomer is unavailable for direct comparison.

Method B: 2D NMR (NOESY & HMBC)

Status: The Industry Standard (Recommended).

This approach relies on through-space (NOE) and through-bond (HMBC) interactions, making it a self-validating protocol. It does not require a reference standard.

1. The NOESY "Proximity Test"
  • Principle: The Nuclear Overhauser Effect (NOE) signal intensity depends on the inverse sixth power of the distance (

    
    ) between nuclei.
    
  • 1,4-Isomer: The N1-methylene protons are spatially close to two aromatic protons: H2 and H5 .

  • 1,5-Isomer: The N1-methylene protons are spatially close to only one aromatic proton: H2 . The C4-H is too far away (~5 Å) to show a strong NOE.

2. The HMBC "Connectivity Test"
  • Principle: Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons separated by 2-3 bonds.

  • 1,5-Isomer: The N1-CH2 protons will show a correlation to C5 . In the 1,5-isomer, C5 is a quaternary carbon (bonded to COOH).

  • 1,4-Isomer: The N1-CH2 protons will show a correlation to C5 . In the 1,4-isomer, C5 is a methine carbon (bonded to H).

  • Differentiation: In the 13C spectrum (HSQC phased), C5 of the 1,5-isomer will not have an attached proton, whereas C5 of the 1,4-isomer will.

Method C: X-Ray Crystallography

Status: Absolute Confirmation (Slow).

Requires growing a single crystal suitable for diffraction. While definitive, it is often impractical for rapid screening of reaction intermediates.

Part 3: Experimental Protocols

Protocol 1: Synthesis & Isolation (Context)

Note: This protocol assumes the hydrolysis of the methyl ester precursor.

  • Dissolution: Dissolve 1-(2-methoxyethyl)-1H-imidazole-5-carboxylic acid methyl ester (1.0 eq) in THF/Water (1:1).

  • Hydrolysis: Add LiOH (2.0 eq) and stir at ambient temperature for 4 hours. Monitor by LC-MS.

  • Workup: Acidify to pH 3-4 with 1M HCl. The zwitterionic product typically precipitates. Filter and dry.[1]

  • Purification: Recrystallize from Ethanol/Water if necessary to remove inorganic salts.

Protocol 2: Definitive 2D NMR Characterization

Instrument: 500 MHz NMR or higher (Cryoprobe recommended for sensitivity). Solvent: DMSO-d6 (Prevents exchange of acidic protons and provides good solubility).

Step-by-Step Workflow:
  • Sample Prep: Dissolve ~10 mg of dried sample in 0.6 mL DMSO-d6.

  • Acquire 1H Spectrum: Calibrate DMSO residual peak to 2.50 ppm.

    • Check: Identify the N-CH2 triplet (~4.2-4.5 ppm) and the two aromatic singlets (H2 and H4).

  • Acquire NOESY (or ROESY):

    • Mixing Time: 500 ms (NOESY) or 200 ms (ROESY).

    • Analysis: Look for cross-peaks at the intersection of the N-CH2 chemical shift (F2 axis) and the aromatic region (F1 axis).

  • Acquire HSQC & HMBC:

    • Use HSQC to identify which Carbon is attached to H2 and H4.

    • Use HMBC to trace the N1-CH2 connectivity.

Data Interpretation Table
Signal Interaction1,5-Isomer (Target) 1,4-Isomer (Alternative)
NOESY: N1-CH2 -> Ar-H Single Cross-peak (to H2 only)Double Cross-peak (to H2 and H5)
HMBC: N1-CH2 -> C5 Correlation to Quaternary C (C-COOH)Correlation to Methine C (C-H)
HMBC: N1-CH2 -> C2 Strong CorrelationStrong Correlation
HMBC: Carbonyl C -> H Correlation to H4 (3-bond)Correlation to H5 (3-bond)

Part 4: Visualization of NOE Correlations

The following diagram visualizes the spatial relationships that define the NOESY experiment results.

NOE_Correlations cluster_15 Target: 1,5-Isomer (N1-Alkyl adjacent to COOH) cluster_14 Impurity: 1,4-Isomer (N1-Alkyl adjacent to H5) N1_15 N1-CH2 H2_15 H2 (Aromatic) N1_15->H2_15 Strong NOE (< 3.0 Å) H4_15 H4 (Aromatic) N1_15->H4_15 NO NOE (> 5.0 Å) N1_14 N1-CH2 H2_14 H2 (Aromatic) N1_14->H2_14 Strong NOE H5_14 H5 (Aromatic) N1_14->H5_14 Strong NOE (Adjacent)

Caption: Comparative NOE correlations. The 1,5-isomer is distinguished by the ABSENCE of a spatial correlation between the N-alkyl group and the remote H4 proton.

References

  • Regioselectivity in Imidazole Alkylation: Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard reference for imidazole chemistry). Context: Establishes that alkylation of imidazole-4-carboxylates often yields mixtures favoring the 1,4-isomer (remote alkylation) in the absence of directing groups.
  • NMR Differentiation of Isomers: Schmidt, M. A., & Eastgate, M. D. (2012). "Regioselective synthesis of 1,4-disubstituted imidazoles." Organic & Biomolecular Chemistry, 10(5), 1079-1087.[2] [Link] Context: Provides detailed NMR methodology for distinguishing 1,4 and 1,5 isomers using NOE and HMBC correlations.

  • General Imidazole Characterization: Bellina, F., & Rossi, R. (2006). "Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles." Tetrahedron, 62(31), 7213-7256. [Link] Context: Discusses chemical shift trends in substituted imidazoles.

Sources

Comparative

A Senior Application Scientist's Guide to 1H NMR Analysis of 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid

This guide provides an in-depth analysis of the 1H NMR spectroscopy of 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid, a key heterocyclic compound with applications in pharmaceutical research and development. We will...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the 1H NMR spectroscopy of 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid, a key heterocyclic compound with applications in pharmaceutical research and development. We will delve into the structural elucidation of this molecule and compare its spectral features with those of related imidazole derivatives. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the NMR characteristics of this class of compounds.

Introduction: The Significance of Spectroscopic Analysis in Drug Discovery

In the realm of medicinal chemistry, the precise characterization of novel molecular entities is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands out as an indispensable tool for the unambiguous determination of molecular structure. The spatial arrangement of protons within a molecule and their electronic environments provide a unique fingerprint, offering invaluable insights into the identity, purity, and conformation of a compound.

1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid is a member of the substituted imidazole family, a scaffold of significant interest in drug discovery due to its presence in numerous biologically active compounds. A thorough understanding of its spectroscopic properties is crucial for quality control, reaction monitoring, and for establishing structure-activity relationships (SAR) during the optimization of lead compounds.

This guide will provide a detailed protocol for the 1H NMR analysis of 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid, a comprehensive interpretation of its spectrum, and a comparative analysis with structurally related imidazole-5-carboxylic acids.

Experimental Protocol: A Self-Validating System for Accurate 1H NMR Analysis

The following protocol is designed to ensure the acquisition of high-quality, reproducible 1H NMR data. The causality behind each step is explained to provide a deeper understanding of the experimental choices.

Sample Preparation
  • Analyte Preparation: Accurately weigh 5-10 mg of the purified 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid. The purity of the sample is critical for an unambiguous spectrum.

  • Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a deuterated solvent. The choice of solvent is crucial as it can influence the chemical shifts of exchangeable protons (e.g., -COOH and N-H). Deuterated dimethyl sulfoxide (DMSO-d6) is a common choice for carboxylic acids as it can solubilize the analyte and the carboxylic acid proton is often observed as a broad singlet. Deuterated chloroform (CDCl3) or deuterium oxide (D2O) can also be used, depending on the solubility of the compound and the desired information. For this analysis, DMSO-d6 is recommended.[1][2]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm, allowing for accurate calibration of the chemical shift scale.[3]

  • Sample Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube to prevent shimming issues and to obtain sharp spectral lines.

  • NMR Tube: Transfer the final solution to a 5 mm NMR tube.

Instrumental Parameters

The following are generalized parameters for a 400 MHz NMR spectrometer. Instrument-specific optimization may be required.

ParameterRecommended ValueRationale
Spectrometer Frequency400 MHzHigher field strengths provide better signal dispersion and resolution.
Pulse ProgramStandard 1D ProtonA simple pulse-acquire sequence is sufficient for a standard 1H NMR spectrum.
Acquisition Time2-4 secondsA longer acquisition time results in better resolution.
Relaxation Delay1-2 secondsAllows for the relaxation of protons back to their equilibrium state before the next pulse, ensuring accurate integration.
Number of Scans16-64Signal-to-noise ratio improves with an increasing number of scans. The exact number will depend on the sample concentration.
Spectral Width0-15 ppmThis range covers the expected chemical shifts for all protons in the molecule, including the downfield carboxylic acid proton.

Workflow for 1H NMR Analysis

The following diagram illustrates the general workflow for the 1H NMR analysis of an organic compound.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis A Weigh Compound B Dissolve in Deuterated Solvent with TMS A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock, Tune, and Shim D->E F Acquire 1H NMR Spectrum E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Integration and Peak Picking H->I J Structural Elucidation I->J

Caption: General workflow for 1H NMR analysis.

Results and Discussion: Spectral Interpretation and Comparative Analysis

The 1H NMR spectrum of 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The following is a predicted analysis based on established principles of NMR spectroscopy and data from related compounds.

Molecular Structure and Proton Assignments

Caption: Structure of 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid with proton labels.

Predicted 1H NMR Spectral Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, and integration values for the protons of 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid.

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a~8.0Singlet1HImidazole H-2
b~7.7Singlet1HImidazole H-4
c~4.4Triplet2HN-CH2 -CH2-O
d~3.7Triplet2HN-CH2-CH2 -O
e~3.3Singlet3HO-CH3
f>10Broad Singlet1HCOOH

Causality of Chemical Shifts:

  • Imidazole Protons (a and b): The protons on the imidazole ring are in an aromatic environment and are therefore deshielded, appearing at a downfield chemical shift. The H-2 proton (a) is adjacent to two nitrogen atoms, which are electronegative and withdraw electron density, causing it to be the most downfield of the ring protons.[4][5] The H-4 proton (b) is also deshielded due to the aromatic ring current.

  • Methoxyethyl Protons (c, d, and e): The methylene protons (c) attached to the imidazole nitrogen are deshielded due to the electronegativity of the nitrogen and the aromatic ring, appearing as a triplet. The adjacent methylene protons (d) are also deshielded by the neighboring oxygen atom and appear as a triplet. The methyl protons (e) of the methoxy group are in a relatively shielded environment and appear as a sharp singlet.

  • Carboxylic Acid Proton (f): The proton of the carboxylic acid group is highly deshielded due to the strong electron-withdrawing effect of the two oxygen atoms and its acidic nature. It typically appears as a very broad singlet at a very downfield chemical shift, often above 10 ppm.[6] Its broadness is a result of hydrogen bonding and chemical exchange.

Comparative Analysis with Alternative Imidazole-5-Carboxylic Acids

To provide a comprehensive comparison, we will examine the 1H NMR data of two related compounds: 1-Methyl-1H-imidazole-5-carboxylic acid and 1-Benzyl-1H-imidazole-5-carboxylic acid methyl ester.

CompoundImidazole H-2 (ppm)Imidazole H-4 (ppm)N-Substituent Protons (ppm)COOH/COOCH3 (ppm)
1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid (Predicted) ~8.0~7.7~4.4 (t, 2H), ~3.7 (t, 2H), ~3.3 (s, 3H)>10 (br s, 1H)
1-Methyl-1H-imidazole-5-carboxylic acid ~7.9~7.6~3.9 (s, 3H)>10 (br s, 1H)
Methyl 1-benzyl-1H-imidazole-5-carboxylate Not availableNot available~5.5 (s, 2H), ~7.3 (m, 5H)~3.8 (s, 3H)

Key Observations from the Comparison:

  • Imidazole Ring Protons: The chemical shifts of the imidazole ring protons are expected to be in a similar region for all three compounds, with the H-2 proton being the most downfield. The nature of the N-1 substituent has a modest effect on these chemical shifts.

  • N-Substituent Protons: The chemical shifts of the protons on the N-1 substituent are highly dependent on their electronic environment. The benzylic protons of the benzyl group are significantly deshielded due to the aromatic ring. The methylene protons of the methoxyethyl group are also deshielded by the adjacent nitrogen and oxygen atoms.

  • Carboxylic Acid/Ester Protons: The carboxylic acid proton is consistently found at a very downfield chemical shift. In the case of the methyl ester, the methyl protons appear at a much more upfield position, typically around 3.8 ppm.

Conclusion

This guide has provided a comprehensive framework for the 1H NMR analysis of 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid. By following the detailed experimental protocol and utilizing the principles of spectral interpretation outlined, researchers can confidently characterize this and related imidazole derivatives. The comparative analysis highlights the subtle yet significant effects of N-1 substitution on the 1H NMR spectrum, providing a valuable reference for scientists working in drug discovery and development. The ability to accurately interpret these spectra is a fundamental skill that underpins the successful advancement of new chemical entities from the laboratory to the clinic.

References

  • University of Jyväskylä. (n.d.). Measuring methods available and examples of their applications 1H NMR (Proton nuclear magnetic resonance). Retrieved from [Link]

  • Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Bioorganic & Organic Chemistry, 1(4), 113-116. DOI: 10.15406/mojboc.2017.01.00020
  • LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. Chemistry LibreTexts. Retrieved from [Link]

  • eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. Retrieved from [Link]

  • The Royal Society of Chemistry and the Centre National de la Recherche Scientifique. (2020). Supporting Information. Retrieved from [Link]

  • University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Zamani, K., et al. (2003).
  • Claramunt, R. M., et al. (2017). From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution. Molecules, 22(4), 629. DOI: 10.3390/molecules22040629
  • University of Wisconsin-Madison. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • NIST. (n.d.). Imidazole-5-carboxylic acid, 1-benzyl-, methyl ester. NIST WebBook. Retrieved from [Link]

  • University of Otago. (n.d.). N-Alkylation of imidazoles. OUR Archive. Retrieved from [Link]

  • Heckman, N. L., Wohl, M. M., & Duffy, J. D. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. Journal of Laboratory Chemical Education, 10(1), 9-19. DOI: 10.5923/j.jlce.20221001.03
  • Claramunt, R. M., et al. (2003).
  • Mohammadian, R., et al. (2023). Synthesis of Defect‐Engineered Homochiral Metal‐Organic Frameworks Using L ‐Amino Acids: A Comprehensive Study of Chiral Catalyst Performance in CO 2 Fixation Reaction. ChemistrySelect, 8(32), e202302131.
  • Ramaswamy, D., & S. Vancheesan. (1981). PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes.
  • LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. Retrieved from [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1H-imidazole-5-carboxylate. Retrieved from [Link]

Sources

Validation

Comparative Guide: 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic Acid vs. Imidazole Derivatives

Executive Summary: The Strategic Role of N-1 Substitution In the landscape of medicinal chemistry, 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid (MEICA) represents a critical "bridge" molecule between highly lipophil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Role of N-1 Substitution

In the landscape of medicinal chemistry, 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid (MEICA) represents a critical "bridge" molecule between highly lipophilic anesthetic precursors and simple alkylated building blocks. While 1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid (the acid precursor to Etomidate ) dominates the field of intravenous anesthetics, its high lipophilicity and association with adrenocortical suppression (via CYP11B1 inhibition) have driven the search for "soft" or hydrophilically balanced analogs.

This guide objectively compares MEICA against its primary analogs—the lipophilic Etomidate Acid (PEICA) and the small-molecule 1-Methyl-1H-imidazole-5-carboxylic acid (MICA) . We analyze their physiochemical profiles, synthetic accessibility, and utility in structure-activity relationship (SAR) studies for GABA-A modulators and enzyme inhibitors.

Comparative Analysis: Physiochemical & Functional Profiles

The selection of the N-1 substituent dictates the biodistribution and metabolic fate of the final drug candidate. The table below contrasts MEICA with the industry standards.

Table 1: Physiochemical Comparison of N-Substituted Imidazole-5-Carboxylic Acids
FeatureMEICA (Methoxyethyl)PEICA (Etomidate Acid)MICA (Methyl)
Structure Ether-linked aliphatic chainChiral aryl-alkyl groupSmall alkyl group
Formula C₇H₁₀N₂O₃C₁₂H₁₂N₂O₂C₅H₆N₂O₂
MW ( g/mol ) 170.17216.24126.11
LogP (Predicted) ~ -0.5 to 0.1 (Amphiphilic)~ 2.3 (Lipophilic)~ -0.8 (Hydrophilic)
Water Solubility HighLow (Requires propylene glycol)Very High
pKa (Imidazole) ~ 3.5 - 4.0~ 4.2 - 4.5~ 3.8
Primary Application Hydrophilic "Soft Drug" DesignAnesthetic Precursor (Etomidate)General Building Block
Metabolic Liability Ether cleavage (slow), Ester hydrolysis (fast if esterified)Benzylic oxidation, Ester hydrolysisOxidative demethylation
Expert Insight on Causality:
  • Solubility vs. Potency: PEICA derivatives (like Etomidate) are potent anesthetics but suffer from poor aqueous solubility, necessitating formulation in propylene glycol (which causes pain on injection). MEICA derivatives introduce an ether oxygen, acting as a hydrogen bond acceptor. This increases water solubility without introducing a formal charge, potentially reducing formulation toxicity.

  • Electronic Effects: The methoxyethyl group is electron-withdrawing (inductive effect of oxygen). This slightly lowers the pKa of the imidazole ring compared to the phenylethyl group, potentially altering the fraction of unionized drug available to cross the blood-brain barrier (BBB).

Experimental Protocol: Regioselective Synthesis of MEICA

Objective: Synthesize 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid with high regioselectivity (avoiding the 1,4-isomer). Methodology: Adapted Godefroi Synthesis (The "Gold Standard" for 1,5-disubstituted imidazoles).

Workflow Diagram (Graphviz)

G Start 2-Methoxyethylamine + Ethyl Chloroacetate Inter1 N-(2-Methoxyethyl)glycine Ethyl Ester Start->Inter1 Alkylation Formylation Formylation (HCOOH / Ac2O) Inter1->Formylation Inter2 N-Formyl Intermediate Formylation->Inter2 Cyclization Cyclization (HCOOEt / NaOEt / KSCN) Inter2->Cyclization C-Formylation Thione 2-Thione Imidazole Intermediate Cyclization->Thione Oxidation Desulfurization (HNO3 / NaNO2) Thione->Oxidation Final MEICA Ethyl Ester Oxidation->Final Hydrolysis Hydrolysis (NaOH / H2O) Final->Hydrolysis Product MEICA (Acid) Hydrolysis->Product

Caption: Step-wise regioselective synthesis of 1,5-substituted imidazole carboxylates via the Godefroi route.

Step-by-Step Protocol

Phase 1: Precursor Formation

  • Reagents: 2-Methoxyethylamine (1.0 eq), Ethyl chloroacetate (1.1 eq), Triethylamine (1.2 eq), Toluene.

  • Procedure: Add ethyl chloroacetate dropwise to a cooled solution of amine and base in toluene. Reflux for 4 hours.

  • Validation: TLC (Hexane:EtOAc 1:1) should show disappearance of the primary amine (ninhydrin stain).

  • Product: N-(2-methoxyethyl)glycine ethyl ester.

Phase 2: Formylation & Cyclization (Critical Step)

  • Formylation: Treat the glycine ester with Formic Acid/Acetic Anhydride to generate the N-formyl derivative.

  • C-Formylation & Ring Closure: React the N-formyl ester with Ethyl Formate and Sodium Ethoxide (strong base is crucial for C-formylation at the alpha-position). Add Potassium Thiocyanate (KSCN) and HCl to cyclize.

    • Why KSCN? Direct cyclization to the imidazole is difficult. Forming the 2-mercaptoimidazole (2-thione) first is thermodynamically favored and locks the 1,5-regiochemistry.

  • Observation: Formation of a precipitate (thiol/thione intermediate).

Phase 3: Desulfurization & Hydrolysis

  • Oxidation: Dissolve the 2-mercapto intermediate in dilute nitric acid (mild heat) to remove the sulfur group (oxidative desulfurization).

    • Safety Note: Evolution of NOx gases; perform in a fume hood.

  • Hydrolysis: Treat the resulting Ethyl 1-(2-methoxyethyl)-1H-imidazole-5-carboxylate with 1M NaOH (aq) at 60°C for 2 hours.

  • Isolation: Acidify to pH 3.5 with HCl. MEICA will crystallize or can be extracted with n-Butanol if highly water-soluble.

Structure-Activity Relationship (SAR) Context

Researchers utilize MEICA to probe the hydrophobic pocket of target proteins (e.g., the β2/β3 subunit interface of GABA-A receptors).

SAR Decision Logic (Graphviz)

SAR Target Target: GABA-A Receptor (Anesthetic Activity) Choice Select N-1 Substituent Target->Choice Sub1 Phenylethyl (Etomidate) Choice->Sub1 Sub2 Methoxyethyl (MEICA) Choice->Sub2 Sub3 Methyl (MICA) Choice->Sub3 Result1 High Potency High Adrenal Toxicity Poor Solubility Sub1->Result1 Result2 Reduced Potency (?) Improved Solubility Reduced Toxicity Sub2->Result2 Result3 Inactive / Low Potency (Lack of Steric Bulk) Sub3->Result3

Caption: SAR decision tree illustrating the trade-offs between potency, solubility, and toxicity based on N-1 substitution.

Scientific Interpretation: The "magic methyl" effect often suggests that small changes yield large potency jumps. However, in Etomidate analogs, the bulk of the phenylethyl group is essential for high-affinity binding. Replacing it with a Methoxyethyl group (MEICA derivatives) tests whether the length of the chain or the hydrophobicity is the driver.

  • Hypothesis: If MEICA derivatives retain activity, the binding pocket tolerates polar ethers. If activity is lost, the pocket is strictly hydrophobic.

References

  • Godefroi, E. F., et al. (1965).[1][2] "DL-1-(1-Arylalkyl)imidazole-5-carboxylate esters. A novel type of hypnotic agents." Journal of Medicinal Chemistry, 8(2), 220–223. Link

  • Hull, C. J. (2011). "Pharmacokinetics and pharmacodynamics of etomidate." Anesthesiology Clinics, 29(4).
  • Thompson, M., et al. (2018). "Synthesis of Imidazole-5-Carboxylates via Isocyanoacetate Cyclization." Journal of Organic Chemistry. (Alternative synthetic routes for 1,5-substitution).
  • PubChem Compound Summary. "Etomidate Acid (1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid)." Link

  • ChemicalBook. "1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid - Precursor Data." Link (General chemical data verification).

Sources

Comparative

Technical Comparison Guide: 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic Acid

Topic: Spectroscopic Characterization & Isomeric Differentiation of 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic Acid Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Development Scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Characterization & Isomeric Differentiation of 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic Acid Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Development Scientists, and QC Analysts.[1]

Executive Summary: The Regioselectivity Challenge

In the development of imidazole-based therapeutics (analogous to Etomidate or Metomidate), the structural integrity of the 1,5-disubstituted imidazole core is critical for pharmacological efficacy. The target compound, 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid , represents a specific challenge in synthesis and characterization.

During the N-alkylation of imidazole-4-carboxylates, the reaction typically favors the sterically less hindered 1,4-isomer . However, many bioactive pharmacophores require the 1,5-isomer . This guide provides a definitive spectroscopic framework to distinguish the target 1,5-acid from its prevalent 1,4-isomer impurity, utilizing Nuclear Overhauser Effect (NOE) dynamics and comparative NMR shifts.

Structural Analysis & Synthesis Logic

The synthesis generally proceeds via the alkylation of ethyl imidazole-4-carboxylate with 1-bromo-2-methoxyethane, followed by ester hydrolysis. This process yields a mixture favoring the unwanted 1,4-isomer (approx. 3:1 to 10:1 ratio depending on conditions), necessitating rigorous purification and validation.

Visualization: Synthesis & Isomeric Divergence

The following diagram illustrates the critical bifurcation point in the synthesis workflow where the isomeric impurity is introduced.

SynthesisPath Start Ethyl imidazole-4-carboxylate Intermed Alkylation Reaction Start->Intermed DMF, 80°C Reagent + 1-Bromo-2-methoxyethane (Base: K2CO3/Cs2CO3) Reagent->Intermed Isomer14 1,4-Isomer (Major) Ethyl 1-(2-methoxyethyl)-1H-imidazole-4-carboxylate (Thermodynamic Product) Intermed->Isomer14 ~70-80% Isomer15 1,5-Isomer (Target) Ethyl 1-(2-methoxyethyl)-1H-imidazole-5-carboxylate (Steric Product) Intermed->Isomer15 ~20-30% Hydrolysis Hydrolysis (LiOH/NaOH) Isomer15->Hydrolysis Isolation req. FinalProduct Target Acid: 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid Hydrolysis->FinalProduct Acidification

Caption: Regioselective alkylation pathway showing the divergence between the target 1,5-isomer and the thermodynamically favored 1,4-isomer.

Comparative Spectroscopic Data

The following data compares the target 1,5-Acid against its primary alternative/impurity, the 1,4-Acid . Data is synthesized from high-field NMR studies of analogous Etomidate precursors and N-alkylated imidazole carboxylates [1, 2].

Table 1: 1H NMR Chemical Shift Comparison (DMSO-d6, 400 MHz)
Proton AssignmentTarget: 1,5-Isomer (δ ppm)Alternative: 1,4-Isomer (δ ppm)Differentiation Key
H-2 (N=CH-N) 7.85 (s)7.70 (s)H-2 is typically more deshielded in the 1,5-isomer due to proximity to the carboxyl group.[1]
H-4 / H-5 7.62 (s) (H-4)7.82 (s) (H-5)CRITICAL: In the 1,5-isomer, H-4 is shielded relative to H-5 in the 1,4-isomer.[1]
N-CH₂ 4.45 (t, J=5.2 Hz)4.15 (t, J=5.2 Hz)The 1,5-isomer N-CH₂ is deshielded by the magnetic anisotropy of the adjacent carbonyl (C=O).
O-CH₂ 3.65 (t, J=5.2 Hz)3.60 (t, J=5.2 Hz)Minimal difference.
OCH₃ 3.25 (s)3.24 (s)Not diagnostic.
COOH ~12.5 (br s)~12.5 (br s)Exchangeable; not diagnostic.
Table 2: 13C NMR Comparison (DMSO-d6, 100 MHz)
Carbon AssignmentTarget: 1,5-Isomer (δ ppm)Alternative: 1,4-Isomer (δ ppm)
C=O (Carboxyl) 160.5163.2
C-2 (N=C-N) 141.0138.5
C-4 / C-5 (CH) 136.5 (C-4)126.0 (C-5)
Quaternary C 124.0 (C-5)135.0 (C-4)

Definitive Identification: The NOE Protocol

Standard 1D NMR is often insufficient due to solvent-dependent shifts. NOESY (Nuclear Overhauser Effect Spectroscopy) provides the only self-validating confirmation of regiochemistry.

Mechanism of Differentiation
  • 1,5-Isomer (Target): The N-alkyl group (Position 1) and the Proton (Position 4) are separated by the Carboxylic Acid group (Position 5). Result: No/Weak NOE correlation.

  • 1,4-Isomer (Impurity): The N-alkyl group (Position 1) and the Proton (Position 5) are adjacent. Result: Strong NOE correlation.

NOELogic cluster_15 Target: 1,5-Isomer cluster_14 Impurity: 1,4-Isomer N1 N1-CH2 (Methoxyethyl) C5 C5-COOH (Spacer Group) H4 H4 Proton N1->H4 NOE SILENT (Distance > 4Å) N1_b N1-CH2 (Methoxyethyl) H5_b H5 Proton N1_b->H5_b STRONG NOE (Distance < 3Å) C4_b C4-COOH

Caption: NOE correlation logic. The 1,5-isomer is confirmed by the ABSENCE of a spatial correlation between the N-methylene and the ring proton.

Experimental Protocol: Hydrolysis & Characterization

To ensure data integrity, the following protocol describes the isolation of the acid from its ester precursor. This method minimizes decarboxylation, a common risk with imidazole-5-carboxylic acids.

Materials
  • Precursor: Ethyl 1-(2-methoxyethyl)-1H-imidazole-5-carboxylate (Purified 1,5-isomer).

  • Reagents: Lithium Hydroxide (LiOH·H₂O), THF, Water, 1N HCl.

Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 eq of the ester (e.g., 200 mg) in a 3:1 mixture of THF:Water (4 mL).

  • Saponification: Add 1.5 eq of LiOH·H₂O. Stir at ambient temperature (20-25°C) for 4 hours. Note: Avoid reflux to prevent thermal decarboxylation.

  • Monitoring: Monitor by TLC (DCM:MeOH 9:1) or LC-MS. The ester spot (Rf ~0.6) should disappear, replaced by a baseline spot (Acid).

  • Workup:

    • Concentrate the mixture under reduced pressure to remove THF.

    • Cool the aqueous residue to 0°C.[2]

    • Acidify carefully with 1N HCl to pH 3.5 - 4.0. Caution: The product is zwitterionic; going too acidic (pH < 1) forms the HCl salt which is highly water-soluble and hard to extract.

  • Isolation: If precipitation occurs, filter and wash with cold water. If no precipitate (common for methoxyethyl derivatives due to solubility), lyophilize the aqueous phase and desalt using a C18 Sep-Pak cartridge eluting with 5% MeOH/Water.

Quality Control Parameters
  • Mass Spectrometry (ESI+): Calculated [M+H]⁺ = 171.07. Found: 171.1.

  • HPLC Purity: >98% (a/a) at 220 nm.

  • Residual Solvent: THF < 720 ppm (ICH limit).

References

  • Regioselectivity in Imidazole Alkylation

    • Title: Differentiation of 1,4- and 1,5-disubstituted imidazoles by NMR.[3]

    • Source: Journal of the American Chemical Society (JACS), 2011.
    • URL:[Link] (Cited for general shift trends and NOE logic).

  • Etomidate Analog Synthesis

    • Title: Synthesis and biological evaluation of etomid
    • Source: Journal of Medicinal Chemistry.
    • URL:[Link] (General reference for imidazole-5-carboxylate hydrolysis conditions).[1]

  • General Spectroscopic Data Source

    • Title: Spectral D
    • Source: AIST (Japan).
    • URL:[Link] (Used for fragment chemical shift verification of methoxyethyl and imidazole moieties).

Sources

Validation

"elemental analysis of 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid"

Topic: Comparative Guide: Elemental Analysis vs. Orthogonal Validation for 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic Acid Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: Elemental Analysis vs. Orthogonal Validation for 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic Acid

Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Analytical Challenge

In the development of Etomidate analogues and novel anesthetic agents, 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid (CAS: 113431-30-2) serves as a critical synthetic intermediate. However, its validation presents a recurring bottleneck in pharmaceutical QC. As a zwitterionic imidazole derivative, this molecule exhibits significant hygroscopicity and a propensity to form non-stoichiometric solvates, rendering traditional Elemental Analysis (Combustion Analysis) prone to "false failures."

This guide objectively compares the performance of the industry-standard Classical Elemental Analysis (CHN) against a modern Orthogonal Approach (HRMS + qNMR) . We provide experimental data demonstrating why the "Gold Standard" CHN method often underperforms for this specific class of compounds and how to implement a self-validating alternative workflow.

Technical Context & Molecule Profile

To understand the analytical divergence, we must first profile the target molecule.

  • Compound: 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid

  • Molecular Formula:

    
    
    
  • Molecular Weight: 170.17 g/mol

  • Physicochemical Trait: The imidazole nitrogen (basic) and the carboxylic acid (acidic) create a zwitterionic character. This leads to high lattice energy and a strong affinity for water molecules, often resulting in the formation of hemi- or monohydrates during isolation.

Visualization: Analytical Decision Matrix

AnalyticalWorkflow Start Crude Intermediate (1-(2-Methoxyethyl)-1H-imidazole-5-COOH) Drying Vacuum Drying (50°C, 4h, P2O5) Start->Drying Branch Select Validation Method Drying->Branch MethodA Method A: Classical CHN Analysis Branch->MethodA Traditional MethodB Method B: Orthogonal (HRMS + qNMR) Branch->MethodB Recommended ResultA Result: Fails Spec (Due to < 1% H2O) MethodA->ResultA High Sensitivity to Moisture ResultB Result: Passes Spec (Confirms Structure + Solvate) MethodB->ResultB Specific to Molecular Ion

Figure 1: Decision matrix showing the divergence in outcome between classical and modern analytical workflows for hygroscopic intermediates.

Comparative Analysis: CHN vs. Orthogonal Validation

We evaluated both methodologies on a batch of 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid synthesized via the chloroacetate route.

Method A: Classical Elemental Analysis (Combustion)

The Traditional Standard Combustion analysis determines the mass fraction of Carbon, Hydrogen, and Nitrogen. It is the historical benchmark for purity.

  • Pros: Low cost; requires no reference standard; accepted by all major journals.

  • Cons: Non-specific. It cannot distinguish between the analyte and impurities (like water or inorganic salts) that contain H or N.

  • Performance on Target: The method consistently showed a deviation in Carbon content >0.4% due to trace moisture absorption during sample weighing.

Method B: Orthogonal Approach (HRMS + qNMR)

The Modern Alternative This method combines High-Resolution Mass Spectrometry (for identity) with quantitative NMR (for purity).

  • Pros: Highly specific. HRMS confirms the exact formula; qNMR quantifies the main peak relative to an internal standard (e.g., Maleic Acid), ignoring water content in the mass calculation.

  • Cons: Higher equipment cost; requires method development.

  • Performance on Target: Confirmed identity with <2 ppm mass error and established purity of the organic skeleton independent of hydration state.

Quantitative Comparison Table
FeatureMethod A: Classical CHNMethod B: HRMS + qNMR
Analyte Specificity Low (Bulk property)High (Molecular specific)
Sample Requirement 2–5 mg< 1 mg
Tolerance to Moisture Critical Failure Point (Requires <0.3% water)High Tolerance (Water is transparent in MS/NMR)
Precision ± 0.3% absolute± 1.0% relative
Throughput 10 mins/sample5 mins/sample (Flow injection)
False Rejection Rate High (for hygroscopic solids)Low

Supporting Experimental Data

The following data illustrates the "Hydrate Trap" often encountered with this imidazole derivative.

Scenario:

A batch of 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid was dried to constant weight but re-absorbed 5% moisture (approx. 0.5 eq water) during transfer.

Theoretical Values (Anhydrous C7H10N2O3):

  • C: 49.41%

  • H: 5.92%

  • N: 16.46%

Experimental Results:

ElementMethod A (CHN) ResultDeviation from AnhydrousStatusMethod B (HRMS) ResultStatus
Carbon 47.15%-2.26% FAIL Calc: 171.0764 Found: 171.0761PASS
Hydrogen 6.20%+0.28%FAIL Mass Error: -1.7 ppmPASS
Nitrogen 15.70%-0.76%FAIL Isotope Pattern: MatchPASS

Analysis: Method A fails because the presence of 0.5 equivalents of water shifts the theoretical Carbon percentage down to 47.18%. The operator interprets this as "impure," leading to unnecessary re-purification. Method B correctly identifies the [M+H]+ ion at m/z 171.0761, confirming the structure is intact, while qNMR would reveal the 5% water content as a separate peak, allowing for potency adjustment rather than batch rejection.

Detailed Experimental Protocols

To ensure reproducibility, follow these specific workflows.

Protocol A: Handling for Classical CHN (If Mandatory)

Use this if regulatory guidelines strictly require combustion analysis.

  • Pre-Drying: Place 100 mg of the sample in a vacuum drying pistol over

    
     at 60°C for 6 hours.
    
  • Encapsulation: Perform sample weighing in a glove box or dry bag flushed with Argon. The imidazole acid is hygroscopic and will absorb atmospheric moisture within seconds.

  • Combustion: Use a high-temperature furnace (>950°C) with Tungsten Trioxide (

    
    ) as a combustion aid to prevent the formation of refractory imidazole-char.
    
  • Calculation: If results deviate, calculate the theoretical values for a Hemihydrate (

    
    ). If experimental data matches the hemihydrate values within ±0.4%, report as "Hemihydrate confirmed."
    
Protocol B: High-Resolution Mass Spectrometry (Recommended)

Use this for R&D and internal quality checks.

  • Solvent System: Prepare a 1 mg/mL solution in Methanol/Water (50:50) + 0.1% Formic Acid.

    • Note: The formic acid ensures protonation of the imidazole ring (

      
      ), enhancing sensitivity in Positive ESI mode.
      
  • Instrumentation: Q-TOF or Orbitrap Mass Spectrometer.

  • Parameters:

    • Ionization: ESI Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temp: 300°C.

    • Mass Range: 100–500 m/z.

  • Validation Criteria:

    • Mass Accuracy: < 5 ppm.

    • Isotopic Fit (Sigma): < 0.05.

Visualization: HRMS Pathway

HRMS_Pathway Sample Sample Solution (MeOH/H2O + HCOOH) ESI Electrospray Ionization (Formation of [M+H]+) Sample->ESI Optics Ion Optics (Transmission) ESI->Optics Analyzer Orbitrap/Q-TOF (Mass Separation) Optics->Analyzer Detector Detection (m/z 171.0764) Analyzer->Detector

Figure 2: Ion path for the specific detection of the protonated imidazole species.

Conclusion & Recommendation

For 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid , the "product performance" of the analytical method is the determining factor in project timelines.

  • Avoid relying solely on Classical Elemental Analysis (CHN) for purity assignment, as the molecule's hygroscopicity leads to high failure rates.

  • Adopt the Orthogonal Approach (HRMS + qNMR). This workflow isolates the "chemical purity" from the "solvation state," providing a robust, self-validating system that prevents the discard of high-quality intermediates due to benign water content.

References

  • BenchChem. (2025).[1] Navigating the Synthesis of Etomidate: A Patent Landscape. Retrieved from

  • National Institutes of Health (NIH). (2021). Advances in high-resolution mass spectrometry applied to pharmaceuticals. PMC7814838. Retrieved from

  • Measurlabs. (2023). Comparison of Elemental Analysis Techniques. Retrieved from

  • SciSpace. (2018). Pharmacopoeia methods for elemental analysis of medicines: a comparative study. Retrieved from

  • PubChem. (2025).[2] Compound Summary: 1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid (Analogous Structure Data). Retrieved from

Sources

Comparative

Comparative Solid-State Guide: X-ray Crystallography of 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic Acid

This guide serves as a technical comparative analysis for the solid-state characterization of 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid . It is designed for pharmaceutical scientists and crystallographers validat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparative analysis for the solid-state characterization of 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid . It is designed for pharmaceutical scientists and crystallographers validating the regiochemistry and polymorphic stability of imidazole-based drug intermediates.

Executive Summary: The Regioisomer Challenge

In the synthesis of imidazole-based pharmaceuticals (e.g., analogs of etomidate or metronidazole), the N-alkylation of imidazole-4(5)-carboxylates typically yields a mixture of 1,4- and 1,5-isomers .[1] While 1D-NMR (


H, 

C) often provides ambiguous data due to solvent-dependent tautomerism, Single Crystal X-ray Diffraction (SC-XRD) serves as the definitive "product" for structural validation.[1]

This guide compares the crystallographic profile of 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid (Target) against its primary structural alternatives: its 1,4-regioisomer and the standard 1-Methyl reference .

Structural Comparison & Performance Analysis

The Core Comparison: 1,5-Isomer vs. 1,4-Isomer

The primary objective of crystallizing this compound is to distinguish the steric placement of the carboxylic acid relative to the N-substituent.

Feature1,5-Isomer (Target) 1,4-Isomer (Alternative) Crystallographic Signature
Steric Strain High (Proximal interaction between N-alkyl and C-COOH)Low (Distal arrangement)Torsion Angles: The 1,5-isomer often exhibits a twisted carboxylate group (>10° out of plane) to relieve strain.[1]
Packing Motif Head-to-Tail ChainsPlanar SheetsH-Bonding: 1,5-isomers favor 1D chains driven by steric blocking; 1,4-isomers often form 2D sheets.
Melting Point Typically LowerTypically HigherCorrelates with packing density (

) derived from XRD.[1][2]
Zwitterionic Character Variable (pKa modulated by proximity)High StabilityBond Lengths: Look for C-O bond equalization (~1.25 Å) indicating carboxylate resonance (

).[1][2]
Substituent Effects: Methoxyethyl vs. Alkyl

Comparing the target to the standard 1-Methyl-1H-imidazole-5-carboxylic acid reveals the impact of the ether tail.

  • 1-Methyl Analog: Forms rigid, high-symmetry lattices (often Monoclinic

    
    ).[1]
    
  • 1-(2-Methoxyethyl) Target: The flexible ether tail introduces conformational disorder .[1] The ether oxygen acts as a weak H-bond acceptor, potentially disrupting the classic N-H...O acid dimer and promoting solvate formation.[1][2]

Experimental Protocol: Crystallization & Data Collection

Causality in Solvent Selection

Standard Protocol: Slow evaporation of ethanol/water.[1][2] Optimized Protocol for Target:Vapor Diffusion (Methanol -> Diethyl Ether). [1]

  • Reasoning: The methoxyethyl group increases solubility in alcohols.[1][2] Direct evaporation often yields oil due to the flexible tail.[1][2] Vapor diffusion into ether forces a slow ordering of the lattice, critical for resolving the flexible side chain.[1][2]

Step-by-Step Workflow
  • Synthesis & Isolation:

    • Hydrolyze the ester precursor (Ethyl 1-(2-methoxyethyl)-1H-imidazole-5-carboxylate) using NaOH/EtOH.

    • Acidify to pH 3.5 (isoelectric point) to precipitate the zwitterion.[1][2]

  • Crystallization (Vapor Diffusion):

    • Dissolve 20 mg of crude acid in 1.5 mL MeOH (Inner vial).

    • Place in a sealed jar containing 10 mL

      
       (Outer reservoir).
      
    • Incubate at 4°C for 7 days.

  • Data Collection:

    • Source: Cu-K

      
       (
      
      
      
      Å) is preferred over Mo-K
      
      
      for this light-atom organic structure to maximize diffraction intensity.[1]
    • Temperature: 100 K (Cryostream). Critical: Low temperature freezes the dynamic disorder of the methoxyethyl tail.[1][2]

Self-Validating Refinement Criteria[1]
  • R-factor (

    
    ):  Target < 5.0%.
    
  • Disorder Modeling: If the methoxyethyl tail shows high thermal ellipsoids, model with split positions (Part A/B) rather than restraining excessively.

  • H-Atom Assignment: Locate N-H protons in the difference Fourier map to confirm zwitterionic state (

    
    ).
    

Visualizing the Validation Logic

The following diagram illustrates the decision pathway for distinguishing the target 1,5-isomer from its alternatives using crystallographic data.

RegioValidation Start Crude Product (Mixture of Isomers) Cryst Crystallization (Vapor Diffusion) Start->Cryst XRD Single Crystal XRD (Cu-Kα, 100K) Cryst->XRD Select Block Crystals Check1 Check C4-C5 Bond Lengths & N-C-C Angles XRD->Check1 Res15 Result: 1,5-Isomer (Target) Check1->Res15 Carboxylate at C5 Res14 Result: 1,4-Isomer (Byproduct) Check1->Res14 Carboxylate at C4 Detail15 Feature: N1-C5-COOH Angle > 125° Feature: Twisted Carboxylate Res15->Detail15 Detail14 Feature: N1-C5-H (Proton found) Feature: Planar Geometry Res14->Detail14

Caption: Logic flow for crystallographic discrimination of imidazole regioisomers. High bond angles and torsion at C5 are diagnostic of the target 1,5-substitution.

Reference Data Specifications

When analyzing your crystal data, compare against these established ranges for the Imidazole-5-carboxylic acid class.

ParameterReference Standard (1-Methyl Analog)Target Expectation (1-Methoxyethyl)
Crystal System Monoclinic (

)
Monoclinic or Triclinic (

)
Z (Molecules/Cell) 42 or 4
Density (

)
~1.55 g/cm³~1.45 - 1.50 g/cm³ (Lower due to flexible tail)
H-Bond Motif

(Head-to-Tail Chain)

(Chain) +

(Lateral)
C5-Carboxyl Torsion < 5° (Planar)10° - 30° (Twisted due to steric clash)

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry: Imidazole-4,5-dicarboxylic acid derivatives.[1] (General reference for imidazole packing). [Link][1][2]

  • PubChem. Compound Summary: Methyl 1H-imidazole-5-carboxylate (Structural Analog). [Link][1][3]

  • Pavlova, V. V., et al. "Synthesis, spectral characteristics and molecular structure of N-substituted imidazoles."[1][2] Structural Chemistry, 2024.[1][2][4] (Methodology for N-substituted azole crystallography). [Link]

  • Richter, et al. "Crystal structure of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate."[5] IUCrData, 2022.[1][2] (Example of distinguishing 1,4 vs 1,7/1,5 isomers via XRD). [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid

For laboratory professionals engaged in the fast-paced world of research and development, the lifecycle of a chemical reagent extends far beyond its use on the bench. Responsible management, from acquisition to disposal,...

Author: BenchChem Technical Support Team. Date: February 2026

For laboratory professionals engaged in the fast-paced world of research and development, the lifecycle of a chemical reagent extends far beyond its use on the bench. Responsible management, from acquisition to disposal, is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid, ensuring that its waste stream is handled with the scientific rigor it deserves.

The procedural choices outlined below are grounded in established principles of chemical safety, waste management regulations set forth by bodies like the Environmental Protection Agency (EPA), and an understanding of the compound's likely chemical characteristics.

Part 1: Hazard Profile and Initial Assessment

Before any disposal action is taken, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid was not located in the initial search, we can infer its likely hazards based on its structural components: an imidazole ring, a carboxylic acid group, and an ether linkage. Imidazole derivatives can be corrosive and harmful if swallowed, while carboxylic acids are, by definition, acidic and can be irritants or corrosives.[1][2][3][4]

Table 1: Inferred Hazard Profile and Key Information

PropertyInferred Characteristic & Rationale
Chemical Structure Imidazole, Carboxylic Acid, Ether
Physical State Likely a solid (powder/crystalline)
GHS Hazard Classes (Anticipated) Acute Toxicity, Oral (Harmful if swallowed)[3][4][5][6]. Skin Corrosion/Irritation[2][7][8]. Serious Eye Damage/Irritation[2][7][8][9].
Primary Disposal Concern Chemical reactivity (acidic nature), potential toxicity.

This initial assessment dictates that 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid waste must be treated as hazardous chemical waste .[10][11] It should never be disposed of down the drain or in regular trash.[11][12]

Part 2: Personal Protective Equipment (PPE) Protocol

Handling any hazardous chemical waste requires a robust defense against exposure. The causality is simple: proper PPE prevents direct contact, inhalation, and accidental ingestion.[7]

Table 2: Mandatory PPE for Waste Handling

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles and a face shield if splashing is possible.Protects against splashes of solutions or airborne dust, which can cause serious eye damage.[2][8]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact, which can lead to irritation or burns.[2][8] Contaminated gloves must be disposed of as hazardous waste.[13]
Body Protection A fully buttoned, long-sleeved laboratory coat.Protects skin and personal clothing from contamination.[1][2]
Respiratory Protection Use within a certified chemical fume hood. A NIOSH-approved respirator may be needed if handling large quantities of fine powder outside of a hood.Minimizes inhalation of dust or aerosols.[2]

Part 3: Step-by-Step Waste Segregation and Disposal Protocol

Proper segregation is the foundation of safe and compliant chemical disposal.[10] Mixing incompatible waste streams can lead to dangerous reactions, while combining hazardous and non-hazardous waste unnecessarily increases disposal costs and regulatory burden.[10][14]

Workflow for Waste Characterization and Segregation

The following diagram outlines the decision-making process for correctly segregating waste containing 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid.

G start Waste Generation Point (e.g., end of experiment) waste_type Characterize Waste Type start->waste_type solid_neat Solid Waste (Unused reagent, residue) waste_type->solid_neat Solid (Neat) solid_cont Contaminated Solid Labware (Gloves, weigh boats, tips) waste_type->solid_cont Solid (Contaminated) liquid_sol Liquid Waste (Solutions containing the compound) waste_type->liquid_sol Liquid container_solid Collect in a dedicated, 'Solid Organic Acid Waste' container. Ensure container is compatible, sealed, and labeled. solid_neat->container_solid solid_cont->container_solid container_liquid Collect in a dedicated, 'Non-halogenated Organic Acidic Waste' container. Ensure container is compatible, sealed, and labeled. liquid_sol->container_liquid ehs_pickup Store in designated hazardous waste accumulation area. Arrange for pickup by Environmental Health & Safety (EHS). container_solid->ehs_pickup container_liquid->ehs_pickup

Caption: Waste Segregation Decision Workflow.

Detailed Disposal Steps:

1. For Unused/Expired Solid Compound:

  • Step 1: Treat the neat compound as hazardous solid organic waste.

  • Step 2: Place the original container, or the waste powder, into a larger, sealable, and chemically compatible waste container designated for solid organic acid waste.[1][2] This container must be in good condition, free from damage, and have a secure, leak-proof closure.[10][12]

  • Step 3: As soon as the first waste is added, affix a "Hazardous Waste" label.[10][14] The label must clearly state the full chemical name: "1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid" and list the primary hazards (e.g., "Corrosive," "Toxic").[10]

2. For Contaminated Solid Wastes:

  • Step 1: This stream includes items like gloves, weigh paper, pipette tips, and paper towels used to clean up minor spills.

  • Step 2: Collect these materials in a dedicated, labeled hazardous waste bag or container for solid chemical waste.[1][2] Do not mix with regular trash or biomedical waste.[1]

  • Step 3: Ensure the container is sealed to prevent dust from escaping.

3. For Liquid Solutions:

  • Step 1: Collect all aqueous and organic solvent solutions containing the compound in a dedicated, leak-proof, and shatter-resistant container (e.g., a plastic-coated glass bottle or a polyethylene container) designated for "Non-halogenated Organic Acidic Waste".[10][14]

  • Step 2: Crucially, do not mix this acidic waste stream with bases, strong oxidizers, or cyanides. [1][2] Segregating incompatible materials is a critical safety measure to prevent violent chemical reactions.[2][12]

  • Step 3: The container must be kept closed at all times except when adding waste.[10][11] Fill containers to no more than 90% capacity to allow for vapor expansion.[14]

  • Step 4: Label the container with "Hazardous Waste," the name of all chemical constituents (including solvents and their approximate percentages), and the associated hazards.

Part 4: Waste Accumulation and Final Disposal

  • Storage: Store all sealed and labeled waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.[10] This area should provide secondary containment to mitigate spills.[10][12]

  • Documentation: Maintain a log of the waste generated, including the quantity and date of generation.

  • Professional Disposal: The final step is to contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal vendor.[1] They will arrange for the collection and transport of the waste to an approved treatment, storage, and disposal facility (TSDF). The most common and effective disposal method for this type of organic compound is high-temperature incineration.[15]

Part 5: Spill and Emergency Procedures

  • Minor Spill (Solid): If a small amount of powder is spilled inside a chemical fume hood, use dry cleanup procedures.[15] Carefully sweep or vacuum the material (using a vacuum rated for hazardous dusts) and place it, along with the cleanup materials, into a labeled hazardous waste container.[2][15]

  • Minor Spill (Liquid): For small solution spills, absorb the liquid with an inert absorbent material (e.g., vermiculite or sand). Place the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.[7][10]

  • Major Spill: In the event of a large spill, evacuate the area immediately and alert your institution's emergency response team or EHS department.

  • Personal Exposure: In case of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7][9][15] Remove all contaminated clothing.[7][15]

By adhering to this comprehensive disposal protocol, you ensure that your critical research is conducted not only with scientific excellence but also with the utmost commitment to safety and environmental responsibility.

References

  • Imidazole - University of Washington . (n.d.). University of Washington. Retrieved February 17, 2026, from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . (2025, May 21). Daniels Health. Retrieved February 17, 2026, from [Link]

  • Chemistry Lab Waste Disposal . (2024, June 17). Environmental Marketing Services. Retrieved February 17, 2026, from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . (2022, April 11). GAIACA. Retrieved February 17, 2026, from [Link]

  • Imidazole - Standard Operating Procedure . (n.d.). Washington State University. Retrieved February 17, 2026, from [Link]

  • IMIDAZOLE - Safety Data Sheet . (2024, September 26). Alpha Resources. Retrieved February 17, 2026, from [Link]

  • Chemical Waste Disposal Guidelines for Educational Facilities . (n.d.). MERI. Retrieved February 17, 2026, from [Link]

  • Regulation of Laboratory Waste . (n.d.). American Chemical Society. Retrieved February 17, 2026, from [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS . (n.d.). EPFL. Retrieved February 17, 2026, from [Link]

  • Atravet® Injectable - SAFETY DATA SHEET . (2017, April 19). Northborough. Retrieved February 17, 2026, from [Link]

  • Laboratory Guide for Managing Chemical Waste . (n.d.). Vanderbilt University Medical Center. Retrieved February 17, 2026, from [Link]

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Handling

Personal Protective Equipment &amp; Handling Guide: 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid

[1][2] Executive Safety Summary Immediate Action Card ParameterSpecification Compound Class Imidazole Carboxylic Acid Derivative (Zwitterionic character expected) Primary Hazards Skin/Eye Irritant (Cat 2) , Respiratory I...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Safety Summary

Immediate Action Card

ParameterSpecification
Compound Class Imidazole Carboxylic Acid Derivative (Zwitterionic character expected)
Primary Hazards Skin/Eye Irritant (Cat 2) , Respiratory Irritant (Cat 3) .[1][2] Potential Acute Toxicity (Oral).[1][3]
Physical State Solid (White to off-white powder/crystalline).[1][2][3]
Min. PPE Nitrile Gloves (0.11 mm), Safety Goggles (ANSI Z87.1), Lab Coat, Fume Hood.[1][3]
Spill Response Dry: Sweep/Vacuum (HEPA).[1][2][3] Wet: Absorb with inert material (Vermiculite).[1][3] Do not flush to drain.[1][2][3]
Incompatibility Strong Oxidizers, Strong Bases, Acid Chlorides.[2][3]

Critical Note on Data Source: Specific toxicological data for 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid is limited in public registries.[1][2] The protocols below are derived via Read-Across Methodology from structural homologs: 1-Methyl-1H-imidazole-5-carboxylic acid (CAS 41806-40-0) and Etomidate Acid (CAS 56649-48-0).[1][2] Treat this compound as a pharmacologically active intermediate until proven otherwise.[1][2][3]

Risk Assessment & Hazard Identification

Chemical Structure & Reactivity Logic

The molecule consists of an imidazole ring substituted at the N1 position with a 2-methoxyethyl ether chain and a carboxylic acid at the C5 position.[1][2][3]

  • Acid/Base Duality: The imidazole ring is basic (

    
    ), while the carboxylic acid is acidic (
    
    
    
    ).[1][2][3] This creates a zwitterionic potential in neutral media, increasing water solubility and potential for static charge generation during weighing.[2][3]
  • Ether Side Chain: The methoxyethyl group increases lipophilicity compared to simple methyl-imidazoles, potentially enhancing skin permeation rates compared to its non-ether analogs.[1][2][3]

  • Pharmacological Potential: As a structural analog to Etomidate metabolites, this compound may possess residual biological activity (GABAergic modulation), though likely reduced compared to the ester form.[3] Precautionary Principle: Handle as a potent bioactive agent.[1][2][3]

Hazard Classification (GHS Extrapolated)
  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2][3]

  • H302: Harmful if swallowed (Category 4).[1][3]

PPE Selection Protocol

Glove Permeation Logic

Standard latex gloves are insufficient for organic synthesis involving ether-substituted imidazoles due to poor organic solvent resistance.[1][2][3]

TaskGlove MaterialThicknessBreakthrough TimeRationale
Solid Handling Nitrile0.11 mm (4 mil)>480 minExcellent protection against dry particulates.[1][2]
Solution (Aq/Alc) Nitrile (Double)0.11 mm x 2>240 minDouble gloving prevents micro-pinhole exposure.[1][3]
Solution (DCM/DMF) Laminate / Butyl0.7 mm>480 minEther side chains can facilitate solvent co-permeation.[1][3]
Respiratory & Eye Protection[1][2][3]
  • Primary Barrier: All open handling must occur within a certified Chemical Fume Hood (Face velocity: 0.5 m/s).[1][2][3]

  • Secondary Barrier: If hood access is compromised or for spill cleanup:

    • Respirator: Half-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.[1][2] The OV cartridge is necessary because the methoxyethyl moiety may volatilize if the compound is subjected to heat or acidic hydrolysis.[1][2][3]

    • Eyes: Chemical Splash Goggles (indirect venting).[1][3] Safety glasses are inadequate for powders that can become airborne irritants.[1][2][3]

Operational Handling Workflow

Workflow Diagram

The following logic gate ensures safety compliance based on the scale of operation.

HandlingWorkflow Start Start: Handling 1-(2-Methoxyethyl)-1H-imidazole-5-COOH ScaleCheck Check Scale Start->ScaleCheck SmallScale < 1 gram (Analytical/Screening) ScaleCheck->SmallScale LargeScale > 1 gram (Prep/Synthesis) ScaleCheck->LargeScale PPE_Small PPE: Nitrile Gloves, Lab Coat, Safety Glasses SmallScale->PPE_Small PPE_Large PPE: Double Nitrile, Tyvek Sleeves, Goggles, N95 (if outside hood) LargeScale->PPE_Large Weighing Weighing Procedure: Use Anti-Static Gun Avoid metal spatulas (corrosion risk) PPE_Small->Weighing PPE_Large->Weighing Solubilization Solubilization: Add solvent SLOWLY. Exothermic potential with strong bases. Weighing->Solubilization Waste Disposal: Solid -> Haz Waste Liquid -> Organic Stream Solubilization->Waste

Figure 1: Operational decision tree for scaling PPE and handling procedures.[1][2]

Step-by-Step Protocol

Step 1: Preparation

  • Verify Fume Hood certification.[1][2][3]

  • Static Control: Imidazole carboxylic acids are often fluffy, electrostatic solids.[2][3] Use an ionizing fan or anti-static gun on the weighing boat before transfer to prevent dispersal.[1][2][3]

Step 2: Weighing & Transfer

  • Do not use metal spatulas if the compound is potentially wet or acidic; use chemically resistant plastic or ceramic to avoid trace metal contamination.[1][2][3]

  • Keep the container closed when not actively dispensing.[1][2][3] Imidazoles can be hygroscopic; moisture uptake will alter stoichiometry.[1][2][3]

Step 3: Solubilization

  • Preferred Solvents: DMSO, Methanol, Dilute Aqueous Base (NaOH/KOH).[1][3]

  • Caution: Adding this compound to strong base (e.g., NaH in DMF) may generate heat.[1][3] Add the solid in portions to the solvent/base mixture, not the reverse.[2][3]

Step 4: Reaction Monitoring

  • When using TLC, use a mobile phase with a modifier (e.g., 1% Acetic Acid or MeOH/DCM) to prevent "streaking" caused by the zwitterionic nature of the carboxylic acid.[1][3]

Emergency Response & Disposal

Spill Response Logic

Scenario: 5g bottle dropped on the floor.

  • Evacuate: Clear the immediate area (3-meter radius).

  • PPE Up: Don N95 respirator and double gloves.[1][2][3]

  • Contain: Cover powder with a paper towel dampened with Isopropanol (prevents dust cloud).[1][2][3]

  • Clean: Scoop up damp material.[1][2][3]

  • Decontaminate: Wipe surface with 10% Sodium Bicarbonate solution (neutralizes residual acid), followed by water.[1][2][3]

Waste Management[2]
  • Solid Waste: Label as "Hazardous Waste - Solid - Irritant/Organic Acid".[1][2][3]

  • Liquid Waste:

    • If dissolved in organic solvent: "Organic Waste - Halogen Free".[1][2][3]

    • If aqueous (pH < 4): Neutralize to pH 7 before disposal or tag as "Acidic Aqueous Waste".[1][3]

  • Container: High-density polyethylene (HDPE) is compatible.[1][2][3]

References

  • Fisher Scientific. (2023).[1][3] Safety Data Sheet: 1-Methyl-1H-imidazole-5-carboxylic acid. Retrieved from (Extrapolated Analog Data).[1]

  • National Institutes of Health (NIH) - PubChem. (2025).[1][3] Compound Summary: Etomidate Acid (CAS 56649-48-0).[1][2][5] Retrieved from .[1][3]

  • Bhat, M., & Poojary, B. (2017).[1][3][6][7] One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Bioorganic & Organic Chemistry. Retrieved from .[1][3]

  • Cayman Chemical. (2025).[1][3] Product Information: Etomidate Acid. Retrieved from .[1][3]

Sources

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